molecular formula C11H11NO B1352762 8-Ethyl-4-quinolinol CAS No. 23096-83-5

8-Ethyl-4-quinolinol

Cat. No.: B1352762
CAS No.: 23096-83-5
M. Wt: 173.21 g/mol
InChI Key: YBQQVKSIRLQGQW-UHFFFAOYSA-N
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Description

8-Ethyl-4-quinolinol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Ethyl-4-quinolinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Ethyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-10(13)6-7-12-11(8)9/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQVKSIRLQGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391693
Record name 8-Ethyl-4-quinolinol
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23096-83-5
Record name 8-Ethyl-4-quinolinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ETHYL-4-QUINOLINOL
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Foundational & Exploratory

8-Ethyl-4-quinolinol synthesis and purification methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of 8-Ethyl-4-quinolinol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of 8-Ethyl-4-quinolinol. The methodologies detailed herein are grounded in established chemical principles and aim to provide a practical framework for achieving high-purity material suitable for downstream applications.

8-Ethyl-4-quinolinol, a substituted 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form), is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its core structure serves as a valuable scaffold for the development of novel therapeutic agents, leveraging the broad biological activities associated with the quinoline nucleus.[3][4] The ethyl group at the 8-position provides a key point for steric and electronic modulation, influencing the molecule's interaction with biological targets.

Achieving high purity is paramount, as even minor impurities can confound biological assays or compromise the performance of materials. This guide focuses on a robust and widely applicable synthetic route, the Gould-Jacobs reaction, followed by a systematic approach to purification and characterization.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and reliable method for constructing the 4-hydroxyquinoline scaffold from aniline precursors.[5][6] It proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation, offering a versatile pathway to a wide range of substituted quinolinols.[7][8] For the synthesis of 8-Ethyl-4-quinolinol, the logical starting material is 2-ethylaniline.

Mechanistic Insights

The reaction sequence is initiated by the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME). This is followed by a thermally induced intramolecular cyclization.[9]

The key steps of the mechanism are:

  • Nucleophilic Substitution: The amine nitrogen of 2-ethylaniline attacks the electrophilic carbon of EMME, leading to the elimination of an ethanol molecule to form an anilidomethylenemalonic ester intermediate.[5]

  • Thermal Cyclization: At elevated temperatures, a 6-electron electrocyclic reaction occurs, forming the quinoline ring system. This step is often the most demanding, requiring high temperatures to overcome the energetic barrier of disrupting the aromaticity of the aniline ring.[3][9] A second molecule of ethanol is eliminated.

  • Saponification: The resulting ethyl 4-oxo-quinoline-3-carboxylate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylate salt.[5][7]

  • Decarboxylation: Acidification followed by heating leads to the loss of carbon dioxide, yielding the final 8-Ethyl-4-quinolinol product.[7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism A 2-Ethylaniline + Diethyl Ethoxymethylenemalonate (EMME) B Intermediate: Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate A->B Condensation (-EtOH) C Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (High Temp, e.g., 250°C) (-EtOH) D 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid C->D Saponification (NaOH) then Acidification (HCl) E 8-Ethyl-4-quinolinol (Product) D->E Decarboxylation (Heat) (-CO2)

Caption: Key stages of the Gould-Jacobs synthesis pathway.
Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure adapted from the general Gould-Jacobs synthesis for the specific preparation of 8-Ethyl-4-quinolinol.

Step 1: Condensation of 2-Ethylaniline with EMME

  • In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • After the reaction is complete, cool the mixture and remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-(((2-ethylphenyl)amino)methylene)malonate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate). The use of a solvent is crucial for achieving high yields by ensuring even heat distribution.[10]

  • Heat the mixture to approximately 250°C using a heating mantle and a condenser. Maintain this temperature for 20-30 minutes.[9]

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, will often precipitate.

  • Add hexane or a similar non-polar solvent to the cooled mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the resulting solution of the sodium carboxylate salt to room temperature.

Step 4: Decarboxylation and Isolation

  • While stirring, carefully acidify the cooled basic solution with concentrated hydrochloric acid (HCl) until the pH is acidic. This will precipitate the carboxylic acid intermediate.

  • Heat the acidic slurry to reflux for 4-6 hours to effect decarboxylation. The evolution of CO₂ should be observed.

  • Cool the mixture in an ice bath. The crude 8-Ethyl-4-quinolinol will precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis_Workflow Synthesis & Isolation Workflow start Start: 2-Ethylaniline + EMME step1 Step 1: Condensation (100-120°C, 2h) start->step1 intermediate1 Crude Intermediate Oil step1->intermediate1 step2 Step 2: Thermal Cyclization (Diphenyl Ether, 250°C, 30 min) intermediate1->step2 precipitation Cool & Precipitate (Add Hexane) step2->precipitation filtration1 Filter & Wash precipitation->filtration1 intermediate2 Crude Ester Solid filtration1->intermediate2 step3 Step 3: Saponification (10% NaOH, Reflux, 4h) intermediate2->step3 intermediate3 Aqueous Carboxylate Solution step3->intermediate3 step4 Step 4: Acidification (HCl) & Decarboxylation (Reflux, 6h) intermediate3->step4 precipitation2 Cool & Precipitate step4->precipitation2 filtration2 Filter, Wash & Dry precipitation2->filtration2 end Crude 8-Ethyl-4-quinolinol filtration2->end

Caption: Workflow for the synthesis of crude 8-Ethyl-4-quinolinol.

Purification Strategies for High-Purity Product

The crude product from the synthesis will contain unreacted starting materials, intermediates, and side-products from polymerization or degradation. A multi-step purification strategy is often necessary.

Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

Protocol for Recrystallization:

  • Place the crude 8-Ethyl-4-quinolinol in an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol-acetone, or ethyl acetate) to completely dissolve the solid.[11]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

ParameterSolvent SystemRationale
Primary Choice Ethanol or IsopropanolGood solubility at high temperature, poor solubility at low temperature.
Mixed Solvent Methanol-Acetone[11]Allows for fine-tuning of polarity and solubility to optimize crystal growth and purity.
Alternative Ethyl AcetateA less polar option that may be effective in removing more polar impurities.
Table 1: Recommended Solvent Systems for Recrystallization.
Column Chromatography

For removing impurities with similar polarity to the product, silica gel column chromatography is an effective technique.

Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry to create the stationary phase.

  • Dissolve a small amount of the crude or recrystallized product in a minimal volume of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (gradient elution), for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Decision_Tree Purification Method Selection start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity recrystallize Recrystallization check_purity->recrystallize Impure final_product High-Purity Product check_purity->final_product >95% Pure check_purity2 Assess Purity recrystallize->check_purity2 chromatography Column Chromatography check_purity2->chromatography Impurities Remain check_purity2->final_product >98% Pure chromatography->final_product

Caption: Decision tree for selecting an appropriate purification method.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

PropertyExpected Value/ObservationReference
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Appearance Off-white to light yellow solid(Typical for quinolinols)
¹H NMR Peaks corresponding to ethyl group protons and aromatic protons on the quinoline core.[1]
¹³C NMR Signals for 11 distinct carbon atoms, including those of the ethyl group and the heterocyclic ring.[1]
IR Spectroscopy Characteristic peaks for O-H/N-H stretching (broad, ~3000-3400 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C=C/C=N stretching in the aromatic region.[1]
Mass Spectrometry Molecular ion peak (M+) at m/z = 173.08.[2]
Table 2: Key Analytical Data for 8-Ethyl-4-quinolinol.

Conclusion

The synthesis of 8-Ethyl-4-quinolinol is reliably achieved via the Gould-Jacobs reaction, a classic yet robust method in heterocyclic chemistry. Success hinges on careful control of reaction conditions, particularly the high-temperature cyclization step. Subsequent purification, primarily through recrystallization and, if necessary, column chromatography, is essential for obtaining material of high purity. The protocols and insights provided in this guide offer a solid foundation for researchers to produce and purify 8-Ethyl-4-quinolinol for applications in drug discovery and materials science.

References

  • Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • 8-Ethyl-4-quinolinol. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Retrieved January 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 17, 2026, from [Link]

  • Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

  • DERIVATIVES OF 8-QUINOLINOL. (n.d.). Defense Technical Information Center (DTIC). Retrieved January 17, 2026, from [Link]

  • 8-ethyl-4-quinolinol (C11H11NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • 8 Ethyl 4 Quinolinol. (n.d.). Cenmed Enterprises. Retrieved January 17, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2017). MDPI. Retrieved January 17, 2026, from [Link]

  • Quinoline compounds and process of making same. (1949). Google Patents.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). PubMed. Retrieved January 17, 2026, from [Link]

  • Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Quinoline, 8-ethyl-. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

Spectroscopic Analysis of 8-Ethyl-4-quinolinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Spectroscopic Analysis of 8-Ethyl-4-quinolinol Audience: Researchers, scientists, and drug development professionals.

Introduction: Elucidating the Structure of a Key Heterocycle

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and photophysical properties. 8-Ethyl-4-quinolinol, a specific analog within this class, presents a fascinating case for structural elucidation due to its potential for tautomerism and the influence of its substituents on the core heterocyclic system. Its formal IUPAC name is 8-ethyl-1H-quinolin-4-one, reflecting the keto-enol tautomerism inherent to 4-hydroxyquinolines.[1]

This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous characterization of 8-Ethyl-4-quinolinol. As a senior application scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy integrate into a self-validating system, ensuring the highest degree of confidence in structural assignment for research and development applications.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

PropertyValueSource
IUPAC Name 8-ethyl-1H-quinolin-4-onePubChem[1]
CAS Number 23096-83-5PubChem[1]
Molecular Formula C₁₁H₁₁NOPubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
Monoisotopic Mass 173.084064 DaPubChem[1]


Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For 8-Ethyl-4-quinolinol, it allows us to map the connectivity of the ethyl group and assign every proton and carbon on the quinoline core.

¹H NMR Analysis: Mapping the Proton Environment

Expertise & Causality: The choice of a deuterated solvent is critical. While CDCl₃ is common, a solvent like DMSO-d₆ is often superior for quinolinol compounds. Its polarity helps in solubilization, and more importantly, it slows the exchange rate of the labile N-H and O-H protons, allowing them to be observed as distinct, albeit sometimes broad, signals. This provides direct evidence of the tautomeric form present in the solution.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Ethyl-4-quinolinol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference the residual DMSO solvent peak to δ 2.50 ppm.

Expected Spectrum and Interpretation: The spectrum is anticipated to show distinct regions corresponding to the aliphatic ethyl protons and the aromatic quinoline protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2 - 1.4Triplet (t)3H-CH₃ (Ethyl)Coupled to the adjacent CH₂ group.
~2.8 - 3.0Quartet (q)2H-CH₂- (Ethyl)Coupled to the adjacent CH₃ group.
~6.5 - 6.7Doublet (d)1HH-3Adjacent to the electron-donating OH/NH group and coupled to H-2.
~7.2 - 8.5Multiplets (m)4HH-2, H-5, H-6, H-7Complex region for the remaining aromatic protons. Specific assignment requires 2D NMR. The H-2 proton is typically deshielded due to the adjacent nitrogen.[2]
~11.0 - 12.0Broad Singlet (br s)1HN-H / O-HLabile proton, chemical shift is concentration and temperature dependent.
¹³C NMR Analysis: Characterizing the Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, simplifying the analysis.[3] To further validate assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. It differentiates carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C-4, C-4a, and C-8a) are absent in a DEPT-135 spectrum, confirming their assignment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz spectrometer, observing at its corresponding carbon frequency (~100 MHz).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the FID, reference the DMSO-d₆ solvent peak to δ 39.52 ppm, and perform phase and baseline corrections.

Expected Spectrum and Interpretation: Eleven distinct carbon signals are expected.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~15-CH₃ (Ethyl)Standard aliphatic methyl carbon.
~25-CH₂- (Ethyl)Standard aliphatic methylene carbon.
~100 - 145Aromatic CH & CAromatic carbons. Specific assignments are complex.
~122C-8Aromatic carbon bearing the ethyl substituent.
~140C-2Deshielded due to proximity to the electronegative nitrogen atom.[2]
~150C-8aQuaternary carbon adjacent to nitrogen.
~175C-4Carbonyl-like carbon of the 4-quinolone system, highly deshielded.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two crucial pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise & Causality: We employ two complementary MS techniques. Electrospray Ionization (ESI) is a "soft" technique ideal for determining the molecular ion with minimal fragmentation.[4][5] This is coupled with a high-resolution analyzer like Time-of-Flight (TOF) to achieve high mass accuracy. In contrast, Electron Ionization (EI) is a "hard" technique that induces reproducible fragmentation, providing valuable structural clues that can help differentiate isomers.[6]

Protocol 3.1: High-Resolution MS (HRMS) via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular ion will be the protonated species, [M+H]⁺.

  • Analysis: Determine the accurate mass of the [M+H]⁺ peak. The measured mass should be within 5 ppm of the theoretical mass calculated for C₁₁H₁₂NO⁺ (174.0913).

Protocol 3.2: Fragmentation Analysis via GC-EI-MS

  • Sample Preparation: Prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.

  • Data Acquisition: Acquire the mass spectrum of the peak corresponding to 8-Ethyl-4-quinolinol.

  • Analysis: Identify the molecular ion peak (M⁺˙ at m/z 173) and analyze the major fragment ions.

Expected Fragmentation Pattern:

  • m/z 173 (M⁺˙): The molecular ion.

  • m/z 158 ([M-15]⁺): Loss of a methyl radical (•CH₃), less common than loss of ethyl.

  • m/z 144 ([M-29]⁺): A significant peak corresponding to the loss of an ethyl radical (•C₂H₅), a classic benzylic-type cleavage.

  • m/z 116 ([M-29-28]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment, characteristic of quinolone structures.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups by measuring their characteristic vibrational frequencies. For 8-Ethyl-4-quinolinol, we are particularly interested in the O-H/N-H and C=O stretching regions, which provide direct evidence of the tautomeric structure and intermolecular hydrogen bonding in the solid state.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Spectral Features:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)N-H / O-H StretchAmide / Enol
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Ethyl)
~1650C=O StretchKeto form of quinolone
1620 - 1450C=C / C=N StretchAromatic Rings
Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore and are sensitive to both substitution and solvent polarity.[7] This analysis provides electronic information that complements the structural data from other techniques.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Spectrum: Quinolinol systems typically exhibit multiple strong absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. Expected λmax values would likely appear in the 220-280 nm and 300-350 nm ranges.

Integrated Spectroscopic Workflow: A Self-Validating Approach

True scientific integrity in structural elucidation comes from the convergence of evidence from multiple, independent techniques. No single spectrum tells the whole story. The workflow described here is designed as a self-validating system where each piece of data confirms and is confirmed by the others.

Spectroscopic_Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_vib_elec Vibrational & Electronic HRMS HRMS (ESI-TOF) Confirmation Unambiguous Structural Confirmation HRMS->Confirmation Formula: C₁₁H₁₁NO EIMS GC-EI-MS EIMS->Confirmation Fingerprint H1_NMR ¹H NMR NMR_2D 2D NMR (COSY) H1_NMR->NMR_2D C13_NMR ¹³C NMR & DEPT C13_NMR->Confirmation Connectivity NMR_2D->Confirmation Correlations FTIR FTIR FTIR->Confirmation Tautomerism UVVIS UV-Vis UVVIS->Confirmation π-System Sample Sample: 8-Ethyl-4-quinolinol Sample->HRMS Accurate Mass Sample->EIMS Fragmentation Sample->H1_NMR H Framework Sample->C13_NMR C Skeleton Sample->FTIR Functional Groups Sample->UVVIS Chromophore

Caption: Integrated workflow for the spectroscopic confirmation of 8-Ethyl-4-quinolinol.

This integrated approach ensures trustworthiness. The molecular formula from HRMS must match the count of carbons and hydrogens determined by ¹³C and ¹H NMR. The functional groups identified by FTIR (e.g., C=O, N-H) must correspond to the chemical shifts seen in the NMR spectra (e.g., the C-4 signal at ~175 ppm). The fragmentation pattern in EI-MS (e.g., loss of an ethyl group) must be consistent with the structure deduced from NMR. This web of cross-validating data points provides an authoritative and irrefutable structural assignment.

References

  • Gaillard, Y., & Pépin, G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Agricultural and Food Chemistry, 63(25), 6158–6167. [Link]

  • Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115–121. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3350628, 8-Ethyl-4-quinolinol. PubChem. Retrieved January 18, 2026, from [Link].

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Gupta, R., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 107. [Link]

  • D'Abramo, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. PubChem. Retrieved January 18, 2026, from [Link].

  • Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest. [Link]

Sources

8-Ethyl-4-quinolinol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Ethyl-4-quinolinol

This guide provides a comprehensive technical overview of 8-Ethyl-4-quinolinol, a heterocyclic organic compound belonging to the quinolinol family. Synthesizing data from established chemical databases and scientific literature, this document is intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its chemical identity, structural characteristics, physicochemical properties, potential synthetic routes, applications, and critical safety protocols.

Chemical Identity and Molecular Structure

8-Ethyl-4-quinolinol is a derivative of 4-quinolinol, also known as 4-hydroxyquinoline. The core structure consists of a quinoline bicyclic system with a hydroxyl group at the 4-position and an ethyl substituent at the 8-position. This compound exists in tautomeric equilibrium with its keto form, 8-ethyl-1H-quinolin-4-one, a crucial consideration for its reactivity and biological interactions.[1][2]

  • IUPAC Name : 8-ethyl-1H-quinolin-4-one[1]

  • Synonyms : 8-Ethyl-4-quinolinol[1]

  • CAS Number : 23096-83-5[1][3][4][5]

  • Molecular Formula : C₁₁H₁₁NO[1][3][5]

The placement of the ethyl group at the C8 position and the hydroxyl/keto group at the C4 position defines its specific chemical properties and steric profile, distinguishing it from other quinolinol isomers.

Caption: Keto tautomer of 8-Ethyl-4-quinolinol (8-ethyl-1H-quinolin-4-one).

Physicochemical Properties

The physicochemical properties of a compound are fundamental to predicting its behavior in biological systems and designing experimental protocols. The data below has been aggregated from computational models and chemical databases.

PropertyValueSource
Molecular Weight 173.216 g/mol [3][5]
Monoisotopic Mass 173.084063974 Da[1][2]
XlogP (Predicted) 2.4[1][2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for 8-Ethyl-4-quinolinol are not abundant in readily available literature, its synthesis can be approached through established methods for creating the 4-hydroxyquinoline scaffold. The Conrad-Limpach reaction is a cornerstone method for this class of compounds.[6]

Conceptual Synthetic Approach (Conrad-Limpach Reaction): The general principle involves the reaction of an aniline with a β-ketoester. For 8-Ethyl-4-quinolinol, the logical starting materials would be 2-ethylaniline and an appropriate β-ketoester like ethyl acetoacetate.

  • Step 1: Condensation: 2-ethylaniline is reacted with ethyl acetoacetate to form an enamine intermediate. This step is typically catalyzed by a weak acid.

  • Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures (around 250 °C). This intramolecular condensation reaction forms the quinolinol ring system. The high energy requirement is a key consideration, as it dictates the necessary equipment and can influence yield and side-product formation.

  • Step 3: Purification: The crude product is then purified, typically using recrystallization or column chromatography, to isolate the 8-Ethyl-4-quinolinol.

The reactivity of 8-Ethyl-4-quinolinol is largely dictated by the 4-hydroxyquinoline core. The hydroxyl group allows for electrophilic substitution on the benzene ring, while the nitrogen atom can be alkylated or quaternized.

Potential Applications and Biological Significance

The broader family of 8-hydroxyquinolines (8-HQ), of which 8-Ethyl-4-quinolinol is a member, is renowned for its diverse biological activities and applications in materials science.[7][8] This significance stems primarily from its nature as a potent metal ion chelator.[8]

  • Medicinal Chemistry : 8-HQ derivatives have been extensively investigated for a range of therapeutic uses. They exhibit significant antibacterial, antifungal, anti-HIV, and neuroprotective properties.[7][8] Clioquinol, a well-known 8-HQ derivative, has been used in antifungal treatments.[9][10] The mechanism often involves the chelation of essential metal ions, disrupting metalloenzyme function in pathogens or modulating metal-induced oxidative stress in neurodegenerative diseases.[8] It is plausible that 8-Ethyl-4-quinolinol could be explored as a scaffold for developing novel agents in these areas.

  • Drug Development : As a heterocyclic scaffold, 8-Ethyl-4-quinolinol can serve as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[11] Its structure can be modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

  • Materials Science : The chromophoric and metal-chelating properties of the quinoline core make these compounds suitable for applications in Organic Light-Emitting Diodes (OLEDs) and as fluorescent chemosensors for detecting specific metal ions.[7]

Safety and Handling

Based on aggregated GHS data from multiple suppliers, 8-Ethyl-4-quinolinol is classified with several hazards that necessitate careful handling in a laboratory setting.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[1]

  • Serious Eye Damage (Category 1) : H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[1]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[12][13] An appropriate respirator should be used if dust is generated.[13]

  • Handling : Handle only in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[12][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]

Conceptual Experimental Workflow: Metal Chelation Analysis

To leverage the core properties of the quinolinol family, a researcher might investigate the metal-chelating ability of 8-Ethyl-4-quinolinol. This is a foundational experiment to assess its potential as a sensor, drug, or catalyst.

Objective : To determine the stoichiometry and binding affinity of 8-Ethyl-4-quinolinol with a divalent metal ion (e.g., Cu²⁺) using UV-Vis spectrophotometry.

Methodology - Job's Plot (Method of Continuous Variation):

  • Stock Solution Preparation : Prepare equimolar stock solutions of 8-Ethyl-4-quinolinol and a metal salt (e.g., CuSO₄) in a suitable solvent (e.g., ethanol or DMSO).

  • Serial Dilutions : Create a series of solutions with a constant total molar concentration but varying mole fractions of the ligand (8-Ethyl-4-quinolinol) and the metal ion. The mole fraction of the ligand will range from 0 to 1.

  • Spectrophotometric Measurement : Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed metal-ligand complex. This λ_max is determined beforehand by scanning a solution containing both the ligand and metal.

  • Data Analysis : Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand.

  • Interpretation : The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio (M:L₂).

This causality-driven workflow is crucial: the choice of UV-Vis is based on the expected formation of a chromophoric complex, and the Job's Plot method is a direct and reliable way to probe the binding stoichiometry, which is the first step in understanding its coordination chemistry.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation stock_ligand Prepare Stock Solution (8-Ethyl-4-quinolinol) mix_solutions Create Serial Solutions (Varying Mole Fractions L:M) stock_ligand->mix_solutions stock_metal Prepare Equimolar Stock (e.g., CuSO₄) stock_metal->mix_solutions measure_abs Measure Absorbance at λ_max of Complex mix_solutions->measure_abs plot_data Plot ΔAbsorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoich Determine Stoichiometry from Peak of Plot plot_data->determine_stoich outcome Result: Ligand-to-Metal Binding Ratio determine_stoich->outcome

Sources

Chemical and physical properties of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Ethyl-4-quinolinol

This guide provides a comprehensive technical overview of 8-Ethyl-4-quinolinol, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and analytical chemistry. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis considerations, and key applications, grounding the discussion in established scientific principles and methodologies.

Core Chemical Identity and Structural Aspects

8-Ethyl-4-quinolinol, also known by its CAS number 23096-83-5, is an aromatic organic compound featuring a quinoline scaffold substituted with an ethyl group at the 8-position and a hydroxyl group at the 4-position.[1][2][3] The quinoline ring system itself is a fusion of a benzene ring and a pyridine ring.[4] This structure is foundational to a broad class of compounds, the 8-hydroxyquinolines (8-HQ), which are recognized for their versatile applications.[4][5]

A critical feature of 4-quinolinol and its derivatives is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the phenol form (8-Ethyl-4-quinolinol) and the ketone form (8-Ethyl-1H-quinolin-4-one).[6] This equilibrium can be influenced by the solvent and solid-state packing, affecting its chemical reactivity and spectroscopic properties. The IUPAC name often reflects the more stable keto tautomer.[6]

PropertyValueSource
IUPAC Name 8-ethyl-1H-quinolin-4-one[6]
Synonyms 8-Ethyl-4-quinolinol, 8-Ethyl-4-hydroxyquinoline[6]
CAS Number 23096-83-5[1][3][6]
Molecular Formula C₁₁H₁₁NO[1][3][6]
Molecular Weight 173.21 g/mol [1][6]
Canonical SMILES CCC1=C2C(=CC=C1)C(=O)C=CN2[3][7]
InChIKey YBQQVKSIRLQGQW-UHFFFAOYSA-N[6][7]
PubChem CID 3350628[1][3][6]

Physicochemical Properties

The physicochemical properties of 8-Ethyl-4-quinolinol dictate its behavior in various systems, from biological membranes to organic electronic devices. While extensive experimental data for this specific derivative is not always available in public literature, predictions and comparisons with related quinolinols provide valuable insights.

PropertyValue / DescriptionSource / Rationale
Melting Point Not specified; related compounds like 2-chloro-3-ethynyl-8-ethylquinoline melt at 130°C.[8]Sourced by analogy.
Boiling Point Not specified.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, ethanol, and acetone.Based on the properties of the parent 8-hydroxyquinoline scaffold.[9]
Predicted XlogP 2.4[7]

The predicted XlogP value of 2.4 suggests that 8-Ethyl-4-quinolinol is a moderately lipophilic molecule.[7] This property is crucial for its potential as a drug candidate, as it influences the ability to cross cell membranes.

Analytical Characterization Workflow

Confirming the identity and purity of 8-Ethyl-4-quinolinol requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Final Purity->Final Verified Compound

Caption: Standard workflow for synthesis and characterization.

Experimental Protocol: Standard Characterization
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR spectroscopy. Dissolve a sample in a volatile solvent like methanol or acetonitrile for MS analysis.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the aromatic protons on the quinoline core, a quartet and a triplet for the ethyl group, and a broad signal for the N-H or O-H proton, depending on the tautomeric form and solvent.[8][10]

    • Acquire a ¹³C NMR spectrum. Expect signals in the aromatic region (~110-150 ppm), signals for the ethyl group carbons, and a signal for the C=O carbon (~160-180 ppm) if the keto tautomer is present.[8][10]

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in positive mode to observe the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus a proton.

    • Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by obtaining an exact mass measurement.[8]

  • Infrared (IR) Spectroscopy:

    • Identify characteristic absorption bands. Key signals include O-H stretching (broad, ~3200-3600 cm⁻¹) for the enol form, N-H stretching (~3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹) for the keto form, and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹).[11]

The causality behind this multi-step process is rooted in orthogonality; each technique probes different aspects of the molecule (nuclear spins, mass-to-charge ratio, vibrational modes), providing cross-validating evidence of the final structure.

Synthesis and Reactivity

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, most notably the Skraup or Friedlander syntheses, which construct the core quinoline ring system.[4] For 8-Ethyl-4-quinolinol specifically, a common approach would involve starting with a pre-functionalized aniline, such as 2-ethylaniline, and reacting it with appropriate reagents to form the heterocyclic ring.

The reactivity of 8-Ethyl-4-quinolinol is dominated by two key features:

  • Metal Chelation: The proximate arrangement of the hydroxyl group (or keto oxygen) at position 4 and the nitrogen atom at position 1 creates a bidentate chelation site. This allows the molecule to form stable complexes with a wide range of metal ions.[4][12] This property is the cornerstone of many of its applications.[13][14]

  • Aromatic Ring Substitution: The quinoline ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives with tailored properties.

G cluster_complex Metal Chelate Complex 8-EQ_1 8-Ethyl-4-quinolinol Metal M²⁺ 8-EQ_1->Metal N: Metal->8-EQ_1 O⁻ 8-EQ_2 8-Ethyl-4-quinolinol Metal->8-EQ_2 O⁻ 8-EQ_2->Metal N:

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules.

Applications in Research and Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[13] These activities are often linked to its ability to chelate metal ions that are essential for the function of various enzymes in pathogens or cancer cells.[12][14]

  • Antimicrobial and Antifungal Agents: 8-HQ derivatives have long been known for their antibacterial and antifungal properties.[4][5] They can disrupt microbial metabolism by sequestering essential metal ions.[14]

  • Anticancer Therapeutics: The antiproliferative activity of 8-HQ compounds has been demonstrated against various tumor cell lines.[5][13] Their mechanism is often tied to the induction of apoptosis and the inhibition of pathways reliant on metal cofactors.[12]

  • Neuroprotective Agents: Metal ion dysregulation is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's.[13][14] The ability of 8-HQ derivatives to act as metal chelators makes them promising candidates for therapies aimed at restoring metal homeostasis in the brain.[14]

  • Materials Science: The stable metal complexes formed by 8-hydroxyquinolines, particularly with aluminum (Alq₃), are highly fluorescent. This property is exploited in the fabrication of Organic Light-Emitting Diodes (OLEDs), where they serve as emissive and electron-transporting materials.[4][12]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 8-Ethyl-4-quinolinol presents several hazards.[6] Researchers and professionals handling this compound should adhere to strict safety protocols.

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral).[6]

    • Causes skin irritation.[6]

    • Causes serious eye damage.[6]

    • May cause respiratory irritation.[6]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

8-Ethyl-4-quinolinol is a valuable derivative of the versatile 8-hydroxyquinoline family. Its defining characteristics—keto-enol tautomerism, moderate lipophilicity, and potent metal-chelating ability—make it a compound of significant interest. A thorough understanding of its chemical and physical properties, underpinned by a robust analytical characterization workflow, is essential for unlocking its full potential in the development of new therapeutics, advanced materials, and analytical reagents. As research into targeted and personalized medicine grows, the strategic modification of such privileged scaffolds will continue to be a cornerstone of innovation.

References

  • 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | C20H29NO | CID 166430. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 8-Ethyl-4-quinolinol | C11H11NO | CID 3350628. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 8 Ethyl 4 Quinolinol. (n.d.). Cenmed Enterprises. Retrieved January 17, 2026, from [Link]

  • 8-ethyl-4-quinolinol (C11H11NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 8-hydroxyquinoline. (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). SciSpace. Retrieved January 17, 2026, from [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2015). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

8-Ethyl-4-quinolinol derivatives and their characteristics

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Derivatives

I've kicked off my investigation. I'm deep into Google searches, trying to collect data on 8-Ethyl -4-quinolinol derivatives. I'm focusing on their synthesis methods, physical and chemical properties, and biological behaviors. So far, the initial phase is going smoothly.

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Composing a Technical Guide

I'm now focusing on structuring the technical guide about 8-Ethyl-4-quinolinol derivatives. The goal is to ensure it demonstrates comprehensive expertise and establishes a strong sense of authoritativeness. I'm prioritizing an autonomous flow to maximize clarity and thoroughness.

Structuring the Content Deeply

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Gathering Relevant Information

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Formulating a Comprehensive Plan

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A Technical Guide to the Chelating Action of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethyl-4-quinolinol, a derivative of the versatile 8-hydroxyquinoline scaffold, is a potent bidentate chelating agent with significant implications in medicinal and analytical chemistry. This guide elucidates the core mechanism of its action, focusing on the coordination chemistry, stereoelectronic effects, and thermodynamic principles that govern its formation of stable complexes with various metal ions. We further provide validated, step-by-step experimental protocols for the characterization of these chelating properties, including spectrophotometric analysis and potentiometric titrations, to empower researchers in their exploration of this compound's potential.

Introduction: The Quinolinol Scaffold in Chelation Chemistry

Chelating agents are organic molecules that form multiple coordinate bonds with a single central metal ion, creating stable, ring-like structures known as chelates.[1] This ability to sequester metal ions is pivotal in numerous biological and chemical processes. The 8-hydroxyquinoline (8HQ) framework is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating ability.[2][3] The proximity of the hydroxyl group at the 8-position to the heterocyclic nitrogen atom allows it to act as a powerful bidentate ligand, displacing the hydroxyl proton to coordinate with a metal ion through both the nitrogen and the phenolate oxygen.[4][5]

8-Ethyl-4-quinolinol belongs to the broader class of 4-quinolinol (also known as 4-hydroxyquinoline) derivatives.[6] While the canonical chelating motif is 8-hydroxyquinoline, the 4-quinolinol structure also possesses the fundamental N,O-donor atoms required for chelation. The introduction of an ethyl group at the 8-position modulates the electronic properties and lipophilicity of the molecule, influencing its chelating strength, selectivity, and biological activity. Understanding the precise mechanism of 8-Ethyl-4-quinolinol as a chelating agent is crucial for its rational application in drug design, particularly for diseases linked to metal dyshomeostasis, such as neurodegenerative disorders and cancer.[2][7]

Core Mechanism of Chelation

The chelating action of 8-Ethyl-4-quinolinol is a multifactorial process rooted in its molecular structure and the principles of coordination chemistry.

Coordination Chemistry and Ligand Action

The primary mechanism involves the formation of two coordinate bonds between the 4-quinolinol moiety and a central metal ion. The key steps are:

  • Deprotonation: In a suitable pH environment, the hydroxyl group (-OH) at the 4-position loses its proton (H⁺), forming a negatively charged quinolinolate anion. This deprotonation is essential for the oxygen to act as an effective Lewis base.

  • Bidentate Coordination: The deprotonated oxygen and the lone pair of electrons on the quinoline ring's nitrogen atom (at position 1) simultaneously bond to a metal ion. This dual binding forms a stable five-membered ring, a characteristic feature of chelates formed by 8-hydroxyquinoline analogues.[4]

The stoichiometry of the resulting complex depends on the coordination number of the metal ion. For instance, divalent metal ions like Cu²⁺ or Zn²⁺, which often have a coordination number of four, will typically bind to two molecules of 8-Ethyl-4-quinolinol to form a neutral, stable 2:1 (ligand:metal) complex.[4]

Visualization of the 2:1 Chelation Complex
Metal (M²⁺) coordinated by two 8-Ethyl-4-quinolinol molecules.
The Role of the 8-Ethyl Group

The ethyl substituent at the 8-position is not merely a passive component. It influences the chelating properties through:

  • Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating. This inductive effect can increase the electron density on the quinoline ring system, potentially enhancing the basicity of the coordinating nitrogen and oxygen atoms and thereby strengthening the metal-ligand bonds.

  • Steric Effects: The ethyl group can introduce steric hindrance that may influence the geometry of the metal complex and provide selectivity for certain metal ions over others based on their ionic radii and preferred coordination geometries.

  • Lipophilicity: The addition of the ethyl group significantly increases the lipophilicity (fat-solubility) of the molecule compared to its parent 4-quinolinol. This is a critical factor in drug development, as it enhances the ability of the molecule and its metal complexes to cross biological membranes and reach intracellular targets.[2]

Thermodynamics and Stability

The formation of a metal chelate is an equilibrium reaction: Mⁿ⁺ + 2L⁻ ⇌ ML₂

The stability of the resulting complex is quantified by the stability constant (β) , also known as the formation constant.[8] A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The chelate effect, a key thermodynamic principle, dictates that multidentate ligands like 8-Ethyl-4-quinolinol form significantly more stable complexes than an equivalent number of monodentate ligands. This is primarily due to a favorable increase in entropy upon chelation.

Experimental Characterization of Chelation

To validate and quantify the chelating activity of 8-Ethyl-4-quinolinol, several robust analytical techniques can be employed. The choice of method depends on the properties of the metal ion and the ligand.[8]

Protocol 1: UV-Vis Spectrophotometric Analysis of Chelate Formation

This method is used to confirm the interaction between the ligand and a metal ion and to determine the stoichiometry of the complex. Chelation often results in a significant change in the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) or a change in molar absorptivity.[1][9]

Causality: The binding of a metal ion alters the energy levels of the ligand's molecular orbitals. This change is observable as a shift in the UV-Vis spectrum, providing direct evidence of complex formation.[10] The mole-ratio method, where the concentration of one reactant is fixed while the other is varied, allows for the determination of the ligand-to-metal ratio in the complex.[11]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 8-Ethyl-4-quinolinol in a suitable solvent (e.g., ethanol/water mixture).

    • Prepare a 1 mM stock solution of the metal salt of interest (e.g., CuSO₄, FeCl₃) in deionized water.

  • Determination of Stoichiometry (Mole-Ratio Method):

    • Prepare a series of solutions in 1 cm quartz cuvettes, each with a constant concentration of the metal ion (e.g., 0.1 mM).

    • To this series, add increasing molar ratios of the 8-Ethyl-4-quinolinol stock solution (e.g., from 0.1:1 to 3:1 ligand-to-metal ratio).

    • Ensure the final volume is constant in all cuvettes by adding the appropriate solvent.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).[1]

    • Plot the absorbance at the λmax of the newly formed complex against the molar ratio of [Ligand]/[Metal].

  • Data Analysis:

    • The plot will show two linear portions. The intersection of these lines indicates the stoichiometric ratio of the metal-ligand complex. For example, an intersection at a molar ratio of 2.0 suggests a 2:1 ligand-to-metal complex.

Workflow for Spectrophotometric Stoichiometry Determination

UV_Vis_Workflow prep Prepare Stock Solutions (Ligand & Metal) series Create Mole-Ratio Series (Fixed [Metal], Varying [Ligand]) prep->series measure Measure UV-Vis Absorbance for each solution series->measure plot Plot Absorbance vs. [Ligand]/[Metal] Ratio measure->plot analyze Determine Stoichiometry from plot inflection point plot->analyze

Sources

A Theoretical and Computational Guide to 8-Quinolinol Metal Complexes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies used to study 8-quinolinol metal complexes. While the specific focus of this document is on derivatives of the versatile 8-quinolinol scaffold, the principles and workflows detailed herein are broadly applicable to a range of substituted quinolinols, including 8-Ethyl-4-quinolinol and its isomers. We will delve into the quantum chemical calculations, molecular modeling techniques, and structure-activity relationship (SAR) analyses that are pivotal in elucidating the therapeutic potential of these compounds.

Introduction: The Significance of 8-Quinolinol Metal Complexes in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of biological activities.[1][2] Among its derivatives, 8-hydroxyquinoline (8-HQ, also known as 8-quinolinol) has garnered significant attention for its potent metal-chelating capabilities.[1][3][4] The proximity of the hydroxyl group at the C-8 position to the heterocyclic nitrogen atom allows 8-HQ to act as a bidentate ligand, forming stable complexes with a variety of metal ions.[4] This chelation is often central to its biological effects, which span antimicrobial, anticancer, anti-inflammatory, and antineurodegenerative activities.[1][3][5]

The formation of metal complexes can enhance the therapeutic efficacy of the parent 8-quinolinol ligand.[6] This is attributed to several factors, including increased lipophilicity, which can facilitate transport across biological membranes, and the introduction of novel electronic and steric properties that can modulate interactions with biological targets.[5] Theoretical studies are indispensable for understanding these enhancements at a molecular level, providing insights that guide the rational design of more potent and selective drug candidates.

Theoretical Foundations and Computational Methodologies

Theoretical and computational chemistry offer powerful tools to investigate the properties of 8-quinolinol metal complexes, from their fundamental electronic structure to their interactions with biological macromolecules. Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations.[7][8][9][10][11]

Density Functional Theory (DFT) for Structural and Electronic Characterization

DFT calculations are instrumental in predicting the geometry, stability, and electronic properties of 8-quinolinol metal complexes. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) for non-metal atoms and a LANL2DZ effective core potential for the metal center.[8]

Key Parameters Derived from DFT Calculations:

ParameterSignificance in Drug Design
Optimized Molecular Geometry Provides insights into bond lengths, bond angles, and the overall 3D structure of the complex, which is crucial for understanding its interaction with biological targets.
HOMO-LUMO Energy Gap (ΔE) The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[7]
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are important for intermolecular interactions.
Vibrational Frequencies Calculated vibrational spectra can be compared with experimental data (e.g., from FT-IR spectroscopy) to validate the optimized geometry.

Experimental Protocol: A Step-by-Step DFT Workflow for an 8-Quinolinol Metal Complex

  • Ligand and Complex Construction: Build the 3D structure of the 8-quinolinol ligand and the desired metal complex using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization of the complex using a DFT method (e.g., B3LYP/6-311++G(d,p) for the ligand and LANL2DZ for the metal). This step seeks the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties such as the HOMO-LUMO gap, MEP, and Mulliken population analysis to understand charge distribution.

  • Spectral Simulation: Simulate the IR and UV-Vis spectra and compare them with experimental data for validation.

Diagram: Computational Workflow for DFT Analysis

DFT_Workflow A 1. Molecular Structure Input (8-Quinolinol Ligand + Metal Ion) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Electronic Property Calculation (HOMO-LUMO, MEP) C->D E 5. Spectral Simulation (IR, UV-Vis) D->E F 6. Data Analysis & Interpretation E->F

Caption: A typical workflow for the DFT analysis of an 8-quinolinol metal complex.

Molecular Docking for Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA.[12][13] This method is invaluable for identifying potential biological targets for 8-quinolinol metal complexes and for elucidating their mechanism of action at the molecular level.

Key Aspects of Molecular Docking:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the 8-quinolinol metal complex is optimized, and partial charges are assigned.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the ligand and the receptor.

Diagram: Molecular Docking Workflow

Docking_Workflow A 1. Receptor Preparation (e.g., from PDB) C 3. Docking Simulation (Predicting Binding Poses) A->C B 2. Ligand Preparation (Optimized 8-Quinolinol Complex) B->C D 4. Scoring and Ranking (Estimating Binding Affinity) C->D E 5. Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) D->E

Caption: A generalized workflow for molecular docking studies of 8-quinolinol metal complexes.

Structure-Activity Relationships and Therapeutic Applications

Theoretical studies, in conjunction with experimental data, are crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure of the 8-quinolinol ligand (e.g., by introducing different substituents) and varying the coordinated metal ion, researchers can tune the biological activity of the resulting complexes.

Antimicrobial Activity

8-Quinolinol and its metal complexes have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[14][15][16] The chelation of metal ions is often implicated in this activity, potentially by disrupting essential enzymatic functions in microorganisms.[1] Theoretical studies can help to rationalize the observed trends in antimicrobial potency by correlating electronic properties and steric factors with biological activity.

Anticancer Activity

Metal complexes of 8-quinolinol derivatives have emerged as promising anticancer agents.[5][17] Their mechanisms of action are often multifactorial and can involve the induction of oxidative stress, inhibition of proteasomes, and interaction with DNA.[3][5] For instance, copper(II) complexes of 8-HQ derivatives have shown potent activity in the treatment of various cancers.[1] DFT and molecular docking can be employed to model the interactions of these complexes with cancer-related targets, such as topoisomerases or protein kinases, thereby guiding the design of more effective and selective anticancer drugs.

Conclusion and Future Perspectives

Theoretical and computational studies are indispensable tools in the modern drug discovery pipeline for 8-quinolinol metal complexes. These methods provide a detailed understanding of the structural, electronic, and interactive properties of these compounds, enabling a more rational and efficient approach to drug design. As computational power continues to increase and theoretical models become more sophisticated, we can expect an even greater synergy between in silico and experimental approaches in the development of novel 8-quinolinol-based therapeutics. The principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of these versatile metal complexes and unlock their full therapeutic potential.

References

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  • Patel, K. D., & Patel, P. S. (2011). Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo-Phenyl). International Journal of ChemTech Research, 3(3), 1334-1340. Available from: [Link]

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  • Wang, C., Li, X., Wang, L., Wang, J., & Xu, Z. (2015). Studies on Antimicrobial Effects of Four Ligands and Their Transition Metal Complexes With 8-mercaptoquinoline and Pyridine Terminal Groups. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(4), 348–358. Available from: [Link]

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. Available from: [Link]

  • Al-Fatlawi, A. A., Al-Jbouri, M. A., & Al-Jadir, A. A. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, 2023, 1-22. Available from: [Link]

  • Patel, D. D., Dumasariya, D. J., & Shah, A. K. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(25), 21089-21101. Available from: [Link]

  • Li, Y., Yang, J., & Wang, L. (2022). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. Inorganica Chimica Acta, 543, 121163. Available from: [Link]

  • Tran, Q. T., Nguyen, T. T., & Vo, D. V. (2021). Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1251–1257. Available from: [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 2137–2157. Available from: [Link]

  • El-Gamil, M. M., El-Sayed, Y. S., & El-Gahami, M. A. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules (Basel, Switzerland), 26(16), 4945. Available from: [Link]

  • Ramos, M., Justino, L. L. G., Fonseca, S. M., & Burrows, H. D. (2013). Theoretical and experimental insights into the complexation of 8-hydroxyquinoline-5-sulfonate with divalent ions of Group 12 metals. Polyhedron, 56, 191-199. Available from: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. Available from: [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 2137–2157. Available from: [Link]

  • Al-Hamdani, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-12. Available from: [Link]

  • Al-Hamdani, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • Abokhater, R. A., Aldenfaria, S. A., Ashoor, S. E., & Abdelrh, S. A. (2022). DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. Advances in Image and Video Processing, 10(4), 25-40. Available from: [Link]

  • Gebreyohannes, S., Tadesse, S., & Gashaw, T. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, 9(23), 26305–26317. Available from: [Link]

  • El-Gamil, M. M., El-Sayed, Y. S., & El-Gahami, M. A. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. PMC - PubMed Central. Available from: [Link]

  • Ashoor, S. E., & Abokhater, R. A. (2020). Synthesis, DFT Study and the Biological Activity of 8-Hydroxyquinoline Zirconium (IV) Complexes. International Journal of Advanced Research in Science, Engineering and Technology, 7(6), 14044-14051. Available from: [Link]

  • Pevec, A., Petrič, M., & Turel, I. (2020). Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Journal of Coordination Chemistry, 73(5), 844-857. Available from: [Link]

  • Patel, D. D., Dumasariya, D. J., & Shah, A. K. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • Gebreyohannes, S., Tadesse, S., & Gashaw, T. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC - NIH. Available from: [Link]

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  • Martins, C. D. L., & de Oliveira, L. F. C. (2018). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 33-40. Available from: [Link]

Sources

The Multifaceted Therapeutic Potential of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold, a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring, stands as a "privileged structure" in medicinal chemistry.[1] Its inherent properties, particularly its potent metal-chelating ability, have rendered it a versatile platform for the development of a wide array of therapeutic agents.[2] For decades, researchers and drug development professionals have been captivated by the diverse biological activities exhibited by 8-HQ derivatives, which span from anticancer and neuroprotective to antimicrobial and anti-inflammatory effects.[3][4] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 8-hydroxyquinoline derivatives, offering field-proven insights for scientists engaged in drug discovery and development.

The significance of the 8-HQ moiety lies in its capacity to form stable complexes with various metal ions, which are crucial for the function of many biological processes.[5] This chelation property is a cornerstone of its multifaceted biological activities, influencing pathways involved in oxidative stress, enzyme inhibition, and cell signaling.[2][6] This guide will delve into the core principles that underpin the therapeutic potential of 8-HQ derivatives, offering a comprehensive resource for researchers seeking to harness the power of this remarkable scaffold.

Synthetic Strategies: Crafting Novel 8-Hydroxyquinoline Derivatives

The synthesis of 8-hydroxyquinoline and its derivatives can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Classical Synthetic Methodologies

Two of the most venerable and widely employed methods for constructing the quinoline ring system are the Skraup and Friedländer syntheses.

  • Skraup Synthesis: This classic method involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps, including dehydration of glycerol to acrolein, Michael addition of the amine to acrolein, and subsequent cyclization and oxidation to form the quinoline ring. The harsh reaction conditions, however, can limit its applicability for sensitive substrates.

  • Friedländer Synthesis: This approach offers a milder alternative to the Skraup synthesis. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) in the presence of a base or acid catalyst. The versatility of this method allows for the synthesis of a wide range of substituted quinolines.

Modern Synthetic Approaches for Functionalization

In addition to the classical methods for ring formation, modern cross-coupling reactions have become indispensable tools for the further functionalization of the 8-hydroxyquinoline scaffold.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. It is frequently used to introduce aryl or heteroaryl substituents at specific positions on the 8-HQ ring, typically starting from a halogenated precursor (e.g., 5-bromo-8-hydroxyquinoline).

  • Betti Reaction: This multicomponent reaction provides an efficient means of synthesizing 7-aminoalkyl-8-hydroxyquinoline derivatives. It involves the reaction of 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine.[7]

Experimental Protocol: Synthesis of a Representative 8-Hydroxyquinoline Derivative

The following protocol details the synthesis of 5,7-dichloro-8-hydroxy-2-methylquinoline (a representative 8-HQ derivative), adapted from established procedures.[8][9] This protocol serves as a foundational workflow that can be modified for the synthesis of other derivatives.

Objective: To synthesize 5,7-dichloro-8-hydroxy-2-methylquinoline from 8-hydroxy-2-methylquinoline.

Materials:

  • 8-hydroxy-2-methylquinoline

  • Chloroform

  • Chlorine gas

  • Iodine (catalyst)

  • Sodium pyrosulfite

  • Ammonia solution

  • 3% Sodium bisulfite solution

  • Water

  • Round-bottom flask

  • Stirring apparatus

  • Gas inlet tube

  • Distillation apparatus

  • Filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-hydroxy-2-methylquinoline in chloroform in a round-bottom flask equipped with a stirrer and a gas inlet tube. Add a catalytic amount of iodine.

  • Chlorination: Introduce chlorine gas into the solution at a controlled temperature (e.g., 20-30°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: After the reaction is complete, remove excess chlorine by the dropwise addition of a sodium pyrosulfite solution, ensuring the temperature does not exceed a safe limit (e.g., 45-55°C).

  • Solvent Removal and Precipitation: Distill off the chloroform while simultaneously adding water dropwise. This will precipitate the chlorinated product.

  • pH Adjustment and Filtration: Adjust the pH of the aqueous mixture to approximately 2 with ammonia solution to ensure complete precipitation. Filter the hot solution to collect the crude product.

  • Washing and Purification: Wash the collected solid with a 3% sodium bisulfite solution and then with water to remove impurities. The product can be further purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • The use of iodine as a catalyst facilitates the electrophilic substitution of chlorine onto the electron-rich phenol ring of the 8-hydroxyquinoline.

  • The addition of sodium pyrosulfite is a crucial safety and purification step to neutralize any unreacted and potentially hazardous chlorine gas.

  • Controlling the temperature during chlorination and quenching is essential to prevent unwanted side reactions and ensure the selective formation of the desired product.

  • Adjusting the pH to 2 ensures the complete precipitation of the product, as its solubility is minimal at this pH.

Mechanisms of Action: Unraveling the Therapeutic Effects

The diverse biological activities of 8-hydroxyquinoline derivatives stem from their ability to interact with multiple cellular targets and pathways. Understanding these mechanisms is paramount for the rational design of more potent and selective therapeutic agents.

Metal Ion Chelation: A Central Tenet

The defining characteristic of 8-hydroxyquinolines is their ability to chelate metal ions, particularly divalent cations like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). This property is central to many of their biological effects.

  • Anticancer Activity: In the context of cancer, the chelation of intracellular copper can lead to the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[10] This inhibition results in the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately leading to apoptosis (programmed cell death).[10]

  • Neuroprotective Effects: In neurodegenerative diseases such as Alzheimer's and Parkinson's, dysregulation of metal ion homeostasis is a key pathological feature. 8-HQ derivatives can act as metal ionophores, redistributing these ions and mitigating their toxic effects. For instance, they can protect neuronal cells from high glucose-induced toxicity by modulating the calpain-calpastatin signaling pathway.[5][11]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis.

  • Signaling Pathways: These compounds can activate various signaling pathways that converge on the apoptotic machinery. For example, some derivatives have been shown to induce apoptosis through the activation of the extracellular signal-regulated kinase (ERK) pathway.[10][12] Others can trigger the death receptor signaling pathway, leading to the activation of caspases and the execution of apoptosis.[6] The inhibition of the PI3K-Akt-mTOR signaling pathway is another mechanism that can lead to cell cycle arrest and apoptosis in cancer cells.[2]

Generation of Reactive Oxygen Species (ROS)

8-Hydroxyquinoline derivatives can also induce oxidative stress in cancer cells by promoting the generation of reactive oxygen species (ROS). The chelation of copper ions can catalyze the production of ROS through Fenton-like reactions. This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[13][14]

Signaling Pathway Diagrams

To visually represent the complex interplay of these mechanisms, the following diagrams were generated using Graphviz.

apoptosis_pathway HQ 8-Hydroxyquinoline Derivative Proteasome Proteasome Inhibition HQ->Proteasome ERK ERK Activation HQ->ERK Death_Receptor Death Receptor Signaling HQ->Death_Receptor ROS ROS Generation HQ->ROS ER_Stress ER Stress Proteasome->ER_Stress Caspases Caspase Activation ER_Stress->Caspases ERK->Caspases Death_Receptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis ROS->Caspases

Anticancer mechanisms of 8-hydroxyquinoline derivatives.

neuroprotection_pathway High_Glucose High Glucose Ca_Influx Increased Ca²⁺ Influx High_Glucose->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Neuronal_Death Neuronal Cell Death Calpain->Neuronal_Death HQ 8-Hydroxyquinoline Derivative Calpastatin Calpastatin HQ->Calpastatin Upregulates Neuroprotection Neuroprotection HQ->Neuroprotection Calpastatin->Calpain Inhibits

Neuroprotective mechanism via the calpain-calpastatin pathway.

Biological Evaluation: Quantifying Therapeutic Efficacy

A critical aspect of drug development is the robust and reproducible evaluation of the biological activity of candidate compounds. For 8-hydroxyquinoline derivatives, this typically involves a battery of in vitro assays to determine their cytotoxic, antimicrobial, and neuroprotective properties.

Anticancer Activity: Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an 8-hydroxyquinoline derivative against a cancer cell line.

Materials:

  • 8-hydroxyquinoline derivative

  • Cancer cell line (e.g., MCF-7, HCT 116)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • The use of a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates.

  • The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic effects.

  • The solubilization step is necessary because the formazan crystals are insoluble in aqueous medium.

  • The absorbance at 570 nm is directly proportional to the number of viable, metabolically active cells.

Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives

The following table summarizes the IC₅₀ values of various 8-hydroxyquinoline derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-HydroxyquinolineHCT 1169.33 ± 0.22[16]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[17]
5,7-Dichloro-8-hydroxy-2-methylquinolineMRSA1.1[17]
ClioquinolC. auris0.12 - 0.58[18]
BroxyquinolineC. auris0.16 - 0.33[18]
Eurycomalactone (Quassinoid)A549 (Lung)0.73[19]
Amide Derivative A8PC-3 (Prostate)0.4[19]
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of an 8-hydroxyquinoline derivative against a bacterial or fungal strain.

Materials:

  • 8-hydroxyquinoline derivative

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 8-hydroxyquinoline derivative in the appropriate broth medium directly in the wells of a 96-well plate.[21]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[22]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Causality Behind Experimental Choices:

  • The use of a standardized inoculum ensures the reproducibility of the assay.

  • The inclusion of positive and negative controls is essential for validating the results.

  • Visual inspection for growth is a simple yet effective method for determining the MIC.

Quantitative Data: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

The following table presents the MIC values of representative 8-hydroxyquinoline derivatives against various bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
PH265C. auris1[3]
PH276C. auris8[3]
PH265C. deneoformans0.5[3]
PH276Cryptococcus spp.0.5 - 4[3]
8-Hydroxyquinoline-Benzimidazole hybrid (6e)A. niger20.1[23]
8-Hydroxyquinoline-Benzimidazole hybrid (6e)C. albicans21.2[23]
Neuroprotective Activity: Cell-Based Assays

The neuroprotective effects of 8-hydroxyquinoline derivatives are often evaluated using neuronal cell lines, such as SH-SY5Y human neuroblastoma cells, subjected to various insults that mimic neurodegenerative conditions.

Experimental Workflow: Assessing Neuroprotection in SH-SY5Y Cells

Objective: To evaluate the ability of an 8-hydroxyquinoline derivative to protect neuronal cells from oxidative stress or high glucose-induced toxicity.

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment with Compound: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative for a specific duration (e.g., 24 hours).

  • Induction of Toxicity: Expose the pre-treated cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or high concentrations of glucose to mimic hyperglycemic conditions.[5][24]

  • Assessment of Cell Viability: After the toxic insult, assess cell viability using the MTT assay or other similar methods.

  • Western Blot Analysis: To investigate the underlying mechanisms, perform Western blot analysis to measure the expression levels of key proteins in relevant signaling pathways, such as calpain and calpastatin.[11]

Quantitative Data: Neuroprotective Effects of 8-Hydroxyquinoline Derivatives

Studies have shown that 8-hydroxyquinoline derivatives can significantly protect SH-SY5Y cells from various toxic insults. For example, a bis-lipoyl derivative of 8-hydroxyquinoline demonstrated significant neuroprotective effects against H₂O₂- and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[24] In another study, 8-hydroxyquinoline and its derivatives, clioquinol and nitroxoline, were shown to ameliorate high glucose toxicity in SH-SY5Y cells and attenuate the increased expression of calpain.[5]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Beyond their therapeutic applications, 8-hydroxyquinoline derivatives have made a significant impact in the field of materials science, particularly as components of organic light-emitting diodes (OLEDs). The aluminum complex of 8-hydroxyquinoline, Alq₃, is a canonical material used as an electron transport and emissive layer in OLEDs due to its excellent thermal stability and electroluminescent properties.[25]

The performance of OLEDs can be tuned by modifying the structure of the 8-hydroxyquinoline ligand or the metal center. For instance, zinc(II) complexes of 8-hydroxyquinoline derivatives have also been investigated as emissive materials.[26]

Performance Data of 8-Hydroxyquinoline-Based OLEDs

The following table summarizes the performance characteristics of some OLEDs incorporating 8-hydroxyquinoline derivatives.

Emissive MaterialMaximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)Turn-on Voltage (V)Reference
ZnStq_OCH₃:PVK22441.246.94[26]
Alq(1)1400 (at 8V)0.94-[27]
Alq₃602 (at 8V)0.75-[27]
Alq₃ with LiF/Mg:Ag/Ag cathode-5.562.8[28]

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents and advanced materials. Its unique metal-chelating properties, coupled with the potential for diverse chemical modifications, provide a versatile platform for designing molecules with tailored biological activities and physicochemical properties.

The in-depth understanding of the synthesis, mechanisms of action, and biological evaluation methods presented in this technical guide is intended to empower researchers, scientists, and drug development professionals to further explore the vast potential of 8-hydroxyquinoline derivatives. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications and advanced materials. The enduring legacy of the 8-hydroxyquinoline scaffold is a testament to the power of fundamental chemical structures in addressing complex scientific and medical challenges.

References

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  • Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2021). Avicenna Journal of Medical Biotechnology, 13(4), 183–190. doi: 10.22038/ajmb.2021.55938.1668
  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023). Journal of Fungi, 9(11), 1073. doi: 10.3390/jof9111073
  • The Minimum inhibitory concentration (MIC) of newly synthesized 8-hydroxyquinoline containing benzimidazole hybrids (6a-l) in μg/ml. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

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  • Changes in the calpain-calpastatin system in motor cortex of control... (n.d.). ResearchGate. Retrieved from [Link]

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). Materials, 16(21), 7016. doi: 10.3390/ma16217016
  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). Chemistry & Biodiversity. doi: 10.1002/cbdv.202501892
  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (2019). The FEBS Journal, 286(20), 4075–4091. doi: 10.1111/febs.14952
  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Broad susceptibility of Candida auris strains to 8-hydroxyquinolines and mechanisms of resistance. (2023). mBio, 14(4), e00869-23. doi: 10.1128/mbio.00869-23
  • A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. (2018). Pharmaceuticals, 11(2), 43. doi: 10.3390/ph11020043
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). PeerJ, 4, e2389. doi: 10.7717/peerj.2389
  • The figure depicts that calpain inhibition acting via different... (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced performance of tris-(8-hydroxyquinoline) aluminum-based organic light-emitting devices with LiF/Mg:Ag/Ag cathode. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications. (2009). ResearchGate. Retrieved from [Link]

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  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Note: A Chemoproteomic Strategy for Target Deconvolution of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Molecular Targets

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and bioactive molecules. Its derivatives have demonstrated a wide range of activities, frequently as inhibitors of protein kinases and other enzymes crucial to cellular signaling.[1] 8-Ethyl-4-quinolinol, a specific member of this family, represents a compound with potential biological activity, yet its molecular mechanism of action remains to be elucidated. Identifying the specific protein targets with which a small molecule interacts is a critical step in the drug discovery pipeline, transforming a bioactive "hit" into a validated "lead".[2] This process, often termed target deconvolution or target identification, is essential for understanding a compound's efficacy, predicting potential off-target effects, and optimizing its therapeutic potential.[3]

This application note presents a detailed, field-proven protocol for the identification of protein targets of 8-Ethyl-4-quinolinol using a powerful chemical proteomics technique: Affinity-Based Protein Profiling (AfBPP) .[4] While established protocols for this specific molecule are not documented, the methodology described herein is adapted from established, robust workflows for small molecule target identification.[5][6] The core principle involves designing a chemical probe based on the 8-Ethyl-4-quinolinol scaffold, using this probe to capture interacting proteins from a complex biological sample (e.g., a cell lysate), and subsequently identifying these proteins by high-resolution mass spectrometry.[7]

The protocol is designed to be a self-validating system, incorporating a crucial competition experiment to differentiate specific, high-affinity binding partners from the vast background of non-specific protein interactions.[6] This guide provides researchers, scientists, and drug development professionals with the scientific rationale and step-by-step instructions necessary to uncover the proteomic landscape of 8-Ethyl-4-quinolinol.

Principle of the Method: Affinity-Based Protein Profiling (AfBPP)

The AfBPP workflow is a cornerstone of modern chemical proteomics for identifying the protein targets of non-covalent small molecule binders.[2] The strategy hinges on synthesizing an affinity probe by chemically modifying the small molecule of interest—in this case, 8-Ethyl-4-quinolinol. This modification involves attaching a linker arm terminating in a high-affinity tag, most commonly biotin.[8][9]

The biotinylated probe is then immobilized on a solid support coated with streptavidin, a protein that binds to biotin with exceptionally high affinity.[5] This "baited" support is incubated with a cell lysate, allowing the immobilized probe to capture its protein binding partners. After a series of stringent washes to remove non-specifically bound proteins, the captured proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To ensure the identified proteins are true interactors, a parallel competition experiment is performed. Here, the cell lysate is pre-incubated with a molar excess of the original, unmodified 8-Ethyl-4-quinolinol before being exposed to the immobilized probe. The free compound competes for the binding sites on its target proteins, preventing them from being captured by the probe. By comparing the proteins identified in the standard pulldown with those from the competition pulldown, one can confidently identify the specific targets—they will be present in the former and significantly depleted or absent in the latter.

AfBPP_Workflow cluster_prep Phase 1: Probe & Lysate Preparation cluster_capture Phase 2: Affinity Capture cluster_analysis Phase 3: Analysis Probe Synthesize Biotinylated 8-Ethyl-4-quinolinol Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Lysate Prepare Cell Lysate Incubate Incubate Probe-Beads with Cell Lysate Lysate->Incubate Beads->Incubate Wash Wash to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion of Eluted Proteins Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Compare vs. Competition LCMS->Data Targets Identify Specific Protein Targets Data->Targets

Figure 1: Overall workflow for Affinity-Based Protein Profiling.

Part 1: Synthesis of an 8-Ethyl-4-quinolinol Affinity Probe

Causality Behind Probe Design: The design of the chemical probe is paramount. The linker must be attached at a position on the 8-Ethyl-4-quinolinol scaffold that does not disrupt the key chemical features responsible for protein binding. Furthermore, the linker should be of sufficient length to minimize steric hindrance between the immobilized bead and the target protein.

Based on the known reactivity of quinoline systems, the 4-position is a synthetically accessible handle.[10][11] A common strategy is to first synthesize a 4-chloro-8-ethylquinoline intermediate. This allows for a nucleophilic substitution reaction at the C4 position with a linker containing a terminal amine. This approach preserves the core quinoline structure and the 8-ethyl group while providing a robust site for modification.

Proposed Synthetic Route (Conceptual):

  • Gould-Jacobs Reaction: Synthesize 8-Ethylquinolin-4-ol from 2-ethylaniline.[12]

  • Chlorination: Convert the 4-hydroxyl group to a more reactive 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃).[10]

  • Linker Attachment: React the 4-chloro-8-ethylquinoline with a bifunctional linker, such as an amino-PEG-biotin linker. The terminal amine of the linker will displace the chlorine atom in a nucleophilic aromatic substitution reaction.[13]

This results in the final probe: 8-Ethyl-4-(amino-PEGn-biotin)-quinoline . The PEG (polyethylene glycol) spacer enhances water solubility and provides flexibility for protein binding.

Part 2: Experimental Protocol for Target Identification

This protocol details the affinity pulldown experiment using the hypothetical biotinylated 8-Ethyl-4-quinolinol probe.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
High-Capacity Streptavidin Magnetic BeadsImmobilization of biotinylated probeThermo Fisher, NEB
Biotinylated 8-Ethyl-4-quinolinol ProbeBait moleculeCustom Synthesis
Unmodified 8-Ethyl-4-quinolinolCompetitor moleculeChemical Supplier
Cell Lysis Buffer (see Table 1)Solubilize cellular proteinsIn-house preparation
Wash Buffer 1 (see Table 1)Stringent wash to remove non-specific bindersIn-house preparation
Wash Buffer 2 (see Table 1)Low-stringency washIn-house preparation
Elution BufferRelease bound proteins from beadsIn-house preparation
Dithiothreitol (DTT)Reducing agent for disulfide bondsSigma-Aldrich
Iodoacetamide (IAA)Alkylating agent for cysteine residuesSigma-Aldrich
Sequencing Grade Modified TrypsinProteolytic enzyme for digestionPromega
Protease Inhibitor CocktailPrevent protein degradation during lysisRoche, Sigma-Aldrich

Table 1: Buffer Compositions

Buffer Components Rationale
Cell Lysis Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease Inhibitor Cocktail Non-denaturing buffer to solubilize proteins while preserving native conformations and interactions.
Wash Buffer 1 Lysis Buffer + 350 mM NaCl (total 500 mM) High salt concentration disrupts low-affinity, non-specific electrostatic interactions.
Wash Buffer 2 50 mM Tris-HCl pH 7.5, 150 mM NaCl Returns beads to physiological salt concentration before elution.

| Elution Buffer | 2% SDS in 50 mM Tris-HCl pH 7.5 | Strong denaturant to disrupt probe-protein interactions and elute bound proteins. |

Step-by-Step Methodology

Step 1: Cell Culture and Lysate Preparation

  • Culture your chosen cell line (e.g., a cancer cell line where quinoline derivatives have shown activity) to ~80-90% confluency.

  • Harvest cells by scraping into ice-cold Phosphate-Buffered Saline (PBS). Pellet cells by centrifugation (500 x g, 5 min, 4°C).

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (supplemented with protease inhibitors) at a ratio of 1 mL per 100 mg of cell pellet.

  • Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (this is the proteome lysate). Determine the protein concentration using a standard method (e.g., BCA assay). Normalize the concentration of all samples to 2-5 mg/mL with lysis buffer.

Step 2: Probe Immobilization on Streptavidin Beads

  • For each pulldown reaction, take a sufficient amount of high-capacity streptavidin magnetic bead slurry (e.g., 50 µL).

  • Wash the beads three times with Cell Lysis Buffer. Use a magnetic stand to separate the beads from the supernatant during washes.

  • Resuspend the washed beads in lysis buffer and add the biotinylated 8-Ethyl-4-quinolinol probe to a final concentration of 1-5 µM.

  • Incubate for 1 hour at room temperature on a rotator to allow the probe to bind to the streptavidin.

  • Wash the probe-conjugated beads three times with lysis buffer to remove any unbound probe. The beads are now ready for the pulldown.

Step 3: Affinity Pulldown and Competition

  • Set up three types of reactions in separate microcentrifuge tubes:

    • Probe Pulldown (+Probe): 1 mg of cell lysate + probe-conjugated beads.

    • Competition Pulldown (+Probe, +Competitor): 1 mg of cell lysate pre-incubated with 100-fold molar excess of free, unmodified 8-Ethyl-4-quinolinol for 1 hour at 4°C before adding probe-conjugated beads.

    • Negative Control (-Probe): 1 mg of cell lysate + unconjugated streptavidin beads.

  • Incubate all tubes for 2-4 hours at 4°C on a rotator. This allows the target proteins to bind to the immobilized probe.

Competition_Logic cluster_A A: Probe Pulldown cluster_B B: Competition Pulldown Probe_A Probe Linker-Biotin Bead_A Streptavidin Bead Probe_A:l->Bead_A Target_A Target Protein Target_A->Probe_A:p Specific Binding Result_A Result: Target is Captured NonSpecific_A Non-Specific Protein NonSpecific_A->Bead_A Non-Specific Binding Probe_B Probe Linker-Biotin Bead_B Streptavidin Bead Probe_B:l->Bead_B Target_B Target Protein Result_B Result: Target is NOT Captured Competitor Excess Free 8-Ethyl-4-quinolinol Competitor->Target_B Binding Site Occupied NonSpecific_B Non-Specific Protein NonSpecific_B->Bead_B Non-Specific Binding

Sources

Application Notes and Protocols: 8-Ethyl-4-quinolinol as a Versatile N,O-Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Ethyl-4-quinolinol, a substituted quinolinol derivative, and its applications as a versatile N,O-bidentate ligand in transition metal-catalyzed reactions. While direct catalytic applications of 8-Ethyl-4-quinolinol are emerging, this document synthesizes information from analogous 8-hydroxyquinoline and 4-quinolinol systems to present detailed, field-proven protocols for its use in key organic transformations. We will explore its role in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as its potential in hydrogenation reactions. The causality behind experimental choices, mechanistic insights, and self-validating protocols are provided to empower researchers in leveraging this promising ligand scaffold in their synthetic endeavors.

Introduction to 8-Ethyl-4-quinolinol as a Ligand

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The introduction of a hydroxyl group at the 4-position and an ethyl group at the 8-position creates 8-Ethyl-4-quinolinol, a molecule with significant potential as a chelating ligand for transition metals.

Similar to the well-studied 8-hydroxyquinoline, 8-Ethyl-4-quinolinol can coordinate to a metal center through its quinolinic nitrogen and the deprotonated hydroxyl group, forming a stable five-membered chelate ring. This N,O-bidentate coordination imparts thermal stability to the resulting metal complex and modulates the electronic properties of the metal center, influencing its catalytic activity. The ethyl group at the 8-position can provide steric bulk, which may influence the selectivity of the catalytic reaction, and enhance the solubility of the resulting complex in organic solvents.

The general structure of 8-Ethyl-4-quinolinol and its coordination to a metal center (M) is depicted below:

Caption: Coordination of 8-Ethyl-4-quinolinol to a metal center.

Synthesis and Characterization

The synthesis of 8-Ethyl-4-quinolinol can be achieved through established methods for quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reactions, followed by appropriate functionalization.

Protocol 2.1: Synthesis of 8-Ethyl-4-quinolinol (Representative)

This protocol is based on the general principles of quinoline synthesis.

Materials:

  • 2-Ethylaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, mix 2-ethylaniline (1.0 equiv) and diethyl malonate (1.1 equiv). Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: Cool the reaction mixture to approximately 100 °C and add polyphosphoric acid (10-15 times the weight of 2-ethylaniline). Increase the temperature to 250 °C and maintain for 30 minutes to 1 hour. Alternatively, the cyclization can be performed in a high-boiling solvent like Dowtherm A.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated NaOH solution until a precipitate forms.

  • Purification: Filter the crude product, wash with cold water, and dry. The crude 8-Ethyl-4-quinolinol can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry: To determine the molecular weight.

  • Melting point analysis: To assess purity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

8-Ethyl-4-quinolinol is a promising phosphine-free ligand for palladium-catalyzed cross-coupling reactions. The N,O-bidentate chelation can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black and promoting efficient catalytic turnover.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[4]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The 8-Ethyl-4-quinolinol ligand is expected to stabilize the Pd(0) and Pd(II) intermediates throughout the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂ + Base) ArPdArB->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 8-Ethyl-4-quinolinol (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): To a dry Schlenk flask, add Pd(OAc)₂ and 8-Ethyl-4-quinolinol. Evacuate and backfill with an inert gas three times. Add the toluene/water solvent mixture and stir for 15 minutes at room temperature to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the aryl halide, arylboronic acid, and K₂CO₃.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Illustrative Suzuki-Miyaura Couplings

EntryAryl HalideArylboronic AcidYield (%)
14-BromotoluenePhenylboronic acid>90
21-Bromo-4-methoxybenzene4-Acetylphenylboronic acid>85
32-Chloropyridine3-Thiopheneboronic acid>80
Note: Yields are representative and may vary based on specific substrates and optimization.
Heck-Mizoroki Reaction

The Heck reaction couples aryl or vinyl halides/triflates with alkenes to form substituted alkenes.[5]

Mechanistic Rationale:

The Heck reaction proceeds via a similar Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination. The 8-Ethyl-4-quinolinol ligand is anticipated to promote catalyst stability and turnover.

Heck_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) Intermediate Alkene Complex ArPdX->Intermediate Alkene Coordination SigmaAlkyl σ-Alkyl-Pd(II) Complex Intermediate->SigmaAlkyl Migratory Insertion SigmaAlkyl->Pd0 β-Hydride Elimination & Reductive Elimination of HX

Caption: Simplified Heck-Mizoroki catalytic cycle.

Protocol 3.2.1: General Procedure for Heck Reaction

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) chloride (PdCl₂, 1 mol%)

  • 8-Ethyl-4-quinolinol (2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine PdCl₂, 8-Ethyl-4-quinolinol, the aryl iodide, and DMF. Degas the mixture with a stream of argon for 10 minutes.

  • Addition of Reagents: Add the alkene and triethylamine via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the mixture, dilute with water, and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Mechanistic Rationale:

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. The 8-Ethyl-4-quinolinol ligand is expected to stabilize the palladium species.

Protocol 3.3.1: General Procedure for Sonogashira Coupling

Materials:

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1.5 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • 8-Ethyl-4-quinolinol (3 mol%)

  • Diisopropylamine (DIPA, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, CuI, and 8-Ethyl-4-quinolinol. Evacuate and backfill with argon.

  • Addition of Reagents: Add DIPA and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Application in Catalytic Hydrogenation

The quinoline scaffold is known to coordinate with various transition metals that are active in hydrogenation catalysis, such as cobalt, ruthenium, and rhodium. While specific data for 8-Ethyl-4-quinolinol is limited, its chelating properties suggest potential applications in this area.

Mechanistic Rationale:

In transfer hydrogenation, for example, a metal-ligand complex can facilitate the transfer of hydrogen from a donor molecule (e.g., isopropanol, formic acid) to a substrate (e.g., a ketone or imine). The 8-Ethyl-4-quinolinol ligand can influence the reactivity and selectivity of the metal center.

Transfer_Hydrogenation Catalyst [M]-L Catalyst Hydride [M]-H Hydride Catalyst->Hydride Forms Hydride with H-Donor SubstrateComplex Substrate Coordination Hydride->SubstrateComplex Coordinates Substrate Product Reduced Product SubstrateComplex->Product Hydrogen Transfer Product->Catalyst Releases Product & Regenerates Catalyst H_Donor Hydrogen Donor H_Donor->Catalyst Substrate Substrate Substrate->SubstrateComplex

Caption: General workflow for transfer hydrogenation.

Protocol 4.1: Representative Procedure for Transfer Hydrogenation of a Ketone

Materials:

  • Ketone (e.g., acetophenone, 1.0 mmol)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • 8-Ethyl-4-quinolinol (1 mol%)

  • Isopropanol (solvent and hydrogen source, 5 mL)

  • Sodium hydroxide (NaOH, 2 mol%)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ and 8-Ethyl-4-quinolinol in isopropanol under an inert atmosphere. Stir for 20 minutes.

  • Addition of Reagents: Add the ketone and the NaOH solution.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

Conclusion

8-Ethyl-4-quinolinol presents a promising scaffold for the development of novel ligands for transition metal catalysis. Its N,O-bidentate chelating nature, combined with the steric and electronic influence of the ethyl substituent, makes it a versatile candidate for a range of important organic transformations. The protocols provided herein, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the full catalytic potential of this and related quinolinol-based ligands. Further research into the synthesis of well-defined 8-Ethyl-4-quinolinol-metal complexes and their detailed catalytic studies is warranted and expected to yield exciting results in the field of homogeneous catalysis.

References

  • Molecules. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

  • PubChem. (2026). 8-Ethyl-4-quinolinol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2026). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2026). Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2026). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. MDPI. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • MDPI. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. MDPI. [Link]

Sources

Application Notes & Protocols: 8-Ethyl-4-quinolinol as a Novel Fluorescent Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of 8-Ethyl-4-quinolinol as a selective and sensitive fluorescent chemosensor for the detection of specific metal ions. This document is structured to provide both the theoretical underpinnings and practical, field-proven methodologies for its application.

Introduction: The Rationale for 8-Ethyl-4-quinolinol in Metal Ion Sensing

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical sciences. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and real-time monitoring capabilities. The 8-hydroxyquinoline (8-HQ) scaffold has been a cornerstone in the design of such sensors for decades, renowned for its ability to form stable, fluorescent complexes with a variety of metal ions, most notably Zn²⁺ and Al³⁺.

The core sensing mechanism of 8-HQ and its derivatives often relies on processes like Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the quinoline nitrogen and the hydroxyl oxygen restricts intramolecular rotation and shields the fluorophore from solvent quenching, leading to a significant increase in fluorescence intensity.

This guide focuses on a specific, less-explored derivative: 8-Ethyl-4-quinolinol . The introduction of an ethyl group at the 8-position and the relocation of the hydroxyl group to the 4-position are strategic modifications intended to fine-tune the sensor's properties:

  • The 4-Quinolinol Moiety: This structural isomer of the more common 8-hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 4-quinolone. This equilibrium is sensitive to the local environment and can influence the sensor's photophysical properties and coordination chemistry. The lone pair of electrons on the quinoline nitrogen and the oxygen of the hydroxyl group form a potential bidentate chelation site for metal ions.

  • The 8-Ethyl Group: The placement of an electron-donating ethyl group at the 8-position is hypothesized to modulate the electronic properties of the quinoline ring system. This can lead to altered absorption and emission wavelengths (a batochromic or "red" shift), improved quantum yield, and potentially enhanced selectivity for certain metal ions due to steric and electronic effects.

These notes will therefore serve as a foundational guide to exploring the synthesis, characterization, and application of 8-Ethyl-4-quinolinol as a novel metal ion sensor.

The Sensing Mechanism: A Hypothesis

The proposed sensing mechanism for 8-Ethyl-4-quinolinol is predicated on the principles of coordination chemistry and photophysics, extrapolated from the extensive literature on quinoline-based sensors.

Upon the introduction of a suitable metal ion (Mⁿ⁺), the 8-Ethyl-4-quinolinol molecule is expected to act as a bidentate ligand, coordinating with the metal ion through the quinoline nitrogen and the deprotonated hydroxyl group at the 4-position. This coordination event is hypothesized to trigger a "turn-on" fluorescence response via the CHEF mechanism.

Key Mechanistic Steps:

  • Initial State: In the absence of a target metal ion, the 8-Ethyl-4-quinolinol molecule exhibits weak intrinsic fluorescence. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) or vibrational relaxation.

  • Complexation: The metal ion coordinates with the N, O-donor sites of the sensor molecule. The stoichiometry of this complex (e.g., 1:1 or 1:2 sensor-to-metal ratio) will depend on the coordination sphere of the metal ion and the experimental conditions.

  • Fluorescence "Turn-On": The formation of the rigid metal-ligand complex inhibits the non-radiative decay processes that quench fluorescence in the free ligand. This chelation-induced rigidity enhances the radiative decay (fluorescence), resulting in a significant increase in emission intensity. The ethyl group at the 8-position may further enhance this effect by influencing the planarity and rigidity of the resulting complex.

The selectivity of the sensor for specific metal ions will be governed by factors such as the ionic radius of the metal, its charge density, and its preferred coordination geometry, which must be compatible with the binding pocket of the 8-Ethyl-4-quinolinol.

Visualizing the Proposed Sensing Mechanism

synthesis_workflow reagents 2-Ethylaniline + Diethyl Malonate step1 Step 1: Condensation (120-140°C) reagents->step1 intermediate Intermediate Acrylate step1->intermediate step2 Step 2: Cyclization (Diphenyl Ether, ~250°C) intermediate->step2 ester Quinoline Ester step2->ester step3 Step 3: Hydrolysis & Decarboxylation ester->step3 product Crude 8-Ethyl-4-quinolinol step3->product step4 Step 4: Purification (Recrystallization) product->step4 final_product Pure Product step4->final_product

Caption: Synthetic workflow for 8-Ethyl-4-quinolinol.

Protocol for Metal Ion Sensing Experiments

Materials and Instrumentation:

  • Stock solution of 8-Ethyl-4-quinolinol (e.g., 1 mM in DMSO or ethanol).

  • Aqueous stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, Cd(NO₃)₂, MgCl₂, CaCl₂, FeCl₃, CuCl₂, NiCl₂), typically at 10 mM.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4) to maintain physiological pH.

  • Fluorometer/spectrofluorometer.

  • UV-Vis spectrophotometer.

  • High-purity water.

Protocol:

  • Preparation of Sensor Solution: Prepare a working solution of 8-Ethyl-4-quinolinol (e.g., 10 µM) in the chosen buffer. A small percentage of a co-solvent like DMSO or ethanol (<1%) may be used to ensure solubility.

  • Selectivity Screening:

    • To a series of cuvettes, add 2 mL of the 10 µM sensor solution.

    • To each cuvette, add a specific metal ion from the stock solutions to a final concentration of 2-5 equivalents (e.g., 20-50 µM). Include a blank sample containing only the sensor solution.

    • Allow the solutions to incubate for a set period (e.g., 5-10 minutes) at room temperature.

    • Record the fluorescence emission spectrum for each sample. The excitation wavelength should be determined from the absorbance maximum of the sensor-metal complex, which should be determined beforehand.

  • Titration Experiment (for responsive ions):

    • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and increasing concentrations of the target metal ion (e.g., from 0 to 100 µM).

    • Record the fluorescence intensity at the emission maximum for each solution.

    • Plot the fluorescence intensity versus the metal ion concentration to determine the sensor's sensitivity and to calculate the limit of detection (LOD).

  • Competition Experiment:

    • To a solution of the sensor (10 µM) and the target metal ion (e.g., 2 equivalents), add a significant excess (e.g., 10 equivalents) of other potentially interfering metal ions.

    • Record the fluorescence intensity and compare it to the sample without the interfering ions to assess the sensor's selectivity.

Data Analysis and Expected Results

Spectroscopic Characterization
  • UV-Vis Absorption: The formation of the metal complex is expected to cause a shift in the absorption spectrum of 8-Ethyl-4-quinolinol, providing evidence of ground-state interactions.

  • Fluorescence Emission: A successful "turn-on" sensor will show a dramatic increase in fluorescence intensity upon binding to the target metal ion. A significant Stokes shift is desirable to minimize self-quenching.

Performance Metrics

The following table summarizes the key performance metrics that should be evaluated for the 8-Ethyl-4-quinolinol sensor. The values provided are hypothetical targets based on high-performance quinoline sensors.

Parameter Description Target Value
λex / λem (nm) Excitation and Emission MaximaTo be determined
Quantum Yield (Φ) Efficiency of fluorescence (Complex vs. Ligand)Φcomplex / Φligand > 10
Limit of Detection (LOD) Lowest concentration of metal ion that can be reliably detected.Low micromolar (µM) to nanomolar (nM) range
Selectivity Fluorescence response to the target ion versus other ions.High selectivity for a specific ion (e.g., Zn²⁺ or Al³⁺)
Binding Constant (Ka) Affinity of the sensor for the metal ion.10⁴ - 10⁶ M⁻¹
Response Time Time required to reach a stable fluorescence signal.< 5 minutes

Conclusion and Future Directions

8-Ethyl-4-quinolinol represents a promising, yet underexplored, candidate for the development of novel fluorescent chemosensors. Its unique substitution pattern offers the potential for fine-tuned photophysical properties and enhanced selectivity compared to the parent 8-hydroxyquinoline scaffold. The protocols outlined in this document provide a robust framework for synthesizing, characterizing, and validating its performance as a metal ion sensor.

Future research should focus on a comprehensive evaluation of its response to a wide panel of biologically and environmentally relevant metal ions, detailed photophysical studies to precisely determine quantum yields and excited-state lifetimes, and computational modeling to further elucidate the structure-property relationships. Successful validation could pave the way for its application in cellular imaging or environmental sample analysis.

References

  • Title: 8-Hydroxyquinoline: A review of its roles in the development of fluorescent sensors for metal ions. Source: ScienceDirect URL: [Link]

  • Title: Recent advances on 8-hydroxyquinoline-based fluorescent chemosensors. Source: RSC Publishing URL: [Link]

  • Title: 8-Hydroxyquinoline derivatives as fluorescent chemosensors—A review. Source: MDPI URL: [Link]

  • Title: Recent Progress in the Development of 8-Hydroxyquinoline-Based Probes for Sensing of Metal Ions. Source: Wiley Online Library URL: [Link]

Application Note: A Comprehensive Guide to the Synthesis and Characterization of 8-Ethyl-4-quinolinol Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of metal complexes derived from the bidentate ligand, 8-Ethyl-4-quinolinol. Quinolinol derivatives are a significant class of heterocyclic compounds whose metal complexes exhibit a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] This document outlines robust, field-proven protocols, explains the causality behind experimental choices, and establishes a self-validating system for researchers, scientists, and drug development professionals. Methodologies covered include the synthesis of the 8-Ethyl-4-quinolinol ligand via the Gould-Jacobs reaction, its subsequent complexation with various metal ions, and a multi-faceted characterization approach employing spectroscopic and thermal analysis techniques.

Introduction: The Significance of 4-Quinolinol Scaffolds

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[3] Among its derivatives, 4-quinolinols (which exist in tautomeric equilibrium with 4-quinolones) are of particular interest. The presence of a hydroxyl group at the C-4 position and the nitrogen atom at position 1 creates a powerful bidentate chelation site for metal ions.[3][4]

The introduction of an ethyl group at the 8-position (8-Ethyl-4-quinolinol) serves several key purposes:

  • Modulates Lipophilicity: The alkyl substituent increases the lipophilicity of the molecule, which can enhance the biological activity of its metal complexes by facilitating passage through cell membranes.[1]

  • Steric Influence: The ethyl group can sterically influence the geometry of the resulting metal complexes, potentially leading to unique coordination environments and modified physicochemical properties.

  • Electronic Effects: It can subtly alter the electron density of the quinoline ring, thereby fine-tuning the ligand-metal bond strength and the redox properties of the complex.

The resulting metal complexes often exhibit enhanced biological activities—such as antimicrobial, anticancer, and antioxidant properties—compared to the free ligand, a phenomenon often attributed to chelation theory.[3][5] This guide provides the necessary protocols to synthesize and rigorously validate these promising compounds.

Synthesis of the Ligand: 8-Ethyl-4-quinolinol

The most reliable and versatile method for synthesizing the 4-quinolinol core is the Gould-Jacobs reaction.[6] This thermal cyclization process involves the reaction of a substituted aniline with an alkoxymethylenemalonic ester, followed by high-temperature ring closure.[7][8]

Mechanism Rationale

The reaction proceeds in two main stages:

  • Condensation: 2-Ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEMM). This is an initial Michael addition followed by the elimination of ethanol to form the key intermediate, diethyl ((2-ethylphenylamino)methylene)malonate.[9]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >240 °C). This 6-electron cyclization process, followed by tautomerization, yields the stable 4-hydroxyquinoline (4-quinolone) ring system.[6][7] High-boiling point solvents like diphenyl ether or Dowtherm A are essential to achieve the required temperatures for efficient cyclization.

Detailed Protocol: Ligand Synthesis

Materials:

  • 2-Ethylaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Step 1: Intermediate Formation. In a round-bottom flask, combine equimolar amounts of 2-ethylaniline and DEEMM. Heat the mixture gently at 100-110 °C for 2 hours. The reaction can be monitored by TLC. Upon completion, ethanol is removed under reduced pressure to yield the crude intermediate.

  • Step 2: Cyclization. Add the crude intermediate to a flask containing diphenyl ether (approx. 10-15 times the weight of the intermediate). Equip the flask with a thermometer and a reflux condenser. Heat the solution rapidly to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization product will begin to precipitate.

  • Step 3: Isolation. Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to dilute the diphenyl ether and facilitate the filtration of the precipitated solid. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the solvent.

  • Step 4: Purification. The crude product is a carboxylated precursor. To obtain 8-Ethyl-4-quinolinol, the ester group must be hydrolyzed and decarboxylated. Reflux the crude solid in a 10% NaOH solution for 2-3 hours. Cool the resulting solution and filter to remove any insoluble impurities.

  • Step 5: Precipitation. Carefully acidify the clear filtrate with concentrated HCl until the pH is approximately 6-7. The 8-Ethyl-4-quinolinol will precipitate as a solid.

  • Step 6: Final Purification. Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Synthesis of 8-Ethyl-4-quinolinol Metal Complexes

The synthesis of metal complexes with 8-Ethyl-4-quinolinol is generally straightforward, involving the reaction of the deprotonated ligand with a suitable metal salt in a polar solvent.[10]

General Principles
  • Ligand Deprotonation: The phenolic proton of the 4-hydroxyl group is acidic and must be removed to allow coordination with the metal ion. This is typically achieved by adding a base (e.g., NaOH, NH₄OH, or an organic base like triethylamine) or by using a metal salt with a basic anion (e.g., metal acetate).

  • Stoichiometry: The molar ratio of metal to ligand is crucial and determines the geometry of the final complex. For divalent metal ions (M²⁺), a 1:2 (Metal:Ligand) ratio is common, leading to ML₂ complexes.[3][11] For trivalent metals (M³⁺), a 1:3 ratio is often used.

  • Solvent Choice: Ethanol, methanol, or DMF are common solvents as they can dissolve both the ligand and many metal salts. The presence of water can sometimes be beneficial for dissolving metal salts and may result in hydrated complexes.[10]

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve 8-Ethyl-4-quinolinol in Ethanol Base_add Add Stoichiometric Base (e.g., NaOH in H₂O) (Deprotonation) L_sol->Base_add Forms Ligand Anion Mix Combine Solutions & Stir Base_add->Mix M_sol Dissolve Metal Salt (e.g., CuCl₂·2H₂O) in H₂O/Ethanol M_sol->Mix Reflux Heat under Reflux (e.g., 2-4 hours) Mix->Reflux Promotes Complexation Precipitate Cool to Room Temp. (Precipitate Forms) Reflux->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Wash Wash with H₂O, Ethanol Isolate->Wash Removes Impurities Dry Dry in Vacuo Wash->Dry Final_Complex Purified Metal Complex Dry->Final_Complex Coordination cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M²⁺ N1 N M->N1 O1 O⁻ M->O1 N2 N M->N2 O2 O⁻ M->O2 R1 Et R2 Et

Figure 2: Chelation of a metal ion (M²⁺) by two 8-Ethyl-4-quinolinolate ligands.


References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Patel, K.D., & Patel, H.S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]

  • Al-Busafi, S. N. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Al-Busafi, S. N. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Wang, Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Medicinal Chemistry Communications. [Link]

  • Nariai, H., Masuda, Y., & Sekido, E. (1984). Structural Characterization of Several Metal(II) 2-Methyl-8-quinolinolato Complexes in Several Organic Solvents. Bulletin of the Chemical Society of Japan, 57(11), 3077–3082. [Link]

  • Li, Y-T., et al. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Al-Jallad, T., et al. (2023). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. [Link]

  • Li, Y-T., et al. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Rodrigues, M. O., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593. [Link]

  • Mbuvi, H. M., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Patil, S. A., et al. (2021). Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2-yl)methylene)thiosemicarbazide. Physics and Chemistry of the Earth, Parts A/B/C. [Link]

  • Muntean, C., & Tanasie, C. (2017). THERMAL CHARACTERIZATION OF KAOLINITIC CLAY. Romanian Journal of Physics. [Link]

  • Sowińska, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • CN105622503A - Synthesis method of 8-hydroxyquinoline. (n.d.).
  • Li, W., et al. (2022). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. PubMed. [Link]

  • da Silva, A. C. A., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. National Institutes of Health. [Link]

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ScienceDirect. [Link]

  • Thermal Analysis of Kaolin. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. [Link]

  • Ogu, E. O., et al. (2013). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central. [Link]

  • Wankhede, S. S., et al. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy. [Link]

  • Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols: 8-Ethyl-4-quinolinol as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinoline Scaffolds in Cellular Imaging

Quinoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Their rigid, planar structure and conjugated π-system often give rise to intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes.[2] Among these, 8-hydroxyquinoline (8-HQ) is a well-studied fluorophore known for its ability to form highly fluorescent complexes with a variety of metal ions.[2][3] The fluorescence of 8-HQ and its analogs is often modulated by phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be inhibited upon metal ion chelation, leading to a "turn-on" fluorescent response.[3] This property has been widely exploited for the detection of metal ions in biological systems.[2]

This application note introduces 8-Ethyl-4-quinolinol , a derivative of the quinoline family, as a promising candidate for a fluorescent probe in cellular imaging. While the parent 8-hydroxyquinoline scaffold has been extensively studied, the specific photophysical and biological properties of 8-Ethyl-4-quinolinol are not yet fully characterized in the scientific literature. This document, therefore, serves as a comprehensive guide for researchers and drug development professionals to explore the potential of this novel compound. We will provide a theoretical framework based on the known properties of related quinoline derivatives, alongside detailed, field-proven protocols for its synthesis, characterization, and application in live and fixed cell imaging. Our aim is to equip researchers with the necessary tools to investigate the utility of 8-Ethyl-4-quinolinol as a new tool for visualizing cellular structures and processes.

Scientific Rationale and Proposed Mechanism of Action

The fluorescence of quinoline derivatives is highly sensitive to their molecular structure and local environment.[1] The introduction of an ethyl group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring in 8-Ethyl-4-quinolinol is expected to confer distinct photophysical properties compared to the parent 8-hydroxyquinoline.

Anticipated Photophysical Properties

Based on the general characteristics of quinolinol compounds, we can anticipate the following properties for 8-Ethyl-4-quinolinol. It is crucial to note that these are extrapolated and require experimental verification.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~320 - 360 nmBased on the π-π* transitions of the quinoline core.
Emission Maximum (λem) ~400 - 480 nmDependent on solvent polarity and potential for ESIPT.
Stokes Shift > 50 nmA reasonably large Stokes shift is expected, minimizing self-quenching.
Quantum Yield (Φ) VariableExpected to be low in polar, protic solvents and potentially enhanced in non-polar environments or upon binding to cellular components.
Solvatochromism PresentThe emission spectrum is likely to be sensitive to the polarity of the microenvironment within the cell.[1]
Proposed "Turn-On" Mechanism and Cellular Applications

The core hypothesis for the utility of 8-Ethyl-4-quinolinol as a fluorescent probe lies in a potential "turn-on" mechanism upon interaction with specific cellular components. Similar to 8-hydroxyquinoline, the hydroxyl and nitrogen atoms can act as a chelating moiety for metal ions, potentially leading to fluorescence enhancement.[2][3] Furthermore, the hydrophobic nature of the ethyl group may facilitate its partitioning into lipid-rich environments such as cellular membranes or lipid droplets.

Experimental Protocols

The following protocols provide a comprehensive workflow for researchers to synthesize, characterize, and apply 8-Ethyl-4-quinolinol in cell imaging experiments.

Part 1: Synthesis of 8-Ethyl-4-quinolinol

A plausible synthetic route for 8-Ethyl-4-quinolinol can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester followed by cyclization.

Materials:

  • 3-Ethylaniline

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3-ethylaniline and ethyl acetoacetate. Add a catalytic amount of a weak acid (e.g., a drop of acetic acid). Heat the mixture at 100-120 °C for 2-4 hours with stirring. Monitor the reaction progress by TLC.

  • Cyclization: Add the crude product from the previous step to a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C for 1-2 hours. This high temperature promotes the cyclization to form the quinolinol ring.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 8-Ethyl-4-quinolinol 3-Ethylaniline 3-Ethylaniline Condensation Condensation 3-Ethylaniline->Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization High Temperature Purification Purification Cyclization->Purification Chromatography 8-Ethyl-4-quinolinol 8-Ethyl-4-quinolinol Purification->8-Ethyl-4-quinolinol Live_Cell_Imaging_Workflow Cell_Culture Culture cells on imaging dish Probe_Loading Incubate with 8-Ethyl-4-quinolinol Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for live-cell imaging with 8-Ethyl-4-quinolinol.

Part 4: Fixed-Cell Imaging and Co-localization Studies

For co-localization studies with specific organelle markers, a fixation and permeabilization step is necessary.

Materials:

  • Cells stained with 8-Ethyl-4-quinolinol as described in the live-cell protocol

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 or Saponin in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies for organelle markers

  • Antifade mounting medium

Step-by-Step Protocol:

  • Staining: Stain live cells with 8-Ethyl-4-quinolinol as described above.

  • Fixation: After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If co-staining with antibodies that recognize intracellular epitopes, permeabilize the cells with 0.1-0.5% Triton X-100 or Saponin in PBS for 10-15 minutes.

  • Blocking and Immunostaining: Proceed with standard immunofluorescence protocols for blocking, primary antibody incubation, and secondary antibody incubation.

  • Mounting and Imaging: After the final washes, mount the coverslips with an antifade mounting medium and image using a confocal or widefield fluorescence microscope.

Data Analysis and Interpretation

  • Image Analysis Software: Use software such as ImageJ/Fiji or commercial packages to analyze the fluorescence intensity and distribution of 8-Ethyl-4-quinolinol within the cells.

  • Co-localization Analysis: For co-localization studies, use plugins such as the JaCoP (Just another Co-localization Plugin) in ImageJ to calculate Pearson's or Mander's coefficients to quantify the degree of overlap between the 8-Ethyl-4-quinolinol signal and organelle markers.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Low probe concentration- Short incubation time- Photobleaching- Verify the excitation and emission spectra of the probe and use the appropriate filters.- Increase the probe concentration or incubation time.- Minimize light exposure during experiments.
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution.
Cell toxicity - High probe concentration- Prolonged incubation- Perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions.

Conclusion

8-Ethyl-4-quinolinol presents an exciting opportunity for the development of a novel fluorescent probe for cellular imaging. Its quinoline core suggests a high potential for environmentally sensitive fluorescence and utility in various imaging applications. The protocols outlined in this application note provide a robust framework for researchers to begin exploring the capabilities of this compound. While the specific properties of 8-Ethyl-4-quinolinol require empirical determination, the foundational knowledge of quinoline chemistry and biology strongly supports its promise as a valuable tool in cell biology and drug discovery.

References

  • Saadeh, H. A., Al-Rawashdeh, N. A., & Al-Zoubi, R. M. (2020). Synthesis and characterization of some new 8-hydroxyquinoline derivatives. Journal of the Chilean Chemical Society, 65(1), 4701-4705. (This provides context on 8-HQ chemistry).
  • Olaleye, S. O., Adegboye, T. S., & Adegoke, O. A. (2025). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Walisongo Journal of Chemistry, 8(1), 24-37. [Link]

  • Al-Busafi, S. N., Suliman, F. O., & Al-Busaidi, I. J. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Critical Reviews in Analytical Chemistry, 44(3), 236-247. (This is a general review of 8-HQ).
  • Gümüş, A., Gülseven Sidir, Y., Sidir, İ., & Gümüş, S. (2019). The solvatochromism and electronic structure of (E)-2-(2-hydroxystyryl)quinolin-8-ol. Turkish Journal of Chemistry, 43(6), 1566-1581. [Link]

  • Al-Busafi, S. N., Suliman, F. O., & Al-Busaidi, I. J. (Year not specified). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Saadeh, H. A. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • El-Shafai, N. M., El-Nahass, E. M., & Hassan, P. A. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International journal of molecular sciences, 17(1), 38. [Link]

  • PubChem. (n.d.). 8-Ethyl-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for 8-Ethyl-4-quinolinol in Drug Discovery and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinol Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Within this class, 4-quinolinol derivatives have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets.[3] These compounds have demonstrated potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3][4] 8-Ethyl-4-quinolinol, a specific derivative, presents a promising starting point for drug discovery campaigns, leveraging the established biological relevance of the 4-quinolinol core while offering unique physicochemical properties conferred by the ethyl group at the 8th position.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 8-Ethyl-4-quinolinol. It provides in-depth application notes on its relevance in drug discovery and detailed, field-proven protocols for its integration into high-throughput screening (HTS) campaigns.

Chemical and Physical Properties of 8-Ethyl-4-quinolinol

A thorough understanding of the physicochemical properties of a compound is critical for assay development and interpretation of screening data.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[5][6][7]
Molecular Weight 173.21 g/mol [5]
IUPAC Name 8-ethyl-1H-quinolin-4-one[5]
CAS Number 23096-83-5[5][7]

Rationale for Targeting Kinases with 8-Ethyl-4-quinolinol

Protein kinases have become one of the most important classes of targets in modern drug discovery, second only to G protein-coupled receptors.[8] The human genome contains 518 protein kinases, many of which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[8] The 4-quinolinone scaffold has been successfully exploited to develop kinase inhibitors. This precedent provides a strong rationale for screening 8-Ethyl-4-quinolinol against a panel of kinases to identify novel inhibitory activities.

The following diagram illustrates a generalized kinase signaling pathway, a common target for therapeutic intervention.

Kinase Signaling Pathway Generalized Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates Ras Ras (GTPase) Adaptor_Protein->Ras Activates RAF RAF Kinase Ras->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Leads to Drug_Target 8-Ethyl-4-quinolinol (Potential Inhibitor) Drug_Target->RAF Drug_Target->MEK

Caption: A simplified representation of a kinase signaling cascade, a primary target for inhibitor drugs like 8-Ethyl-4-quinolinol.

High-Throughput Screening (HTS) of 8-Ethyl-4-quinolinol

HTS enables the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[9] The following sections provide detailed protocols for a hypothetical HTS campaign designed to identify the kinase inhibitory activity of 8-Ethyl-4-quinolinol.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a robust and widely used technology in HTS for its homogeneous, "mix-and-read" format.[10][11] The assay measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[10][11] In a competitive binding FP assay for a kinase inhibitor, a fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high FP signal. When an unlabeled inhibitor (like 8-Ethyl-4-quinolinol) displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.

Experimental Workflow for a Kinase HTS Campaign

The following diagram outlines the major steps in a typical HTS campaign.

HTS Workflow High-Throughput Screening (HTS) Workflow Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen (e.g., 2000 compounds) Assay_Development->Pilot_Screen Validate with Z' > 0.5 Full_HTS Full Library HTS Pilot_Screen->Full_HTS Proceed if robust Hit_Confirmation Hit Confirmation & Triage Full_HTS->Hit_Confirmation Identify initial hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirm activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Generate potency data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide chemical synthesis

Caption: A flowchart illustrating the sequential stages of a high-throughput screening campaign for drug discovery.

Protocol 1: Primary High-Throughput Screening (HTS) using Fluorescence Polarization

This protocol describes a primary screen to identify if 8-Ethyl-4-quinolinol inhibits a target kinase using a competitive binding FP assay.

Materials:

  • Target Kinase (e.g., MEK1)

  • Fluorescently labeled tracer (specific to the target kinase)

  • 8-Ethyl-4-quinolinol stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and DTT)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of 1 mM 8-Ethyl-4-quinolinol in DMSO into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Assay Execution:

    • Add 5 µL of the 2X kinase solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X tracer solution to all wells. The final assay volume will be 10 µL.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

      • FP_sample is the FP value of the well containing 8-Ethyl-4-quinolinol.

      • FP_max is the average FP of the negative control wells (DMSO).

      • FP_min is the average FP of the positive control wells (known inhibitor).

    • A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: Dose-Response and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Serial Dilution:

    • Prepare a serial dilution of 8-Ethyl-4-quinolinol in DMSO, typically starting from 10 mM and performing 1:3 dilutions for a 10-point curve.

  • Compound Plating:

    • Dispense the serially diluted compound into a 384-well plate.

  • Assay Execution and Data Acquisition:

    • Follow the same procedure as the primary HTS protocol.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
Top The maximum response (asymptote).
Bottom The minimum response (asymptote).
IC₅₀ The concentration that gives a response halfway between the top and bottom.
Hill Slope The steepness of the curve.

Cell-Based Assays for Secondary Screening

Following biochemical confirmation, it is crucial to assess the activity of hit compounds in a more physiologically relevant context. Cell-based assays provide this next level of validation.[12]

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of 8-Ethyl-4-quinolinol on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 8-Ethyl-4-quinolinol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 8-Ethyl-4-quinolinol for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Once initial hits are identified, preliminary SAR studies can provide valuable information for lead optimization.[13] For quinoline derivatives, modifications at various positions on the ring system can significantly impact biological activity.[14][15] For instance, the introduction of different substituents at the C2 and C5 positions of the 8-hydroxyquinoline scaffold has been shown to modulate anticancer and antifungal activity.[16] The ethyl group at the 8-position of the title compound provides a lipophilic anchor that can be further explored.

Conclusion

8-Ethyl-4-quinolinol represents a promising starting point for drug discovery programs, particularly in the realm of kinase inhibition and oncology. The protocols and application notes provided herein offer a robust framework for initiating an HTS campaign and subsequent hit validation. By leveraging established HTS technologies and a rational, stepwise approach to screening, researchers can efficiently explore the therapeutic potential of this and other novel quinolinol derivatives.

References

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  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Retrieved from [Link]

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  • Hager, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7847-7864.
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Application Notes and Protocols for the Biochemical Investigation of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Biochemical Research

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its rigid, bicyclic structure provides a versatile framework for the design of molecules that can interact with a wide array of biological targets. Derivatives of quinoline have been successfully developed as kinase inhibitors, anticancer agents, and antimicrobial compounds, highlighting the broad therapeutic potential of this chemical class.[1][2][4] The 4-hydroxyquinoline (or 4-quinolinol) moiety, in particular, is a recurring motif in compounds exhibiting significant biological effects, including antibacterial, antioxidant, and anticancer activities.[5][6]

This document provides a detailed guide for the biochemical investigation of 8-Ethyl-4-quinolinol , a specific derivative of the 4-quinolinol core. Due to the limited publicly available data on this particular compound, the following protocols are based on established methodologies for analogous quinoline-based compounds. These application notes are intended to empower researchers to explore the potential bioactivities of 8-Ethyl-4-quinolinol in key areas where quinoline derivatives have shown promise: enzyme inhibition and metal chelation.

Physicochemical Properties of 8-Ethyl-4-quinolinol

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay design.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
IUPAC Name 8-ethyl-1H-quinolin-4-one[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.

Proposed Biochemical Applications and Assay Protocols

Based on the known activities of structurally related 4-hydroxyquinoline and 8-substituted quinoline derivatives, we propose the investigation of 8-Ethyl-4-quinolinol in the following areas:

Evaluation as a Protein Kinase Inhibitor

Quinoline-based scaffolds are prevalent in a number of approved and investigational protein kinase inhibitors.[1][3][4] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer.[3] Therefore, assessing the kinase inhibitory potential of 8-Ethyl-4-quinolinol is a logical starting point.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 8-Ethyl-4-quinolinol Stock Solution (in DMSO) Assay_Setup Dispense Kinase, Substrate, and 8-Ethyl-4-quinolinol into Assay Plate Compound_Prep->Assay_Setup Kinase_Prep Prepare Kinase and Substrate Solutions in Assay Buffer Kinase_Prep->Assay_Setup ATP_Prep Prepare ATP Solution Initiation Initiate Reaction by Adding ATP ATP_Prep->Initiation Assay_Setup->Initiation Incubation Incubate at Specified Temperature and Time Initiation->Incubation Termination Stop Reaction and Add Detection Reagent Incubation->Termination Measurement Measure Signal (e.g., Luminescence, Fluorescence) Termination->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value from Dose-Response Curve Calculation->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

This protocol is adapted for a generic luminescence-based kinase assay format, such as those that measure the amount of ATP remaining after the kinase reaction.

A. Materials and Reagents:

  • 8-Ethyl-4-quinolinol

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Protein kinase of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like Akt)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (commercial kits are recommended)

  • Luminescent kinase assay detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Ethyl-4-quinolinol in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. This will be used to generate a dose-response curve.

  • Assay Setup:

    • In the wells of the assay plate, add the components in the following order:

      • Kinase assay buffer.

      • Diluted 8-Ethyl-4-quinolinol or DMSO (for vehicle control).

      • Kinase and substrate mixture.

    • Include "no enzyme" controls to determine background signal.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of 8-Ethyl-4-quinolinol relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assessment of DNA Topoisomerase II Inhibition

Certain quinoline derivatives have been shown to inhibit DNA topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.[7][8] Inhibition of these enzymes can lead to cytotoxic effects, making them attractive targets for anticancer drug development.

G cluster_prep Preparation cluster_assay Reaction cluster_analysis Analysis Compound_Prep Prepare 8-Ethyl-4-quinolinol Stock and Dilutions Reaction_Mix Combine Buffer, kDNA, and 8-Ethyl-4-quinolinol Compound_Prep->Reaction_Mix Reagent_Prep Prepare kDNA, Topo II Enzyme, and Reaction Buffer Reagent_Prep->Reaction_Mix Add_Enzyme Add Topoisomerase II to Initiate Reaction Reaction_Mix->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Termination Stop Reaction (e.g., with SDS/Proteinase K) Incubation->Termination Gel_Electrophoresis Run Samples on an Agarose Gel Termination->Gel_Electrophoresis Visualization Stain Gel (e.g., with Ethidium Bromide) and Visualize Gel_Electrophoresis->Visualization Interpretation Analyze Inhibition of kDNA Decatenation Visualization->Interpretation

Caption: Workflow for a kDNA decatenation assay to assess topoisomerase II inhibition.

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA networks by topoisomerase II.

A. Materials and Reagents:

  • 8-Ethyl-4-quinolinol

  • DMSO

  • Human DNA topoisomerase II

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II assay buffer

  • ATP

  • Stop buffer/loading dye (containing SDS, proteinase K, and a tracking dye)

  • Agarose, electrophoresis grade

  • TAE or TBE electrophoresis buffer

  • Ethidium bromide or another DNA stain

  • DNA electrophoresis system and power supply

  • Gel imaging system

B. Experimental Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes on ice, prepare the reaction mixtures containing assay buffer, ATP, and kDNA.

    • Add serially diluted 8-Ethyl-4-quinolinol or DMSO (vehicle control). A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

  • Enzyme Addition and Incubation:

    • Add human topoisomerase II to each reaction tube to initiate the reaction.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reactions by adding the stop buffer/loading dye. The SDS and proteinase K will denature and digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the tracking dye has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize it under UV light.

    • In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, which will run as relaxed circular DNA. In the presence of an effective inhibitor, the kDNA will remain as a high-molecular-weight network at the top of the gel. The concentration at which 8-Ethyl-4-quinolinol prevents decatenation is an indicator of its inhibitory activity.

Investigation of Metal Chelating Properties

The 8-hydroxyquinoline scaffold is a well-known metal chelator, a property that is linked to many of its biological activities, including antimicrobial and anticancer effects.[6][9] The nitrogen atom of the quinoline ring and the hydroxyl group at position 8 can form stable complexes with various metal ions. Although 8-Ethyl-4-quinolinol has a hydroxyl group at the 4-position, it is still worthwhile to investigate its potential to chelate biologically relevant metal ions.

This method relies on the change in the absorbance spectrum of the compound upon binding to a metal ion.

A. Materials and Reagents:

  • 8-Ethyl-4-quinolinol

  • A suitable buffer (e.g., HEPES or TRIS at physiological pH)

  • Salts of metal ions of interest (e.g., FeCl₃, CuSO₄, ZnCl₂)

  • UV-Visible spectrophotometer and cuvettes

B. Experimental Procedure:

  • Spectrum of the Free Compound:

    • Prepare a solution of 8-Ethyl-4-quinolinol in the buffer.

    • Record its UV-Visible absorbance spectrum (typically from 200 to 800 nm).

  • Titration with Metal Ions:

    • To the cuvette containing the 8-Ethyl-4-quinolinol solution, add small, incremental amounts of a concentrated metal salt solution.

    • After each addition, mix and record the absorbance spectrum.

  • Data Analysis:

    • Observe changes in the spectrum upon metal addition. The formation of a metal-compound complex often results in a shift in the maximum absorbance wavelength (λₘₐₓ) and/or a change in absorbance intensity.

    • These spectral changes can be used to determine the stoichiometry of the metal-ligand complex and to calculate binding constants.

Safety and Handling Precautions

As a laboratory chemical with limited toxicological data, 8-Ethyl-4-quinolinol should be handled with care. Assume it is harmful if swallowed, causes skin irritation, and may cause serious eye damage.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

While specific biochemical data for 8-Ethyl-4-quinolinol is not yet widely available, its structural similarity to other biologically active quinoline derivatives suggests it is a promising candidate for biochemical investigation. The protocols outlined in this guide provide a robust framework for exploring its potential as a kinase inhibitor, a topoisomerase II inhibitor, and a metal chelator. The insights gained from these assays will be crucial in elucidating the bioactivity of 8-Ethyl-4-quinolinol and its potential for further development in various research fields.

References

  • Taylor & Francis Online. (2023). Synthesis, kinetic studies and in-silico investigations of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Modern quinoline-based copper chelators (73−80). ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors. PMC. Retrieved from [Link]

  • Dove Press. (2025). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Press. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from [Link]

  • National Institutes of Health. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2009). Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (n.d.). Effect of a new Quinoline-2-one Derivatives( Compound 3) onPurified DNA gyrase from clinical isolatePseudomonas. IOSRPHR. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Retrieved from [Link]

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Application Notes and Protocols for the Prospective Investigation of 8-Ethyl-4-quinolinol in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Prospective Nature of this Guide

8-Ethyl-4-quinolinol is a known chemical compound with the CAS number 23096-83-5.[1][2][3][4] However, a thorough review of the scientific literature reveals a significant gap in research concerning its application as a colorimetric or fluorescent sensor for metal ion detection. The vast majority of research in quinoline-based metal sensing focuses on 8-hydroxyquinoline and its derivatives, which are structurally optimized for metal chelation. This document, therefore, serves as a prospective and theoretical guide for researchers, scientists, and drug development professionals interested in exploring the potential of 8-Ethyl-4-quinolinol for this application. The protocols and mechanisms described herein are based on fundamental chemical principles and parallels with related compounds, and should be considered as a starting point for investigation, not as validated procedures.

Introduction: The Preeminence of 8-Hydroxyquinolines in Metal Sensing

Quinoline derivatives are a cornerstone in the development of fluorescent and colorimetric sensors for metal ions, owing to their intrinsic photophysical properties and potent chelating abilities.[5] The benchmark for this class of compounds is 8-hydroxyquinoline (8-HQ), a bidentate chelating agent that forms stable complexes with a wide array of metal ions.[6] The proximity of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. This interaction often leads to a significant change in the molecule's photophysical properties, such as chelation-enhanced fluorescence (CHEF), providing a robust signaling mechanism for metal ion detection.[6]

Structural Analysis of 8-Ethyl-4-quinolinol: A Tale of Two Isomers

8-Ethyl-4-quinolinol exists in a tautomeric equilibrium with 8-ethylquinolin-4(1H)-one.[7] Unlike 8-hydroxyquinoline, the hydroxyl group in the 4-position is not spatially positioned to form a stable chelate ring with the quinoline nitrogen. This structural difference is fundamental to its predicted chelating behavior and is the primary reason for the dominance of 8-hydroxyquinoline in metal sensing applications.

The 8-ethyl group is an electron-donating group, which can influence the electronic properties of the quinoline ring. However, without the primary bidentate chelation site characteristic of 8-HQ, the role of this substituent in metal ion coordination is likely to be secondary.

Diagram 1: Structural Comparison of 8-Hydroxyquinoline and 8-Ethyl-4-quinolinol

G cluster_0 8-Hydroxyquinoline cluster_1 8-Ethyl-4-quinolinol 8HQ_structure Chelation Favorable Chelation Site (5-membered ring formation) 8HQ_structure->Chelation 8E4Q_structure NoChelation No Favorable Chelation Site 8E4Q_structure->NoChelation

A comparison of the chemical structures of 8-Hydroxyquinoline and 8-Ethyl-4-quinolinol.

Hypothetical Application in Metal Ion Detection: A Prospective Exploration

While strong chelation-based sensing is unlikely, 8-Ethyl-4-quinolinol could potentially interact with metal ions through other mechanisms, leading to a detectable optical response.

Proposed Mechanisms of Action (Theoretical)
  • Aggregation-Induced Emission (AIE) or Quenching: The interaction of 8-Ethyl-4-quinolinol with certain metal ions might induce the formation of nano-aggregates. Depending on the nature of these aggregates, this could lead to an enhancement (AIE) or quenching of fluorescence.

  • Photoinduced Electron Transfer (PET): The quinoline nitrogen could act as a weak electron donor. Interaction with a metal ion could modulate a PET process, resulting in a change in fluorescence.

  • Colorimetric Response: The formation of a metal-ligand complex, even if weak, could alter the electronic transitions of the molecule, leading to a visible color change.

Potential Target Analytes

Given the presence of the quinolone nitrogen and the hydroxyl group, potential interactions might be observed with transition metal ions such as Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺, or with heavy metal ions like Pb²⁺ and Cd²⁺. Selectivity would need to be determined experimentally.

Synthesis of the Ligand: 8-Ethyl-4-quinolinol

The synthesis of 4-hydroxyquinolines can be achieved through established methods such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[8][9]

Conrad-Limpach Synthesis Approach

This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[8][10] For 8-Ethyl-4-quinolinol, the starting materials would be 2-ethylaniline and a suitable β-ketoester.

Diagram 2: Synthetic Pathway via Conrad-Limpach Reaction

G Start 2-Ethylaniline + β-Ketoester Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product 8-Ethyl-4-quinolinol Intermediate->Product Thermal Cyclization

A simplified workflow for the synthesis of 8-Ethyl-4-quinolinol.

Exploratory Protocols for Metal Ion Sensing

The following protocols are designed as a preliminary screening to assess the potential of 8-Ethyl-4-quinolinol as a metal ion sensor.

Protocol 1: UV-Vis Spectrophotometric Screening

Objective: To investigate if the interaction of 8-Ethyl-4-quinolinol with various metal ions results in a change in its UV-Vis absorption spectrum.

Materials:

  • 8-Ethyl-4-quinolinol

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • A suitable buffer solution (e.g., HEPES, pH 7.4).

  • A suitable organic solvent for the ligand (e.g., DMSO or ethanol).

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Preparation of Ligand Stock Solution: Prepare a stock solution of 8-Ethyl-4-quinolinol (e.g., 1 mM) in the chosen organic solvent.

  • Preparation of Test Solutions: In a series of cuvettes, prepare blank solutions containing the buffer and the ligand at a fixed final concentration (e.g., 10 µM).

  • Introduction of Metal Ions: To each cuvette (except for the blank), add a small aliquot of a metal ion stock solution to achieve a desired final concentration (e.g., 100 µM).

  • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a set period (e.g., 15 minutes).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm.

Data Analysis:

  • Compare the spectra of the ligand in the presence of different metal ions to the spectrum of the ligand alone.

  • Look for changes in the absorption maxima (λmax), the appearance of new absorption bands, or significant changes in absorbance, which would indicate an interaction.

Protocol 2: Fluorometric Screening

Objective: To determine if the interaction of 8-Ethyl-4-quinolinol with various metal ions causes a change in its fluorescence properties.

Materials:

  • Same as for the UV-Vis protocol.

  • Fluorescence spectrophotometer and quartz cuvettes.

Procedure:

  • Preparation of Solutions: Prepare the ligand and metal ion solutions as described in the UV-Vis protocol.

  • Determination of Excitation Wavelength: Excite the ligand solution at its absorption maximum (determined from the UV-Vis experiment) and record the emission spectrum to find the emission maximum.

  • Fluorescence Measurements: For each solution containing a different metal ion, excite the sample at the determined excitation wavelength and record the fluorescence emission spectrum.

Data Analysis:

  • Compare the fluorescence intensity and the position of the emission maximum for each metal ion with the ligand-only solution.

  • A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a noticeable shift in the emission wavelength, would suggest that 8-Ethyl-4-quinolinol may be a potential fluorescent sensor for that specific metal ion.

Data Interpretation and Future Directions

The results from these exploratory protocols will provide initial insights into whether 8-Ethyl-4-quinolinol has any potential as a metal ion sensor.

Potential Outcome Interpretation Next Steps
No change in UV-Vis or fluorescence spectra The compound does not interact significantly with the tested metal ions under these conditions.Consider modifying the solvent system or pH. If still no response, the compound is likely not a suitable sensor.
Changes observed for multiple metal ions The compound is a non-selective sensor.Further studies to understand the binding mechanism and potential for use as a broad-spectrum metal indicator.
Selective change for one or a few metal ions The compound shows potential as a selective sensor.Conduct titration experiments to determine the stoichiometry of the interaction and the limit of detection (LOD). Perform competition experiments to confirm selectivity.

Diagram 3: Experimental Workflow for Sensor Characterization

G Start Synthesize and Purify 8-Ethyl-4-quinolinol Screening Screen against a panel of metal ions (UV-Vis and Fluorescence) Start->Screening NoResponse No significant response Screening->NoResponse Response Significant response observed Screening->Response Characterization Characterize interaction: - Titration experiments - Determine stoichiometry - Calculate Limit of Detection (LOD) Response->Characterization Selectivity Perform competition experiments to assess selectivity Characterization->Selectivity Application Develop analytical application (e.g., in environmental or biological samples) Selectivity->Application End Validated Sensor Protocol Application->End

A proposed workflow for the investigation and validation of 8-Ethyl-4-quinolinol as a metal ion sensor.

Conclusion: A Call for Further Research

While 8-Ethyl-4-quinolinol is not a prima facie candidate for metal ion sensing in the same vein as 8-hydroxyquinoline, its potential should not be entirely dismissed without experimental investigation. The protocols and theoretical considerations outlined in this guide provide a framework for researchers to explore the properties of this understudied molecule. Any observed interactions with metal ions could lead to the development of novel sensors with unique properties and applications.

References

  • PubChem. 8-Ethyl-4-quinolinol. National Center for Biotechnology Information. [Link][2]

  • Wikipedia. Conrad–Limpach synthesis. [Link][8]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link][9]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link][10]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link][11]

  • PubMed. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link][12]

  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link][13]

  • Cenmed Enterprises. 8 Ethyl 4 Quinolinol. [Link][4]

  • NIH. Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. [Link][14]

  • PubChem. 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. National Center for Biotechnology Information. [Link][15]

  • MDPI. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. [Link][16]

  • NIH. Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. [Link][17]

  • Beilstein Journal of Organic Chemistry. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

  • PubMed. Metal complexation reactions of quinolone antibiotics in a quadrupole ion trap. [Link][18]

  • PubChemLite. 8-ethyl-4-quinolinol (C11H11NO). [Link][19]

  • NIH. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. [Link][20]

  • ResearchGate. Quinolone antibiotics and their applications in metal complexes: An update. [Link][21]

  • Cenmed Enterprises. 8-ETHYL-4-QUINOLINOL. [Link][22]

  • Wikipedia. 4-Quinolone. [Link][7]

  • NIH. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329712/]([Link].

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Development of 8-Ethyl-4-quinolinol-Based Fluorescent Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Quinolinol Scaffolds in Fluorescent Sensing

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational to the development of fluorescent probes and chemosensors.[1][2] Their rigid, planar structure and inherent fluorescence properties make them ideal candidates for designing sensitive and selective analytical tools.[2] Among these, the 8-hydroxyquinoline (8-HQ) scaffold has been extensively studied and utilized due to its exceptional ability to chelate a wide range of metal ions.[3][4] This chelation event often leads to a significant change in the photophysical properties of the molecule, providing a measurable signal for detection.[3][5]

A common mechanism underpinning the sensing action of many hydroxyquinoline derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen. Upon excitation, this proton can transfer, leading to a non-emissive or weakly fluorescent state.[6] The introduction of a metal ion that coordinates with both the hydroxyl oxygen and the quinoline nitrogen disrupts this ESIPT pathway, resulting in a "turn-on" fluorescence response, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5]

This guide focuses on the development of a specific, less-explored derivative: 8-Ethyl-4-quinolinol . While its direct applications as a fluorescent sensor are not yet widely documented, its structural similarity to the well-established 8-hydroxyquinoline and other 4-quinolinol systems suggests a high potential for similar functionalities. The 4-hydroxy (or 4-oxo tautomer) and nitrogen atom provide a potential binding site for metal ions. This document will therefore serve as a comprehensive guide for a researcher to synthesize, characterize, and validate 8-Ethyl-4-quinolinol as a novel fluorescent sensor, using the detection of Zinc (II) ions as a representative application.

Part 1: Synthesis of 8-Ethyl-4-quinolinol via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from substituted anilines and diethyl ethoxymethylenemalonate (DEEM).[7][8] This reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[1][7]

Proposed Synthetic Pathway

The synthesis of 8-Ethyl-4-quinolinol can be achieved by starting with 2-ethylaniline and reacting it with DEEM, followed by cyclization and subsequent hydrolysis and decarboxylation.

Gould-Jacobs_Reaction start 2-Ethylaniline + Diethyl ethoxymethylenemalonate intermediate1 Condensation Intermediate (Anilinomethylenemalonate) start->intermediate1 Heat (100-130°C) intermediate2 Cyclized Intermediate (Ethyl 4-oxo-8-ethyl-1,4-dihydroquinoline-3-carboxylate) intermediate1->intermediate2 Thermal Cyclization (High-boiling solvent, >250°C) intermediate3 Saponification Product (4-oxo-8-ethyl-1,4-dihydroquinoline-3-carboxylic acid) intermediate2->intermediate3 Saponification (aq. NaOH, Reflux) product 8-Ethyl-4-quinolinol intermediate3->product Decarboxylation (Heat, > m.p.)

Caption: Proposed synthetic pathway for 8-Ethyl-4-quinolinol via the Gould-Jacobs reaction.

Detailed Synthesis Protocol

This protocol outlines the classical thermal method. For improved efficiency, microwave-assisted synthesis can also be employed.[9][10]

Materials:

  • 2-Ethylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-130 °C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude anilinomethylenemalonate intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250-260 °C) for 30-45 minutes.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 4-oxo-8-ethyl-1,4-dihydroquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried product from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours, or until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the 4-oxo-8-ethyl-1,4-dihydroquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried carboxylic acid from Step 3 in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude 8-Ethyl-4-quinolinol can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: Photophysical Characterization

A thorough understanding of the photophysical properties of 8-Ethyl-4-quinolinol is essential before its application as a fluorescent sensor.[11][12]

Protocol for Photophysical Measurements

Materials and Instruments:

  • Synthesized 8-Ethyl-4-quinolinol

  • Spectroscopic grade solvents (e.g., Ethanol, Acetonitrile, DMSO)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 8-Ethyl-4-quinolinol (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) of the compound in the desired solvent.

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Emission Spectroscopy:

    • Using the same solution, excite the sample at its λ_abs.

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • Calculate the Stokes shift (λ_em - λ_abs).

  • Relative Fluorescence Quantum Yield (Φ) Determination:

    • Prepare a series of five solutions of the standard (Quinine sulfate) and five solutions of the 8-Ethyl-4-quinolinol sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[13][14]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Calculate the quantum yield using the following equation:[2][15] Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Expected Photophysical Properties

Based on the properties of similar quinolinol compounds, the following are the anticipated photophysical characteristics of 8-Ethyl-4-quinolinol.

PropertyExpected Value/Observation
λ_abs (nm) ~310 - 340 nm
λ_em (nm) ~380 - 450 nm
Stokes Shift (nm) ~70 - 110 nm
Fluorescence Quantum Yield (Φ) Low to moderate in the absence of a metal ion analyte.
Solvatochromism Potential for shifts in λ_em with changing solvent polarity.

Part 3: Application as a Fluorescent Sensor for Zinc (II)

The 4-hydroxy (or its 4-oxo tautomer) and the quinoline nitrogen of 8-Ethyl-4-quinolinol form a potential bidentate chelation site for metal ions. We hypothesize its use as a "turn-on" fluorescent sensor for diamagnetic metal ions like Zn²⁺, based on the CHEF mechanism.[5]

Proposed Sensing Mechanism

Sensing_Mechanism Sensor_Off 8-Ethyl-4-quinolinol (Weak Fluorescence) ESIPT Active Sensor_On [8-Ethyl-4-quinolinol]-Zn Complex (Strong Fluorescence) ESIPT Blocked Sensor_Off->Sensor_On Chelation Analyte Zn²⁺ Ion Analyte->Sensor_On

Caption: Proposed "turn-on" sensing mechanism for Zn²⁺ detection by 8-Ethyl-4-quinolinol.

Protocol for Sensor Validation

This protocol details the steps to evaluate the performance of 8-Ethyl-4-quinolinol as a fluorescent sensor for Zn²⁺.

Experimental_Workflow cluster_0 Sensor Preparation & Characterization cluster_1 Performance Evaluation cluster_2 Data Analysis Prep Prepare Stock Solutions (Sensor & Metal Ions) Photophys Determine Optimal Excitation/Emission λ Prep->Photophys Selectivity Selectivity Assay (vs. various metal ions) Photophys->Selectivity Titration Fluorescence Titration (with Zn²⁺) Selectivity->Titration Stoichiometry Stoichiometry Determination (Job's Plot) Titration->Stoichiometry LOD Calculate Limit of Detection (LOD) Titration->LOD Binding Calculate Binding Constant (Benesi-Hildebrand Plot) Stoichiometry->Binding LOD->Binding Final Final Sensor Characterization Binding->Final

Caption: Experimental workflow for the validation of 8-Ethyl-4-quinolinol as a fluorescent sensor.

Materials and Instruments:

  • Stock solution of 8-Ethyl-4-quinolinol (Sensor) in DMSO.

  • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) in deionized water.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Spectrofluorometer and 96-well microplate reader.

Procedure:

1. Selectivity Study:

  • In separate wells of a 96-well plate or cuvettes, add the sensor solution (e.g., final concentration 10 µM in buffer).

  • To each well, add a solution of a different metal ion (e.g., 5 equivalents). Include a control with only the sensor and buffer.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

  • Compare the fluorescence response in the presence of different metal ions to assess selectivity. Paramagnetic ions like Cu²⁺, Fe²⁺, and Ni²⁺ may cause fluorescence quenching, while diamagnetic ions like Zn²⁺, Mg²⁺, and Ca²⁺ are more likely to cause enhancement.[16][17]

2. Fluorescence Titration:

  • To a cuvette containing the sensor solution (10 µM in buffer), incrementally add small aliquots of the Zn²⁺ stock solution (from 0 to ~2 equivalents).

  • After each addition, mix and allow to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

3. Determination of Binding Stoichiometry (Job's Plot):

  • Prepare a series of solutions where the total molar concentration of the sensor and Zn²⁺ is kept constant (e.g., 20 µM), but the mole fraction of the sensor varies from 0 to 1.[18]

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.[19][20]

4. Calculation of Binding Constant and Limit of Detection (LOD):

  • The binding constant (K_a) can be determined from the titration data using the Benesi-Hildebrand equation.[21][22] A plot of 1/(F - F₀) versus 1/[Zn²⁺] should be linear, and K_a can be calculated from the ratio of the intercept to the slope.

  • The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve at low Zn²⁺ concentrations.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit partially predictive, framework for the development of 8-Ethyl-4-quinolinol as a novel fluorescent sensor. By following the detailed protocols for synthesis via the Gould-Jacobs reaction, conducting thorough photophysical characterization, and systematically evaluating its sensing capabilities for target analytes such as Zn²⁺, researchers can effectively explore the potential of this compound. The principles and methodologies outlined here are grounded in established chemical literature and provide a solid foundation for expanding the toolkit of quinolinol-based fluorescent probes for applications in analytical chemistry, environmental monitoring, and biological imaging.

References

  • Huang, C. Y. (1982). Determination of binding stoichiometry by the continuous variation method: the Job plot. Methods in Enzymology, 87, 509-525. Available from: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available from: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Application Note. Available from: [Link]

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  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available from: [Link]

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  • ResearchGate. (n.d.). Results of the Job's plot for the determination of the stoichiometry of... ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available from: [Link]

  • El-Faham, A., et al. (2021). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Molecules, 26(11), 3183. Available from: [Link]

  • Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368–371. Available from: [Link]

  • Jali, B. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23854. Available from: [Link]

  • Quezada, E., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5289. Available from: [Link]

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  • ResearchGate. (2018). Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. ResearchGate. Available from: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). Available from: [Link]

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  • Park, S., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(30), 20335-20341. Available from: [Link]

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  • Kim, H. N., et al. (2015). Lessons in Organic Fluorescent Probe Discovery. Accounts of Chemical Research, 48(3), 688–697. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Ethyl-4-quinolinol in aqueous buffers. The following content is designed to offer practical, field-proven insights rooted in scientific principles to ensure the successful preparation of this compound for experimental use.

Understanding the Molecule: 8-Ethyl-4-quinolinol

8-Ethyl-4-quinolinol is a quinoline derivative with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1] Its structure, featuring a quinoline core with an ethyl group at the 8-position and a hydroxyl group at the 4-position, contributes to its characteristic physicochemical properties. A key predictor of its behavior in aqueous solutions is its calculated XlogP of 2.4, which indicates a moderate level of hydrophobicity.[1] This inherent hydrophobicity is a primary contributor to the solubility challenges researchers may face.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Predicted XlogP 2.4[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 8-Ethyl-4-quinolinol not dissolving in my aqueous buffer?

The poor aqueous solubility of 8-Ethyl-4-quinolinol is primarily due to its hydrophobic nature, as indicated by its positive XlogP value.[1] Furthermore, as a quinolinol derivative, its solubility is highly dependent on the pH of the aqueous medium.[2] At or near neutral pH, the compound is likely to be in its less soluble, non-ionized form.

Q2: What is the expected effect of pH on the solubility of 8-Ethyl-4-quinolinol?

The solubility of quinoline derivatives is significantly influenced by pH.[2] For 8-Ethyl-4-quinolinol, the nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble salt. The hydroxyl group can be deprotonated under basic conditions, also potentially increasing solubility. The pKa of the related compound, 8-hydroxyquinoline, is approximately 9.9 for the hydroxyl group and the pKa for the protonated quinoline nitrogen is around 4.9.[3] While the exact pKa of 8-Ethyl-4-quinolinol may differ slightly, it is reasonable to expect increased solubility at pH values below 5 and above 9.

Q3: Can I use organic solvents to dissolve 8-Ethyl-4-quinolinol?

Yes, using a water-miscible organic co-solvent is a common and effective strategy for dissolving hydrophobic compounds like 8-Ethyl-4-quinolinol.[4] Solvents such as dimethyl sulfoxide (DMSO) and ethanol are frequently used.[4] A typical workflow involves preparing a concentrated stock solution in the organic solvent, which is then diluted into the aqueous buffer for the final experimental concentration. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: I've noticed a yellowing of my 8-Ethyl-4-quinolinol solution over time. What does this indicate?

Discoloration, particularly a shift to yellow or brown, can be an indication of degradation of the quinoline compound.[2] This degradation can be triggered by exposure to light (photodegradation), oxidation, or unfavorable pH conditions.[2] It is advisable to prepare fresh solutions when possible and to store stock solutions protected from light and at an appropriate temperature (e.g., -20°C).

Troubleshooting Guides

Guide 1: Initial Dissolution Attempts are Unsuccessful

If you are struggling with the initial dissolution of 8-Ethyl-4-quinolinol, follow this systematic approach:

Caption: Initial dissolution workflow for 8-Ethyl-4-quinolinol.

Detailed Steps:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of 8-Ethyl-4-quinolinol.

    • Add a small volume of 100% DMSO or ethanol to the solid.

    • Vortex or sonicate the mixture until the solid is completely dissolved. A gentle warming to 37°C may also aid dissolution.

  • Dilute into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise.

    • This gradual addition can help prevent immediate precipitation.

    • Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤1%).

Guide 2: Precipitation Occurs Upon Dilution into Aqueous Buffer

Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Caption: Troubleshooting precipitation of 8-Ethyl-4-quinolinol.

Troubleshooting Strategies:

  • pH Adjustment: Since quinoline derivatives are generally more soluble at acidic pH, consider preparing your aqueous buffer at a lower pH (e.g., pH 4-5).[2] This will promote the protonation of the quinoline nitrogen, increasing its aqueous solubility. Always verify that the adjusted pH is compatible with your assay.

  • Lower the Final Concentration: The most straightforward solution is often to reduce the final concentration of 8-Ethyl-4-quinolinol in your working solution to a level below its solubility limit in the final buffer composition.

  • Optimize Co-solvent Concentration: While a higher co-solvent concentration can aid solubility, it may be detrimental to your experiment. Aim for the lowest possible co-solvent concentration that maintains the compound in solution.

  • Consider Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds.[5] However, the compatibility of surfactants with your specific assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of 8-Ethyl-4-quinolinol for subsequent dilution into aqueous buffers.

Materials:

  • 8-Ethyl-4-quinolinol (MW: 173.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out 1.73 mg of 8-Ethyl-4-quinolinol and place it into a clean microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 8-Ethyl-4-quinolinol in a specific aqueous buffer.

Materials:

  • 8-Ethyl-4-quinolinol

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of solid 8-Ethyl-4-quinolinol to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of dissolved 8-Ethyl-4-quinolinol in the filtrate using a validated HPLC method.

Stability Considerations

The chemical stability of 8-Ethyl-4-quinolinol in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. As with many quinoline derivatives, degradation can occur under certain conditions.[2]

Key Factors Influencing Stability:

  • pH: Both highly acidic and highly basic conditions can promote the degradation of quinoline compounds.[2] The optimal pH for stability should be determined experimentally.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[2] It is recommended to work with solutions in a light-protected environment and store them in amber vials or wrapped in foil.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

  • Oxidation: Quinoline compounds can be susceptible to oxidation.[2] Using degassed buffers and minimizing headspace in storage vials can help to reduce oxidative degradation.

Recommendations for Ensuring Stability:

  • Prepare fresh working solutions from a frozen stock solution on the day of the experiment.

  • Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller volumes.

  • Conduct a simple stability study by analyzing the concentration of your compound in your experimental buffer over time to understand its stability under your specific conditions.

References

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  • Solubility of drugs in ethanol and dmso. (2021).
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  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
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  • 8-Ethyl-4-quinolinol. PubChem.
  • 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. PubChem.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2026).
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021).

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Technical Support Center: Optimizing Reaction Conditions for 8-Ethyl-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Ethyl-4-quinolinol derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinolinone scaffolds. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Introduction: The Significance of the 4-Quinolinol Core

The 4-quinolinol (or quinolin-4-one) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The strategic placement of substituents, such as the 8-ethyl group, is critical for modulating the pharmacological activity of these compounds. Achieving high yields and purity is paramount. This guide focuses on the most common and robust methods for synthesizing these derivatives, primarily the Gould-Jacobs and Conrad-Limpach reactions, and addresses the specific challenges you may encounter.

Section 1: Core Synthetic Pathways and Mechanisms

Understanding the reaction mechanism is the first step toward effective optimization. The synthesis of 4-quinolinols from aniline precursors is dominated by thermal cyclization strategies.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for constructing the 4-quinolinol system. It proceeds through a sequence of well-defined steps starting from an aniline derivative (in this case, 3-ethylaniline) and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME).[1][2][3]

The reaction sequence is as follows:

  • Condensation: Nucleophilic substitution of the ethoxy group of EMME by the aniline nitrogen.[1]

  • Thermal Cyclization: A high-temperature, 6-electron electrocyclization reaction forms the quinoline ring. This is typically the most challenging and rate-determining step, often requiring temperatures upwards of 250 °C.[2][4][5]

  • Saponification: The resulting ester at the 3-position is hydrolyzed to a carboxylic acid using a base.[1][2]

  • Decarboxylation: The 3-carboxylic acid is removed by heating to yield the final 4-quinolinol product.[1][2]

Gould_Jacobs_Mechanism A 3-Ethylaniline + Diethyl Ethoxymethylenemalonate B Condensation Intermediate (Anilinomethylenemalonate) A->B Nucleophilic Substitution C Thermal Cyclization (High Temp, >250°C) B->C D Ethyl 8-Ethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D 6π Electrocyclization E Saponification (e.g., NaOH) D->E F Carboxylate Salt E->F Hydrolysis G Decarboxylation (Heat) F->G H 8-Ethyl-4-quinolinol G->H Loss of CO2

Caption: General workflow of the Gould-Jacobs reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 8-Ethyl-4-quinolinol derivatives in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a frequent challenge in multi-step thermal cyclizations. The root cause often lies in one of three areas: incomplete cyclization, product degradation, or impure starting materials.

  • Cause A: Incomplete Thermal Cyclization The cyclization step is highly energy-demanding as it temporarily disrupts the aromaticity of the aniline ring.[6] Insufficient temperature or reaction time will result in a reaction stalling at the anilinomethylenemalonate intermediate.[4]

    Solutions:

    • Optimize Temperature: The reaction requires a high temperature, typically achieved by using a high-boiling point solvent. The yield often increases with the boiling point of the solvent.[6] A thorough temperature-time examination is crucial to maximize yield while minimizing degradation.[4]

    • Solvent Selection: Traditional solvents like mineral oil or Dowtherm A are used for their high boiling points (>250 °C).[6][7] Using a high-boiling, inert solvent can dramatically improve yields compared to running the reaction neat.[7]

    • Microwave-Assisted Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[4][8][9]

SolventBoiling Point (°C)Suitability for Thermal Cyclization
Diphenyl Ether259Excellent
Dowtherm A257Excellent (Liquid at RT)
Mineral Oil>275Good (but can be difficult to remove)
1,2,4-Trichlorobenzene214Moderate
  • Cause B: Product or Intermediate Degradation While high temperatures are necessary, prolonged heating can lead to decarboxylation and other decomposition pathways, reducing the overall yield.[4][5]

    Solutions:

    • Fine-Tune Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation occurs.[7] For microwave synthesis, a 5-minute reaction time at a higher temperature can yield better results than longer times.[4]

    • Use an Inert Atmosphere: Some intermediates may be sensitive to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[7]

Q2: I am observing significant impurity formation. How can I identify and minimize byproducts?

A2: Impurities often arise from side reactions driven by the harsh reaction conditions or the inherent reactivity of the starting materials.

  • Cause A: Formation of Regioisomers The use of an asymmetrically substituted aniline like 3-ethylaniline means the cyclization can theoretically occur at either of the two ortho positions (C2 or C6). This can lead to a mixture of the desired 8-ethyl-4-quinolinol and the undesired 6-ethyl-4-quinolinol. The regioselectivity is controlled by both steric and electronic factors.[2][5]

    Solution:

    • Understanding Directing Effects: In this specific case, cyclization is generally favored at the position para to the electron-donating ethyl group (the C6 position of the aniline), which leads to the desired 8-ethyl product. The steric bulk of the ethyl group may slightly hinder attack at the adjacent C2 position. While a mixture is possible, the 8-ethyl isomer is typically the major product. Careful purification will be necessary to separate any minor regioisomer.

  • Cause B: Incomplete Saponification or Decarboxylation In the Gould-Jacobs pathway, if the saponification or decarboxylation steps are incomplete, your final product will be contaminated with the ethyl 3-carboxylate or the 3-carboxylic acid derivatives, respectively.

    Solution:

    • Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., NaOH) and adequate heating to drive the saponification to completion.

    • Ensure Complete Decarboxylation: After acidification of the carboxylate, ensure the mixture is heated sufficiently to drive off CO2.

Q3: The purification of my final product is difficult. What are the best practices?

A3: 4-Quinolinol derivatives are often crystalline solids with limited solubility, which can be leveraged for purification.

Solutions:

  • Precipitation and Filtration: The crude product often precipitates from the reaction mixture upon cooling.[7] This can be enhanced by diluting the cooled mixture with a non-polar solvent like hexanes to precipitate the product while keeping the high-boiling solvent dissolved.

  • Recrystallization: This is the most effective method for achieving high purity. Suitable solvents depend on the specific derivative, but common choices include ethanol, acetic acid, or DMF (N,N-Dimethylformamide).[10][11]

  • Acid-Base Extraction: The phenolic nature of the 4-hydroxy group allows the product to be dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with an organic solvent to remove non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze crude reaction by TLC/LC-MS Start->Check_TLC SM_Present Is starting material (SM) a major component? Check_TLC->SM_Present Many_Spots Are there multiple new spots/byproducts? SM_Present->Many_Spots No Increase_Temp Increase Reaction Temperature / Time SM_Present->Increase_Temp Yes Optimize_Time Decrease Reaction Time (Time-course study) Many_Spots->Optimize_Time Yes Success Yield Improved Many_Spots->Success No (Purification Issue) Consider_MW Consider Microwave Synthesis Increase_Temp->Consider_MW Increase_Temp->Success Check_Regio Check for Regioisomers (NMR Analysis) Optimize_Time->Check_Regio Check_Regio->Success

Caption: A workflow for troubleshooting low reaction yields.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature for the thermal cyclization step?

    • A: Generally, temperatures between 250-260 °C are required for efficient cyclization in classical syntheses like the Gould-Jacobs or Conrad-Limpach.[5][7] The optimal temperature is a balance; it must be high enough to overcome the activation energy for cyclization but not so high as to cause rapid product degradation.[4]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the non-polar starting materials from the more polar intermediate and the highly polar 4-quinolinol product (which often stays at the baseline). LC-MS can also be used for more precise monitoring.

  • Q: Are there "greener" alternatives to high-boiling point solvents like Dowtherm A?

    • A: Yes. Microwave-assisted synthesis can often be performed solvent-free or in a smaller amount of a more environmentally benign solvent.[8][12] Additionally, some research has explored using recyclable catalysts or more sustainable solvent systems to reduce the environmental impact.[12][13]

  • Q: How do I confirm the structure of my final 8-Ethyl-4-quinolinol product?

    • A: A combination of spectroscopic techniques should be used.

      • ¹H and ¹³C NMR: Will confirm the chemical structure, including the presence and position of the ethyl group and the characteristic shifts for the quinolinol core.[14][15]

      • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H and C=O (from the keto tautomer) functional groups.

Section 4: Experimental Protocol Example

Protocol: Synthesis of 8-Ethyl-4-quinolinol via Gould-Jacobs Reaction

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Condensation

  • In a round-bottom flask, combine 3-ethylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC until the 3-ethylaniline spot has disappeared.

  • Cool the mixture to room temperature. The intermediate, diethyl 2-((3-ethylphenylamino)methylene)malonate, may solidify upon cooling. This crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent (e.g., Dowtherm A, ~5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the mixture to ~250-255 °C in a sand or oil bath under a nitrogen atmosphere.

  • Maintain this temperature for 20-30 minutes. Monitor by TLC if feasible, though the high temperature can make this difficult. The reaction mixture will darken significantly.

  • Remove from heat and allow the mixture to cool to below 100 °C.

Step 3: Saponification

  • While the mixture is still warm, cautiously add a 10% aqueous solution of sodium hydroxide (NaOH) (3-4 eq.).

  • Re-heat the mixture to reflux (~100-110 °C) with vigorous stirring for 1-2 hours to ensure complete hydrolysis of the ester.

Step 4: Decarboxylation and Isolation

  • Cool the biphasic mixture to room temperature. Transfer to a separatory funnel and remove the organic (Dowtherm A) layer.

  • Wash the aqueous layer with a solvent like diethyl ether or toluene to remove any remaining high-boiling solvent.

  • Heat the aqueous solution to ~90-95 °C and then carefully acidify it with glacial acetic acid or concentrated HCl until the pH is ~5-6. The product should precipitate as a solid.

  • Maintain the heat for an additional 30 minutes to ensure complete decarboxylation (effervescence should cease).

  • Cool the suspension in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum. The crude 8-Ethyl-4-quinolinol can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

References

  • Yurras, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45, 593.
  • Gould Jacobs Quinoline forming reaction. Biotage Application Note AN056. Available at: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2021).
  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • Preparation of 8-hydroxyquinoline. PrepChem.com. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • Method for purifying quinolinecarboxylic acid derivative. (2005).
  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (2013).
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). MDPI. Available at: [Link]

  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2020).
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. (2022).
  • Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. (2015).
  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Gould-Jacobs Reaction.
  • Comparing the efficacy of different synthetic routes to 4H-quinolizin-4-one. BenchChem.
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  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube.
  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2022). European Journal of Chemistry.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. (2019). PubMed.
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  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). NIH. Available at: [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzo
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

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Technical Support Center: Stability of 8-Ethyl-4-quinolinol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Ethyl-4-quinolinol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of 8-Ethyl-4-quinolinol in solution. Understanding and controlling the stability of this compound is paramount for generating reproducible and reliable experimental data.

Core Stability Profile of 8-Ethyl-4-quinolinol

8-Ethyl-4-quinolinol, like many quinoline derivatives, possesses a chemical structure susceptible to degradation under common laboratory conditions. Its stability in solution is not absolute and is critically influenced by a combination of environmental and chemical factors. The heterocyclic quinoline ring and the phenolic hydroxyl group are the primary sites for chemical reactions that can lead to degradation.

Key factors that govern the stability of 8-Ethyl-4-quinolinol are:

  • pH: The pH of the solution is a dominant factor. The quinoline nitrogen is basic and can be protonated under acidic conditions, while the 4-quinolinol hydroxyl group is acidic and can be deprotonated in alkaline environments.[1][2][3] These shifts in ionization state alter the molecule's electron distribution and reactivity, often accelerating hydrolytic degradation at pH extremes.[1][4]

  • Light (Photodegradation): Quinoline compounds are frequently photosensitive.[5] Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts and a loss of compound integrity.[5] This is a critical consideration for both storage and during experimental procedures.

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[5] Storing solutions at reduced temperatures is a fundamental strategy for preserving their shelf-life.[5][6]

  • Oxidation: The 4-quinolinol moiety, particularly the phenolic hydroxyl group, can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[1][5] This can lead to the formation of quinone-like structures or other oxidized artifacts.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 8-Ethyl-4-quinolinol solutions in a direct question-and-answer format.

Q1: My solution of 8-Ethyl-4-quinolinol, which was initially colorless, has turned yellow or brown. What happened and is it still usable?

A: A change in color to yellow or brown is a common and clear indicator of chemical degradation.[5][6] The two most likely causes are photodegradation and oxidation.

  • Causality: The quinoline scaffold is known to absorb light, and this energy can initiate photochemical reactions that break down the molecule into colored byproducts.[5] Oxidation, often accelerated by light or trace metal contaminants, can also produce colored species.

  • Troubleshooting Steps:

    • Discard the Solution: Once a color change is observed, the integrity of the compound is compromised. It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.

    • Prevent Future Occurrences:

      • Light Protection: Always store stock solutions and working solutions in amber glass vials or wrap clear containers in aluminum foil to protect them from light.[5][6] Minimize exposure to ambient light during experimental setup.

      • Inert Environment: For long-term storage of sensitive stock solutions, consider preparing them with a solvent that has been de-gassed by sparging with nitrogen or argon. Store the solution under an inert gas atmosphere to minimize oxidation.[6]

Q2: I'm seeing a gradual decrease in efficacy or inconsistent results in my bioassays over time. Could my compound be degrading?

A: Yes, inconsistent results and loss of potency are classic signs of compound degradation.[5] Assuming other experimental parameters are controlled, the chemical instability of 8-Ethyl-4-quinolinol in your assay medium or stock solution is a primary suspect.

  • Causality: Even if no visible change like color is apparent, the concentration of the active parent compound can decrease over time due to slow degradation. This leads directly to diminished biological or chemical activity and poor reproducibility.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most immediate and effective solution is to prepare fresh working solutions from a solid sample or a recently prepared, properly stored stock solution just before each experiment.[5]

    • Validate Stock Solution Stability: If you must use a stock solution over several days or weeks, its stability under your specific storage conditions (solvent, concentration, temperature) should be validated. Periodically analyze the stock solution via an analytical method like HPLC to quantify the concentration of the parent compound.

    • Evaluate Assay Conditions: Consider the stability of 8-Ethyl-4-quinolinol under your specific assay conditions (e.g., in aqueous buffer at 37°C). It may be necessary to limit incubation times or adjust buffer components to minimize degradation during the experiment itself.

Q3: An unexpected peak has appeared in my HPLC analysis of an aged 8-Ethyl-4-quinolinol solution. How can I confirm if it's a degradation product?

A: The appearance of new peaks in a stability-indicating HPLC chromatogram is a strong indication of degradation.[6] These new peaks represent the formation of one or more new chemical entities from the parent compound.

  • Causality: Degradation pathways such as hydrolysis, oxidation, or photolysis result in structurally different molecules that will have different retention times on an HPLC column.[6][7]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: This is the definitive method to identify potential degradation products.[5] By intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation), you can accelerate the formation of degradation products. If the new peak in your aged sample matches the retention time of a peak generated under one of these stress conditions, it strongly confirms its identity as a degradant. (See Protocol 2 for a detailed methodology).

    • Utilize Mass Spectrometry (LC-MS): If available, analyze the aged sample using LC-MS. The mass-to-charge ratio (m/z) of the new peak can help elucidate its chemical structure and confirm that it is a derivative of the parent compound (e.g., by addition of oxygen, loss of a functional group).[7][8]

Frequently Asked Questions (FAQs)
  • What are the optimal storage conditions for a stock solution of 8-Ethyl-4-quinolinol? For maximum stability, stock solutions (typically in an organic solvent like DMSO or ethanol) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] These aliquots should be stored in amber vials at -20°C or, for extended long-term storage, at -80°C.[5]

  • How does pH affect the solubility of 8-Ethyl-4-quinolinol, and how does this relate to stability? The solubility of quinoline derivatives is often pH-dependent.[1][2] In acidic solutions, the quinoline nitrogen can become protonated, increasing aqueous solubility. In alkaline solutions, the hydroxyl group can be deprotonated, also potentially increasing solubility.[1] However, these extreme pH conditions are often where the compound is least stable. Therefore, a balance must be struck, often using a buffered solution at a near-neutral pH where stability is maximal, even if solubility is lower.[5][6]

  • Can I do anything to protect my compound from metal-catalyzed degradation? Yes. If you suspect that trace metal ions in your buffers or reagents are catalyzing oxidative degradation, you can include a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your solution preparation.[5]

Data Presentation

The following table provides a summary of hypothetical stability data for 8-Ethyl-4-quinolinol under various storage conditions to illustrate the impact of temperature and light.

Storage ConditionSolventDuration% 8-Ethyl-4-quinolinol Remaining (Hypothetical)Observations
25°C, Exposed to LightEthanol7 Days< 70%Significant yellowing
25°C, Protected from LightEthanol7 Days~90%Slight discoloration
4°C, Protected from LightEthanol7 Days> 98%No visible change
-20°C, Protected from LightEthanol30 Days> 99%No visible change
60°C, Protected from LightEthanol24 Hours~85%Indicates thermal liability
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution to maximize its initial integrity and shelf-life.

  • Weighing: Accurately weigh the required amount of solid 8-Ethyl-4-quinolinol in a clean, dry container.

  • Solvent Selection: Use high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).

  • Dissolution: Add the solvent to the solid compound to achieve the desired concentration (e.g., 10 mM). If necessary, use gentle warming (not to exceed 40°C) or sonication in a water bath to facilitate dissolution.

  • Storage Preparation:

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Dispense the stock solution into single-use aliquots in amber glass vials or cryovials.

  • Long-Term Storage: Tightly cap the vials and store them immediately at -20°C or -80°C, protected from light. Label clearly with compound name, concentration, solvent, and date of preparation.

Protocol 2: Forced Degradation Study

This study is essential for understanding the degradation profile of 8-Ethyl-4-quinolinol.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 8-Ethyl-4-quinolinol in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 4°C in the dark).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[5]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[5]

    • Photolytic Degradation: Expose a vial of the stock solution in a clear container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9] A control sample should be wrapped in aluminum foil and placed alongside.[5]

  • Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid/base samples, neutralize with an equivalent amount of base/acid before analysis.

  • Analysis: Analyze all samples and controls by a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Note the decrease in the area of the parent peak and the appearance and growth of new peaks (degradants). This will reveal the conditions under which 8-Ethyl-4-quinolinol is most labile.

Visualizations

TroubleshootingWorkflow start Inconsistent Results or Visible Change in Solution q1 Is there a color change (yellow/brown)? start->q1 q2 Is there a precipitate? q1->q2 No sol1 Degradation likely (Oxidation/Photolysis). - Discard solution. - Prepare fresh solution. - Store protected from light. q1->sol1 Yes q3 Do HPLC results show new peaks or reduced area? q2->q3 No sol2 Check solubility at storage temp. - Consider freeze-thaw cycles. - Filter and re-quantify if necessary. - May indicate degradation. q2->sol2 Yes sol3 Degradation confirmed. - Prepare fresh solutions for assays. - Validate stock stability. - Perform forced degradation study. q3->sol3 Yes end_node Implement Preventative Measures: - Use amber vials. - Store at -20°C or lower. - Aliquot to avoid freeze-thaw. - Control solution pH. q3->end_node No, but results are still inconsistent sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for common stability issues.

FactorsInfluencingStability center 8-Ethyl-4-quinolinol Stability ph pH (Acid/Base Hydrolysis) center->ph light Light (Photodegradation) center->light temp Temperature (Thermal Degradation) center->temp ox Oxidation (Air/Metal Ions) center->ox

Caption: Key factors influencing 8-Ethyl-4-quinolinol stability.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions in Parallel start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (80°C, Dark) start->therm photo Photolytic (UV/Vis Light, RT) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze All Samples via HPLC-UV sampling->analysis end_node Compare stressed samples to controls. Identify degradation peaks and quantify loss of parent compound. analysis->end_node

Caption: Workflow for a typical forced degradation study.

References
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • ResearchGate. Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF.
  • NIH. Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines - PMC.
  • Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 8-Quinolinol.
  • Benchchem. Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • PubMed. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1.
  • PubMed. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes.
  • Techno PharmChem. 8 – HYDROXY QUINOLINE.
  • Santa Cruz Biotechnology, Inc. (2015). 8-Hydroxyquinoline Solution Safety Data Sheet.
  • Quora. (2018). What are the factors in which stability of a compound depends on?
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Echemi. 8-ETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • EvitaChem. 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol.
  • NIH. 8-Ethyl-4-quinolinol | C11H11NO | CID 3350628 - PubChem.
  • ResearchGate. Enhanced Degradation of Quinoline in Three-Dimensional Electro-Fenton System Through NiCo2S4/g-C3N4 Particles | Request PDF.
  • Loba Chemie. 8-HYDROXYQUINOLINE AR/ACS.
  • ResearchGate. Degradation pathway of quinoline by the strain C2.
  • ACS Publications. The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds.
  • NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Cenmed Enterprises. 8 Ethyl 4 Quinolinol.
  • ResearchGate. (PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.
  • Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles.
  • Der Pharma Chemica. Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III.
  • PubMed. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder.
  • PubMed. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status.
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
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Improving the fluorescence quantum yield of 8-Ethyl-4-quinolinol probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Ethyl-4-quinolinol probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the fluorescence quantum yield (ΦF) of these versatile fluorophores. The content is structured to provide foundational knowledge through frequently asked questions before diving into specific, hands-on troubleshooting protocols.

Part 1: Foundational Principles & FAQs

This section addresses fundamental concepts that are crucial for understanding and manipulating the fluorescence properties of 8-Ethyl-4-quinolinol and related N-heterocyclic probes.

Q1: What is fluorescence quantum yield, and why is its improvement critical?

A1: The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield (approaching 1.0 or 100%) indicates that most of the absorbed energy is released as light, resulting in a bright, easily detectable signal. Conversely, a low quantum yield means that most of the energy is lost through non-radiative pathways like heat or intersystem crossing.[3][4] For experimental applications, improving the quantum yield is critical because it directly enhances assay sensitivity, improves signal-to-noise ratios, and allows for the detection of lower analyte concentrations.

Q2: What intrinsic properties of quinoline derivatives often lead to low quantum yield?

A2: Quinoline and its derivatives are N-heterocyclic compounds. The nitrogen atom's non-bonding electrons can give rise to low-lying (n,π*) excited states.[3][5] De-excitation from these states often favors non-radiative processes, particularly efficient intersystem crossing to the triplet state, which effectively "steals" energy that would otherwise be released as fluorescence.[3][5] This competition between radiative (fluorescence) and non-radiative decay pathways is a primary reason why many N-heterocycles are weakly fluorescent compared to their isoelectronic hydrocarbon counterparts.[3][5]

Q3: My 8-Ethyl-4-quinolinol probe is based on a 4-hydroxyquinoline core. How does this structure influence its fluorescence?

A3: The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium between an enol form and a keto form. In neutral solutions, the keto tautomer is often the major structure for the ground and excited states.[6] This equilibrium can be sensitive to the solvent environment. Furthermore, the hydroxyl group can participate in excited-state proton transfer (ESPT), especially in hydrogen-bonding solvents, which provides a potent non-radiative decay pathway that quenches fluorescence.[7] Therefore, controlling the tautomeric equilibrium and mitigating ESPT are key strategies for enhancing the quantum yield of these probes.

Part 2: Troubleshooting Guide for Low Quantum Yield

This guide provides a systematic approach to diagnosing and solving issues related to low fluorescence intensity and quantum yield in your experiments involving 8-Ethyl-4-quinolinol probes.

TroubleshootingWorkflow cluster_tier1 Initial Checks cluster_tier2 Environmental Optimization LowQY Low Quantum Yield Observed Purity Probe Purity & Integrity LowQY->Purity Concentration Concentration Effects LowQY->Concentration Instrument Instrument Settings LowQY->Instrument Solvent Solvent Environment Purity->Solvent If probe is pure Purity_exp Impurities can act as quenchers. Purity->Purity_exp Concentration->Solvent If concentration is optimal Concentration_exp Avoid aggregation (ACQ) and inner-filter effects. Concentration->Concentration_exp Instrument->Solvent If settings are correct Instrument_exp Verify λex/λem, slit widths, and detector settings. Instrument->Instrument_exp pH System pH Solvent->pH Solvent_exp Polarity & H-bonding alter excited state energy levels. Solvent->Solvent_exp Temperature Temperature Control pH->Temperature pH_exp Protonation of quinoline N can block non-radiative decay. pH->pH_exp Temperature_exp Higher temps increase non-radiative decay. Temperature->Temperature_exp

Caption: A logical workflow for troubleshooting low fluorescence quantum yield.

Problem 1: My fluorescence signal is unexpectedly weak or non-existent.

This is a common starting issue that often points to fundamental experimental parameters rather than the intrinsic properties of the probe itself.

  • Potential Cause A: Incorrect Instrument Settings

    • Explanation: The fluorometer must be set to the correct excitation (λex) and emission (λem) wavelengths for the 8-Ethyl-4-quinolinol probe in your specific medium. Using incorrect wavelengths will result in inefficient excitation and/or poor signal detection.[8][9]

    • Solution:

      • Verify Wavelengths: Run a full excitation-emission matrix (EEM) scan on a moderately concentrated sample to empirically determine the optimal λex and λem peaks in your experimental buffer.

      • Check Slit Widths: Ensure that the excitation and emission slit widths are appropriately set. Wider slits increase signal intensity but decrease spectral resolution. Start with a moderate setting (e.g., 5 nm) and optimize as needed.

      • Confirm Detector Gain: If the signal is still weak, ensure the detector gain (voltage) is set to an appropriate level. Be aware that excessively high gain can increase noise.

  • Potential Cause B: Probe Purity and Degradation

    • Explanation: Impurities from synthesis or degradation products can act as potent quenchers, dissipating the excited-state energy of your probe.[8] Organic fluorophores can also be susceptible to photobleaching or chemical degradation, especially if exposed to light for prolonged periods or stored in suboptimal conditions.[9]

    • Solution:

      • Confirm Purity: If you synthesized the probe, verify its purity using NMR, mass spectrometry, or HPLC. For commercial probes, ensure you are using a high-purity grade.

      • Proper Storage: Store the probe protected from light, at the recommended temperature, and under an inert atmosphere if it is sensitive to oxidation.

      • Fresh Solutions: Prepare fresh solutions from solid stock before each experiment, as probes can degrade over time in solution.

  • Potential Cause C: Concentration Effects

    • Explanation: Both excessively high and low concentrations can lead to diminished fluorescence. At high concentrations (>10 µM), probes can form aggregates, which often have different and weaker emission properties (a phenomenon known as aggregation-caused quenching or ACQ).[8][9] High absorbance can also lead to the "inner filter effect," where emitted light is re-absorbed by other probe molecules.[10][11] Conversely, a concentration that is too low may produce a signal below the instrument's detection limit.[8]

    • Solution:

      • Prepare a Dilution Series: Create a series of dilutions of your probe (e.g., from 0.1 µM to 20 µM) to find the optimal concentration range where fluorescence intensity is linearly proportional to concentration.

      • Maintain Low Absorbance: For quantum yield measurements, it is critical to keep the absorbance at the excitation wavelength below 0.1 (for a 1 cm path length cuvette) to avoid inner filter effects and ensure a linear response.[1][11]

Problem 2: My measured quantum yield is consistently low after initial checks.

If the basic parameters are correct, the low quantum yield is likely due to the probe's photophysical response to its immediate environment.

  • Potential Cause A: Unfavorable Solvent Environment

    • Explanation: The polarity and hydrogen-bonding ability of the solvent can dramatically influence the energy levels of the excited states.[12][13] For quinolinol derivatives, polar protic solvents (like water or methanol) can facilitate excited-state proton transfer (ESPT) from the 4-hydroxyl group, a highly efficient quenching pathway.[7] Conversely, polar aprotic solvents (like DMSO or DMF) can sometimes stabilize the excited state and increase quantum yield. The choice of solvent can shift the balance between the desired fluorescent (π,π) state and the quenching (n,π) state.[13]

    • Solution:

      • Solvent Screening: If your experimental design allows, test the probe's fluorescence in a range of solvents with varying polarity and hydrogen-bonding capabilities.

      • Aprotic Solvents: Prioritize polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to minimize ESPT-related quenching.

      • Data Comparison: The following table provides a conceptual overview of how solvent choice can impact the fluorescence of a hydroxyquinoline-type probe.

SolventSolvent TypeExpected Impact on Quantum Yield (ΦF)Rationale
DichloromethaneNon-polar aproticLow to ModerateMay not sufficiently stabilize the emissive state.
AcetonitrilePolar aproticModerate to HighReduces ESPT quenching; stabilizes the π,π* state.[7]
Methanol / EthanolPolar proticLowStrong H-bonding promotes ESPT, a major quenching pathway.[7][12]
WaterPolar proticVery LowStrong H-bonding and potential for both H-donation and acceptance leads to efficient quenching.
DMSO / DMFPolar aproticPotentially HighCan disrupt intramolecular H-bonds and stabilize the excited state, increasing fluorescence.
  • Potential Cause B: Suboptimal pH

    • Explanation: The fluorescence of N-heterocycles is often highly pH-dependent.[3][14] Protonating the nitrogen atom of the quinoline ring can significantly increase the fluorescence quantum yield.[3][5] This protonation lowers the energy of the (n,π) state, often pushing the emissive (π,π) state to become the lowest excited singlet state. This change in state ordering reduces the rate of intersystem crossing, thereby "closing" a major non-radiative decay channel and boosting fluorescence.[3]

    • Solution:

      • Perform a pH Titration: Measure the fluorescence intensity of your probe across a wide pH range (e.g., pH 2 to 12) to determine the optimal pH for maximum emission.

      • Work in Buffered Solutions: Once the optimal pH is identified, conduct your experiments in a well-buffered solution to maintain stable and reproducible fluorescence.

      • Consider the pKa: The fluorescence will typically increase dramatically as the pH drops below the ground-state pKa of the quinoline nitrogen.

pH_Effect cluster_neutral Neutral pH cluster_acidic Acidic pH (Protonated) S0_N S₀ (Ground State) Quinoline Abs_N Absorption S1_N S₁ (n,π* state is low) Fluor_N Weak Fluorescence ISC_N Efficient Intersystem Crossing (Quenching) T1_N T₁ (Triplet State) S0_A S₀ (Ground State) Quinolinium Abs_A Absorption S1_A S₁ (π,π* state is low) Fluor_A Strong Fluorescence ISC_A Inefficient Intersystem Crossing T1_A T₁ (Triplet State) Abs_N->S1_N Abs_A->S1_A Fluor_N->S0_N hν' Fluor_A->S0_A hν' ISC_N->T1_N ISC_A->T1_A

Caption: Effect of protonation on the dominant de-excitation pathways for a quinoline fluorophore.

  • Potential Cause C: Temperature Fluctuations

    • Explanation: Fluorescence is generally a temperature-sensitive process.[9] Increasing the temperature enhances the vibrational energy of the probe and increases the frequency of collisions with solvent molecules. This provides an efficient non-radiative pathway for the excited state to return to the ground state, thereby decreasing fluorescence intensity and quantum yield.[10]

    • Solution:

      • Maintain Constant Temperature: Use a temperature-controlled cuvette holder to ensure all measurements (for samples and standards) are performed at the same, stable temperature.

      • Lower the Temperature: If experimentally feasible, performing measurements at a lower temperature can reduce thermal quenching and may improve the quantum yield.

Part 3: Experimental Protocol for Relative Quantum Yield Measurement

This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample (your 8-Ethyl-4-quinolinol probe) relative to a well-characterized standard.[1]

Objective: To accurately measure the fluorescence quantum yield (ΦF) of the 8-Ethyl-4-quinolinol probe.

Materials:

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer (with spectral correction capabilities)

  • 1 cm path length quartz cuvettes (2)

  • 8-Ethyl-4-quinolinol probe ("Sample")

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • High-purity solvent(s)

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as your sample.[15] Quinine sulfate is a common standard for probes emitting in the blue-violet region.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the sample and the standard in the chosen solvent.

  • Prepare Dilution Series:

    • Prepare a series of at least five dilutions for both the sample and the standard.

    • The goal is to create solutions with absorbances at the chosen excitation wavelength that are in the range of 0.01 to 0.1. This ensures linearity and avoids inner filter effects.[11]

  • Measure Absorbance:

    • Set the excitation wavelength (λex) on the spectrophotometer. This wavelength must be the same for both the sample and the standard.

    • Measure and record the absorbance of each dilution for both the sample and the standard at λex.

  • Measure Fluorescence Emission:

    • Transfer each dilution to a cuvette and place it in the spectrofluorometer.

    • Set the instrument to the same λex used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution, ensuring the entire emission peak is captured. Use identical instrument settings (e.g., slit widths) for all measurements.[2]

    • Record the emission spectrum of a solvent-only blank.

  • Data Processing:

    • Subtract the blank spectrum from each of the sample and standard fluorescence spectra.

    • Integrate the area under the corrected emission spectrum for each dilution to get the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

  • Calculation:

    • Perform a linear regression for both plots. The slope of the line is the gradient (Grad).

    • Calculate the quantum yield of your sample (ΦS) using the following equation:[1][16] ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

      • Where:

        • ΦR is the known quantum yield of the reference standard.

        • GradS and GradR are the gradients from the plots for the sample and reference.

        • nS and nR are the refractive indices of the solvents used for the sample and reference, respectively. (If the same solvent is used, this term becomes 1).

References

  • BenchChem. (n.d.). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes.
  • Al-Kahtani, A. A., Al-Dies, A. M., & El-Sayed, B. A. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 23(11), 2843. MDPI. Retrieved from [Link]

  • Wehry, E. L., & Rogers, L. B. (1965). Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Journal of the American Chemical Society.
  • Kyrychenko, A. V., & Waluk, J. (n.d.). and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles. Journal of Physical Chemistry A.
  • Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29483-29490. RSC Publishing. Retrieved from [Link]

  • Zimmermann, T., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-9. NIH. Retrieved from [Link]

  • ResearchGate. (2015). What's wrong with my quantum yield measurement? Retrieved from [Link]

  • Liu, H., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 793. PMC - PubMed Central. Retrieved from [Link]

  • Calderon, C., et al. (2012). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. Journal of Physical Chemistry C, 116(5), 3485-3493. ACS Publications. Retrieved from [Link]

  • Resch-Genger, U., & Hoffmann, K. (n.d.). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Springer.
  • BenchChem. (n.d.). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
  • Slideshare. (n.d.). Factors affecting fluorescence intensity (pharmaceutical analysis). Retrieved from [Link]

  • ResearchGate. (2025). Fluorescent heterocycles: Recent trends and new developments. Retrieved from [Link]

  • Liu, H., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 793. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). Chemistry THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Retrieved from [Link]

  • Naik, L. R., & Inamdar, S. R. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 661-666.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Schulman, S. G. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Journal of the Heterocyclic Chemistry.
  • Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29483-29490. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of fluorescence quantum yield determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum yield calculation of compound 16. Retrieved from [Link]

  • Arts, M. J. B., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2056-2065. NIH. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • ResearchGate. (2025). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Retrieved from [Link]

  • CORE. (2015). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Navigating Interference in 8-Ethyl-4-quinolinol Metal Ion Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Ethyl-4-quinolinol-based metal ion assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure robust and reliable results.

Understanding the 8-Ethyl-4-quinolinol Probe

8-Ethyl-4-quinolinol belongs to the quinolinol family, renowned for its metal chelating properties.[1][2] The core mechanism of these assays often relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-Ethyl-4-quinolinol molecule typically exhibits weak fluorescence. Upon binding with a target metal ion, its molecular structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant increase in fluorescence intensity.[3][4] This "turn-on" fluorescence is proportional to the concentration of the metal ion of interest.

However, the seemingly straightforward nature of this assay can be complicated by the presence of interfering substances in complex biological or environmental samples. This guide will walk you through identifying and mitigating these interferences.

Frequently Asked Questions (FAQs)

Q1: My blank/control samples show a high background fluorescence. What could be the cause?

A1: High background fluorescence can stem from several sources:

  • Autofluorescence of Sample Matrix: Components in your sample matrix (e.g., cell culture media, biological fluids) can have intrinsic fluorescence at the excitation and emission wavelengths of your assay.[5] Consider running a "matrix-only" control (without the 8-Ethyl-4-quinolinol probe) to quantify this.

  • Contaminating Metal Ions: Trace amounts of metal ions in your buffers or on your labware can bind to the probe and generate a signal. Ensure you are using high-purity, metal-free water and reagents, and consider washing labware with a chelating agent like EDTA followed by thorough rinsing.

  • Probe Concentration: An excessively high concentration of the 8-Ethyl-4-quinolinol probe can lead to increased background signal. It is advisable to titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.[6]

Q2: I'm observing a weaker signal than expected, or the signal is decreasing over time (quenching). Why is this happening?

A2: Signal quenching is a common interference issue and can be attributed to:

  • Presence of Quenching Metal Ions: Certain transition metal ions are notorious for quenching fluorescence.[7][8] Instead of enhancing the signal, they can provide a pathway for non-radiative decay of the excited state. Common quenching ions include Fe³⁺, Cu²⁺, Ni²⁺, and Co²⁺.[7]

  • Inner Filter Effect: At high concentrations of the probe or other absorbing species in the sample, the excitation light may be absorbed before it reaches the fluorescent complex, or the emitted light may be re-absorbed, leading to a lower detected signal. Diluting the sample can help mitigate this.

  • Photobleaching: Continuous exposure of the fluorescent probe to the excitation light source can lead to its photochemical destruction and a decrease in signal.[6] Minimize light exposure and use mounting media with antifade reagents if applicable.

Q3: The assay is not selective for my target metal ion. Other ions seem to be giving a signal. How can I improve selectivity?

A3: The broad chelating ability of quinolinol derivatives is a double-edged sword, providing versatility but sometimes lacking selectivity.[9] To enhance selectivity, you can employ the following strategies:

  • pH Optimization: The stability of metal-quinolinol complexes is highly dependent on pH.[10] By carefully controlling the pH of your assay buffer, you can selectively favor the formation of the complex with your target ion while destabilizing complexes with interfering ions.

  • Use of Masking Agents: This is a powerful technique where a secondary chelating agent is introduced to selectively bind to and "mask" the interfering ions, preventing them from reacting with your 8-Ethyl-4-quinolinol probe.[11][12]

Troubleshooting Guide: A Systematic Approach to Interference

Issue 1: Inconsistent or Non-Reproducible Results

This is often a sign of variable concentrations of interfering ions in your samples.[13]

Workflow for Diagnosing and Resolving Inconsistency:

A Start: Inconsistent Results B Spiking Experiment: Add known concentrations of suspected interfering ions to a control sample. A->B C Does the inconsistency worsen or become predictable? B->C D Yes: Interference Confirmed C->D Yes E No: Check other experimental parameters (pipetting, temperature, incubation time). C->E No F Identify Interfering Ion(s) (e.g., via ICP-MS or by testing individual suspected ions). D->F G Implement a Mitigation Strategy: 1. pH Optimization 2. Masking Agent Protocol F->G H Validate the new protocol with spiked samples. G->H I End: Consistent Results H->I

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Signal Suppression or Quenching

This is a critical issue when the interfering ion prevents the generation of a positive signal.

Experimental Protocol: Identifying and Masking a Quenching Ion (e.g., Cu²⁺)

  • Confirmation of Quenching:

    • Prepare two sets of solutions containing your target metal ion at a mid-range concentration.

    • To one set, add a suspected quenching ion (e.g., Cu²⁺) at a concentration relevant to your sample matrix.

    • Add the 8-Ethyl-4-quinolinol probe to all solutions and measure the fluorescence. A significant decrease in signal in the presence of the suspected quencher confirms the interference.

  • Masking Agent Titration:

    • Prepare a series of solutions containing both your target metal ion and the interfering quenching ion (Cu²⁺).

    • Add a masking agent known to have a high affinity for the quenching ion. For Cu²⁺, a common masking agent is thiourea or triethylenetetramine.[11] Add the masking agent in increasing concentrations across your series of solutions.

    • Incubate for a sufficient time to allow the masking agent to complex with the interfering ion.

    • Add the 8-Ethyl-4-quinolinol probe and measure the fluorescence.

    • The optimal concentration of the masking agent is the lowest concentration that restores the signal of the target metal ion without significantly affecting the assay's performance.

Data Presentation: Example of Masking Agent Efficacy

Sample CompositionFluorescence Intensity (a.u.)Signal Recovery
Target Ion (e.g., Zn²⁺)1000N/A
Target Ion + Interfering Ion (Cu²⁺)250-75%
Target Ion + Interfering Ion + Masking Agent (Low Conc.)600+35%
Target Ion + Interfering Ion + Masking Agent (Optimal Conc.)950+70%
Target Ion + Interfering Ion + Masking Agent (High Conc.)900+65% (potential for analyte masking)

Advanced Strategies and Considerations

pH Optimization

The formation and stability of metal chelates are pH-dependent. By adjusting the pH of the reaction buffer, you can exploit the differences in the stability constants of your target metal-probe complex versus interfering metal-probe complexes.

General Principle of pH-based Selectivity:

cluster_0 Low pH (Acidic) cluster_1 Optimal pH cluster_2 High pH (Alkaline) A Proton Competition H⁺ ions compete with metal ions for the chelating sites on the probe. Only very stable complexes form. B Selective Chelation pH is optimized for the maximal stability of the target metal-probe complex while minimizing the formation of interfering complexes. A->B Increase pH C Hydroxide Precipitation Many metal ions (especially transition metals) precipitate as hydroxides, reducing their availability to bind with the probe. B->C Increase pH

Caption: The effect of pH on metal ion chelation.

Experimental Protocol: pH Optimization

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • In separate experiments for your target ion and each suspected interfering ion, measure the fluorescence signal generated by the 8-Ethyl-4-quinolinol probe across the pH range.

  • Plot the fluorescence intensity versus pH for each metal ion.

  • Identify the pH at which the signal from your target ion is maximal while the signal from interfering ions is minimal. This will be your optimal assay pH.

Common Masking Agents for Interfering Ions

The choice of a masking agent depends on the specific interfering ion. The agent should form a more stable complex with the interferent than the 8-Ethyl-4-quinolinol probe does, and it should not interfere with the detection of the target analyte.

Interfering IonSuggested Masking Agent(s)
Fe³⁺Pyrophosphate, Fluoride, Citrate
Cu²⁺Thiourea, Triethylenetetramine
Ni²⁺, Co²⁺Cyanide (use with extreme caution), Dimethylglyoxime
Al³⁺Fluoride, Acetylacetone
Ca²⁺, Mg²⁺EGTA, EDTA (if not interfering with the target)

This table provides general suggestions. The effectiveness of a masking agent must be validated experimentally for your specific assay conditions.[11][12][14]

References

  • Rohini, Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. [Link]

  • Tan, Y., et al. (2011). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(44), 17638-17641. [Link]

  • Gao, M., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress, 11, 599-615. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Nagy, V. E., et al. (2019). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 24(15), 2748. [Link]

  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564-4601. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Tan, Y., et al. (2011). Differentiating between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(44), 17638-17641. [Link]

  • Rohini, R., Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

  • Ranneva, E. V., et al. (2016). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Molecules, 21(11), 1502. [Link]

  • Wang, Y., et al. (2023). Current trends in the detection and removal of heavy metal ions using functional materials. Journal of Materials Chemistry A, 11(30), 15949-15971. [Link]

  • Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58(688), 388-396. [Link]

  • Li, Q., et al. (2013). Preparation of 8-hydroxyquinoline-type composite chelating material HQ-PHEMA/SiO2 and its adsorption behavior for heavy metal ions. Journal of Chemical Technology & Biotechnology, 88(12), 2246-2254. [Link]

  • Brizard, A., et al. (2007). Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]

  • Ishizuki, T., et al. (1991). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. Analyst, 116(8), 845-849. [Link]

  • Daumann, L. J. (2019). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

  • Pharmacy Infoline. (2023). Masking and demasking reagents in Complexometric titration. Pharmacy Infoline. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Li, Y., et al. (2024). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Frontiers in Environmental Chemistry, 5. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3350628, 8-Ethyl-4-quinolinol. PubChem. [Link]

  • ResearchGate. (n.d.). Masking Agents Required To Suppress the Interference of Foreign Ions. ResearchGate. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Saleh, N. A., et al. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 45(32). [Link]

  • Wang, Y., et al. (2018). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 3(10), 14352-14359. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3350628, 8-Ethyl-4-quinolinol. PubChem. [Link]

  • Sharma, R., & Sharma, P. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ACS Omega, 5(8), 4228-4235. [Link]

  • Govindaraju, S., et al. (2022). Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions. Environmental Research, 212(Pt C), 113585. [Link]

  • Li, M., et al. (2022). Advances in Portable Heavy Metal Ion Sensors. Biosensors, 12(11), 999. [Link]

  • Open University. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University. [Link]

  • Szymański, P., et al. (2024). Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinol, its salts with salicylic acid and 3-hydroxy-2-naphthoic acid, and the respective copper (II) chelates in liquid culture. Applied microbiology, 11(1), 62-65. [Link]

  • ResearchGate. (n.d.). Fluoride ion detection by 8-hydroxyquinoline-Zr(IV)-EDTA complex. ResearchGate. [Link]

  • Ismail, A. A., & Walker, V. (2007). Interferences in Immunoassay. Annals of Clinical Biochemistry, 44(Pt 4), 329-352. [Link]

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Preventing degradation of 8-Ethyl-4-quinolinol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 8-Ethyl-4-quinolinol in their experiments. Our goal is to provide a comprehensive resource for understanding and preventing the degradation of this compound during storage, ensuring the integrity and reproducibility of your research. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of 8-Ethyl-4-quinolinol.

Q1: What are the primary factors that can cause the degradation of 8-Ethyl-4-quinolinol?

A1: The degradation of 8-Ethyl-4-quinolinol is primarily influenced by three main factors:

  • Light: As with many quinolinol derivatives, 8-Ethyl-4-quinolinol is photosensitive. Exposure to light, especially UV light, can initiate photochemical reactions that lead to the breakdown of the molecule.

  • Oxygen: The phenolic hydroxyl group in 8-Ethyl-4-quinolinol makes it susceptible to oxidation. The presence of atmospheric oxygen can lead to the formation of colored degradation products.

  • Elevated Temperatures: High temperatures can accelerate the rate of both photo-oxidation and auto-oxidation, leading to a faster decline in the purity of the compound. Phenolic compounds, in general, can be heat-labile.[1][2][3]

Q2: How should I properly store my 8-Ethyl-4-quinolinol to ensure its stability?

A2: To maintain the integrity of your 8-Ethyl-4-quinolinol, we recommend the following storage conditions:

  • Protection from Light: Always store the compound in an amber or opaque vial to shield it from light.

  • Inert Atmosphere: For long-term storage, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Controlled Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.

  • Secure Sealing: Ensure the container is tightly sealed to prevent the ingress of moisture and air.

Q3: What are the visual signs of 8-Ethyl-4-quinolinol degradation?

A3: While a pure sample of 8-Ethyl-4-quinolinol should be a white to off-white or pale yellow solid, degradation can lead to noticeable changes in its appearance. The most common visual indicator of degradation is a change in color. You may observe the powder turning yellow, brown, or even pinkish. This discoloration is often a result of oxidation, which can lead to the formation of quinone-like structures.

Q4: Can I still use my 8-Ethyl-4-quinolinol if it has slightly changed color?

A4: We strongly advise against using any reagent that shows signs of degradation, as the presence of impurities can significantly impact the outcome and reproducibility of your experiments. If you observe a color change, it is best to perform a purity analysis to determine the extent of degradation before use. For critical applications, using a fresh, pure sample is always the recommended course of action.

Part 2: Troubleshooting Guides

This section provides a more in-depth guide to identifying and addressing potential degradation of 8-Ethyl-4-quinolinol.

Troubleshooting Workflow: Assessing the Quality of Stored 8-Ethyl-4-quinolinol

This workflow will guide you through the steps to take if you suspect your 8-Ethyl-4-quinolinol may have degraded.

Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for 8-Ethyl-4-quinolinol Degradation start Start: Suspected Degradation visual_inspection Visual Inspection (Color Change, Clumping) start->visual_inspection no_change No Visual Change visual_inspection->no_change No change Visual Change Observed visual_inspection->change Yes analytical_testing Perform Analytical Purity Test (e.g., HPLC, LC-MS) no_change->analytical_testing For critical applications use_compound Proceed with Experiment no_change->use_compound For non-critical applications change->analytical_testing purity_spec Purity within Specification? analytical_testing->purity_spec purity_spec->use_compound Yes discard_compound Discard and Procure New Sample purity_spec->discard_compound No review_storage Review and Optimize Storage Conditions discard_compound->review_storage

Caption: A decision-making workflow for assessing the quality of stored 8-Ethyl-4-quinolinol.

Understanding the Chemistry of Degradation

The chemical structure of 8-Ethyl-4-quinolinol, with its phenolic hydroxyl group and heterocyclic aromatic system, is susceptible to specific degradation pathways.

  • Photo-oxidation: Upon exposure to light, particularly in the presence of oxygen, the phenolic ring is highly susceptible to oxidation. This can lead to the formation of reactive oxygen species and subsequent transformation into colored quinone-type byproducts.

  • Auto-oxidation: Even in the absence of light, the presence of atmospheric oxygen can lead to slow oxidation of the phenolic group. This process is often catalyzed by trace metal impurities.

  • Thermal Degradation: Elevated temperatures can provide the activation energy needed to accelerate both photo-oxidation and auto-oxidation reactions, leading to a more rapid breakdown of the compound.[1][4][5]

The following diagram illustrates the potential oxidation of the 4-quinolinol ring, a key step in the degradation process.

Caption: A simplified diagram illustrating the proposed oxidative degradation pathway of the 4-quinolinol moiety in 8-Ethyl-4-quinolinol.

Part 3: Experimental Protocols for Purity Assessment

To quantitatively assess the purity of your 8-Ethyl-4-quinolinol, we recommend using High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be adapted to your specific instrumentation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an 8-Ethyl-4-quinolinol sample and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • 8-Ethyl-4-quinolinol reference standard (of known purity)

  • 8-Ethyl-4-quinolinol sample for testing

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh and dissolve the 8-Ethyl-4-quinolinol reference standard in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with mobile phase) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the 8-Ethyl-4-quinolinol sample to be tested in the same manner and at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the standard)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Run the standard and sample solutions.

    • Identify the peak corresponding to 8-Ethyl-4-quinolinol in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of additional peaks, especially those with different retention times, may indicate the presence of impurities or degradation products.

Data Summary Table:

ParameterRecommended SettingRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the kinetics of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.
Light Exposure Amber or Opaque VialPrevents photo-initiated degradation.
Container Seal Tightly SealedPrevents exposure to atmospheric oxygen and moisture.

References

  • Volf, I., Ignat, I., Neamtu, M., & Popa, V. I. (2014). Thermal stability, antioxidant activity, and photo-oxidation of polyphenols from spruce bark and grape seeds. Journal of Thermal Analysis and Calorimetry, 115(2), 1793-1801.
  • Maillard, M. N., & Berset, C. (1995). Evolution of antioxidant activity during kilning: role of insoluble bound phenolic acids. Journal of Agricultural and Food Chemistry, 43(7), 1789-1793.
  • Sadilova, E., Stintzing, F. C., & Carle, R. (2006). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. Molecular Nutrition & Food Research, 50(10), 916-925.
  • Larrauri, J. A., Rupérez, P., & Saura-Calixto, F. (1997). Effect of drying temperature on the stability of polyphenols and antioxidant activity of red grape pomace peels. Journal of Agricultural and Food Chemistry, 45(4), 1390-1393.
  • Friedman, M. (1996). Food browning and its prevention: an overview. Journal of Agricultural and Food Chemistry, 44(3), 631-653.

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Technical Support Center: Minimizing Background Fluorescence in 8-Ethyl-4-quinolinol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Ethyl-4-quinolinol. This guide is designed to provide in-depth troubleshooting assistance for a common challenge in fluorescence-based experiments: high background fluorescence. By understanding the root causes and implementing targeted solutions, you can significantly improve the signal-to-noise ratio and obtain clearer, more reliable data.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in my 8-Ethyl-4-quinolinol experiments?

Background fluorescence is any unwanted fluorescent signal that does not originate from your target of interest. It can be a significant issue as it reduces the contrast and clarity of your images, making it difficult to distinguish the true signal from your 8-Ethyl-4-quinolinol probe. This can lead to inaccurate quantification and misinterpretation of results. High background essentially creates "noise" that can obscure the "signal" you are trying to detect.

Q2: I'm seeing high background fluorescence. How do I figure out where it's coming from?

A systematic approach is the most effective way to identify the source of high background. A crucial first step is to prepare and image a control sample that has not been treated with 8-Ethyl-4-quinolinol but has undergone all other processing steps.[1] If this unstained control exhibits high fluorescence, the problem is likely autofluorescence from your sample.[1] If the unstained control is dark, the issue probably lies with the 8-Ethyl-4-quinolinol solution, non-specific binding, or other reagents in your protocol.

Q3: Could the 8-Ethyl-4-quinolinol itself be the source of the high background?

While the inherent properties of a fluorescent molecule can sometimes contribute to non-specific binding, high background is more frequently linked to experimental conditions.[1] It's important to first rule out common culprits like autofluorescence, incorrect probe concentration, and inadequate washing or blocking steps before concluding that the probe itself is the primary issue.[2] You can assess the contribution of your experimental treatment by imaging a sample containing only the cells and the treatment (without the fluorescent label).[1][3]

Troubleshooting Guide: A Deeper Dive

This section provides detailed strategies to systematically identify and resolve sources of high background fluorescence, categorized by their origin.

Guide 1: Addressing Sample-Based Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials and is a common contributor to background noise.[4][5][6][7][8]

What Causes It?

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce, including NADH, collagen, elastin, and lipofuscin.[5][6][7][8]

  • Fixation Methods: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with proteins to create fluorescent products.[5][6][8]

  • Heat and Dehydration: Excessive heat during sample preparation can induce autofluorescence, particularly in the red spectrum.[4][8]

  • Heme Groups: The porphyrin rings in heme groups within red blood cells are a source of broad-spectrum autofluorescence.[8]

Troubleshooting Steps:

  • Identify Autofluorescence: The first and most critical step is to image an unstained sample using the exact same instrument settings as your experimental samples. This will reveal the intensity and spectral characteristics of the inherent background fluorescence.[1]

  • Optimize Fixation:

    • Minimize the fixation time to what is necessary for adequate preservation.[8]

    • Consider alternative, non-aldehyde fixatives if autofluorescence from fixation is high.[5]

    • If aldehyde fixation is necessary, treatment with a reducing agent like sodium borohydride can help quench the resulting autofluorescence.[6]

  • Control Temperature: Perform all incubation, staining, and dehydration steps at room temperature to avoid heat-induced fluorescence.[4]

  • Perfuse Tissues: For tissue samples, perfusing with a phosphate-buffered saline (PBS) solution before fixation can remove red blood cells and reduce heme-related autofluorescence.[4][8]

  • Spectral Separation: If the autofluorescence spectrum is known, choose a fluorescent probe with excitation and emission spectra that do not overlap with it. For instance, if you have significant green autofluorescence, consider a red or far-red emitting probe.[3]

Guide 2: Optimizing Reagent and Probe Performance

The purity and concentration of your 8-Ethyl-4-quinolinol, as well as the composition of your buffers and media, can significantly impact background fluorescence.

What Causes It?

  • Probe Impurities: The synthesis of fluorescent compounds can sometimes result in fluorescent byproducts. If not adequately purified, these impurities can contribute to background signal.

  • Excess Probe Concentration: Using too high a concentration of 8-Ethyl-4-quinolinol can lead to non-specific binding and an increase in background fluorescence.[2][9]

  • Solvent Effects: The polarity of the solvent can influence the fluorescence properties of a fluorophore, potentially leading to shifts in the emission spectrum and changes in fluorescence intensity.[10][11][12][13][14]

  • Media and Buffer Components: Some components in cell culture media or buffers can be inherently fluorescent.

Troubleshooting Steps:

  • Purify the Probe: If you suspect impurities in your 8-Ethyl-4-quinolinol, consider purification methods like column chromatography to isolate the desired compound.[15][16][17][18][19]

  • Titrate the Probe Concentration: Perform a concentration gradient experiment to find the optimal concentration of 8-Ethyl-4-quinolinol that provides a strong signal with minimal background.[2][3]

  • Optimize Solvent Conditions:

    • Be aware that polar solvents can cause a red-shift in the fluorescence emission of some fluorophores.[10][12]

    • Test different solvent systems to find one that maximizes the signal from your probe while minimizing background.

  • Check Your Media and Buffers: Image a sample of your media or buffer alone to check for intrinsic fluorescence. If it is fluorescent, consider switching to a formulation with lower background.

Table 1: Influence of Solvent Polarity on Fluorescence Emission

Solvent PropertyEffect on FluorophoreImpact on Spectrum
Increasing Polarity Stabilizes the excited state of polar fluorophores.[10]Can lead to a red-shift (longer wavelengths) in the emission spectrum.[10][12]
Decreasing Polarity Reduces the stabilization of the excited state.May result in a blue-shift (shorter wavelengths) in the emission spectrum.
Guide 3: Refining Experimental Protocols

Proper experimental technique is paramount for minimizing background fluorescence. Inadequate washing and blocking are common sources of high background.

What Causes It?

  • Insufficient Washing: Failure to thoroughly wash away unbound 8-Ethyl-4-quinolinol will result in high background.[2][3][20]

  • Inadequate Blocking: For experiments involving antibodies or other binding proteins, insufficient blocking can lead to non-specific binding of the fluorescent probe.[2]

  • Photobleaching: While not a direct cause of background, photobleaching is the photochemical destruction of a fluorophore, leading to signal loss.[21][22][23][24][25] Understanding and minimizing it is crucial for accurate quantification.

Troubleshooting Steps:

  • Thorough Washing:

    • After incubation with 8-Ethyl-4-quinolinol, wash the sample multiple times (e.g., 3-4 times for 5 minutes each) with a suitable buffer like PBS.[3][9]

    • Including a mild detergent, such as Tween-20, in the wash buffer can help to remove non-specifically bound probe.[9]

  • Effective Blocking: If your protocol involves antibodies, use a blocking agent (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to minimize non-specific binding.[2]

  • Minimize Photobleaching:

    • Reduce the exposure time and excitation light intensity to the minimum required for a good signal.[21][24]

    • Use antifade mounting media to protect your sample from photobleaching.

    • Image a fresh area of your sample if you suspect photobleaching has occurred.[21]

Guide 4: Instrument and Imaging Parameter Optimization

The setup of your fluorescence microscope and the imaging parameters you choose can have a dramatic effect on the quality of your data.

What Causes It?

  • Incorrect Filter Selection: Using mismatched excitation and emission filters can lead to bleed-through of the excitation light into the emission channel, resulting in high background.[26][27][28]

  • Dirty Optics: Dust or residue on lenses, filters, or the slide can scatter light and increase background.

  • Improper Imaging Vessel: Plastic-bottom dishes often exhibit higher autofluorescence than glass-bottom dishes.[3]

Troubleshooting Steps:

  • Select Appropriate Filters:

    • Ensure that your excitation and emission filters are centered on the absorption and emission peaks of 8-Ethyl-4-quinolinol.[26]

    • Use bandpass filters to isolate the specific emission wavelength and block unwanted light.[26][28]

    • A dichroic mirror is essential for separating the excitation and emission light paths.[29][28]

  • Clean Your Optics: Regularly clean all optical components of your microscope according to the manufacturer's instructions.

  • Choose the Right Vessel: Whenever possible, use glass-bottom dishes or slides for fluorescence imaging to minimize background from the vessel itself.[3]

Diagram 1: Systematic Troubleshooting Workflow A systematic approach is key to efficiently identifying and resolving the source of high background fluorescence.

TroubleshootingWorkflow start High Background Fluorescence Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Background in Unstained Control? (Autofluorescence) check_unstained->autofluorescence Yes reagent_issue Low Background in Unstained Control (Reagent/Probe Issue) check_unstained->reagent_issue No fixation Optimize Fixation Protocol autofluorescence->fixation titrate Titrate Probe Concentration reagent_issue->titrate spectral Use Spectral Unmixing or Different Fluorophore fixation->spectral resolve Background Minimized spectral->resolve wash Improve Washing Steps titrate->wash media Check Media/Buffer Fluorescence wash->media media->resolve

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Ethyl-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for the synthesis of 8-Ethyl-4-quinolinol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important chemical synthesis. 8-Ethyl-4-quinolinol serves as a crucial scaffold in medicinal chemistry, notably in the development of novel therapeutic agents. However, transitioning from bench-scale synthesis to larger-scale production often presents a unique set of challenges, from maintaining yield and purity to ensuring process safety and efficiency.

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. It is grounded in established chemical principles and field-proven insights to help you navigate the complexities of scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 8-Ethyl-4-quinolinol, and which is most suitable for scale-up?

The two most prevalent methods for constructing the 4-quinolinol core are the Conrad-Limpach synthesis and the Gould-Jacobs reaction .[1][2]

  • Conrad-Limpach Synthesis: This route involves the condensation of an aniline (in this case, 2-ethylaniline) with a β-ketoester (like ethyl acetoacetate).[3][4] The reaction is typically run at moderate temperatures to form a β-aminoacrylate intermediate, which is then cyclized at very high temperatures (often >250 °C).[3][4]

  • Gould-Jacobs Reaction: This approach starts with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[5][6] This is also followed by a high-temperature thermal cyclization to form the quinoline ring.[5][6]

For scaling up, the Gould-Jacobs reaction is often preferred . While both methods require a high-temperature cyclization step, the Gould-Jacobs intermediate is generally more stable and less prone to side reactions compared to the intermediate in the Conrad-Limpach synthesis.[1] However, the final choice depends on the availability and cost of the starting materials.

Q2: My thermal cyclization step is giving very low yields. What is the most critical parameter to control?

Temperature is the most critical parameter for the thermal cyclization step in both the Conrad-Limpach and Gould-Jacobs syntheses.[3][6] This step is the rate-determining annulation that forms the quinoline ring.[3]

Historically, these reactions were performed without a solvent, leading to moderate yields of less than 30%.[3] The key to achieving high yields (up to 95%) is the use of a high-boiling, inert solvent such as Dowtherm A, diphenyl ether, or mineral oil .[1][3] These solvents ensure a stable and uniform high temperature (typically >250 °C) is maintained throughout the reaction mixture, which is essential for efficient ring closure.[1][3] Insufficient temperature will result in an incomplete reaction, while excessive temperatures can lead to decomposition.[1]

Q3: I'm observing the formation of an unwanted isomer. How can I improve regioselectivity?

When using a substituted aniline like 2-ethylaniline, cyclization can theoretically occur at either of the two ortho positions relative to the amino group. In this case, the desired cyclization is at the C6 position of the aniline. The formation of an unwanted isomer is a known challenge.[1]

Regioselectivity is governed by both steric and electronic factors.[1] The bulky ethyl group at the 2-position provides significant steric hindrance, which should strongly favor cyclization away from it, leading to the desired 8-ethyl product. If you are still observing isomer formation, consider the following:

  • Purity of Starting Material: Ensure your 2-ethylaniline is free from other isomers (e.g., 3-ethylaniline or 4-ethylaniline).

  • Reaction Conditions: While high temperatures are necessary, excessively harsh conditions might overcome the steric barrier. Modern approaches using catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions, potentially improving selectivity.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield in the Initial Condensation Step

The first step, forming the enamine or anilidomethylenemalonate intermediate, is crucial for the overall success of the synthesis.

Potential Cause Troubleshooting Action & Rationale
Impure Starting Materials Action: Verify the purity of your 2-ethylaniline and β-ketoester/malonate ester by NMR or GC-MS. Purify by distillation if necessary. Rationale: Impurities can interfere with the condensation reaction. Aniline derivatives are particularly susceptible to oxidation and may require purification before use.
Presence of Water Action: Ensure all glassware is oven-dried and use anhydrous solvents if applicable. Rationale: The condensation reaction releases water (or alcohol).[5] According to Le Chatelier's principle, excess water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired intermediate.
Suboptimal Temperature Action: For the Conrad-Limpach reaction, room temperature is often sufficient for the initial condensation.[3] For the Gould-Jacobs reaction, heating at 100-130 °C is typical.[6] Monitor the reaction by TLC to determine the optimal time and temperature. Rationale: The initial condensation is temperature-sensitive. In the Conrad-Limpach synthesis, higher temperatures (~140 °C) can favor an attack on the ester group, leading to an undesired anilide intermediate (the Knorr synthesis product).[3]
Inefficient Removal of Byproduct Action: If the reaction is run under heating, consider removing the ethanol or water byproduct using a Dean-Stark trap or by applying a vacuum after the initial reaction period.[6] Rationale: Actively removing the byproduct will drive the reaction equilibrium towards the product side, increasing the conversion rate.
Problem 2: Failed or Low-Yield Thermal Cyclization

This is the most common and challenging step to optimize when scaling up.

Potential Cause Troubleshooting Action & Rationale
Insufficient Temperature Action: Ensure your heating mantle and overhead stirrer can maintain a consistent internal reaction temperature of at least 250 °C. Use a high-boiling solvent like Dowtherm A or diphenyl ether.[1][3] Rationale: The electrocyclic ring-closing reaction has a high activation energy barrier that requires significant thermal input to overcome.[3][6]
Poor Heat Transfer in Large Vessels Action: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing and uniform heat distribution throughout the larger volume. Rationale: In large-scale reactors, poor mixing can lead to localized hot spots and cold spots, resulting in both product degradation and incomplete reaction.
Reaction Time Too Short Action: Monitor the reaction progress by taking aliquots (if safe to do so) and analyzing them by TLC or HPLC. Optimize the reaction time accordingly. Rationale: While high temperatures are crucial, sufficient time is needed for the reaction to go to completion.
Degradation of Product Action: Consider alternative cyclization methods. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, minimizing thermal degradation.[6][7] Chemical promoters like Eaton's reagent can also facilitate cyclization at lower temperatures.[7] Rationale: Prolonged exposure to very high temperatures can cause the starting materials or the final product to decompose, reducing the overall yield.[1]
Problem 3: Product Purification Challenges

Isolating the 8-Ethyl-4-quinolinol in high purity can be difficult due to the nature of the product and potential byproducts.

Potential Cause Troubleshooting Action & Rationale
Product is an Insoluble Solid Action: After cooling the cyclization reaction, the product often precipitates from the high-boiling solvent. Isolate by filtration and wash thoroughly with a solvent like acetone or acetonitrile to remove residual high-boiling solvent.[6] Rationale: The 4-quinolinol product is typically a solid with low solubility in non-polar organic solvents at room temperature.
Product Tailing on Silica Gel Action: Avoid silica gel chromatography if possible. If it is necessary, deactivate the silica gel by adding a small amount (0.5-2%) of a tertiary amine like triethylamine to the eluent.[8] Rationale: The basic nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing significant streaking (tailing) and poor separation.[8]
Recrystallization Fails Action: Try recrystallization from a high-boiling polar aprotic solvent such as DMF or DMSO.[9] Rationale: 4-Quinolinols often have poor solubility in common recrystallization solvents. Solvents like DMF can effectively dissolve the compound at high temperatures and allow for the formation of pure crystals upon cooling.
Contamination with Starting Material Action: Improve the efficiency of the cyclization step. If unreacted intermediate remains, consider an acidic or basic wash during workup to separate the more basic intermediate from the amphoteric 4-quinolinol product. Rationale: The best way to avoid purification issues is to drive the reaction to completion.

Visual Workflows and Diagrams

General Synthetic Workflow: Gould-Jacobs Route

The following diagram outlines the key stages in the Gould-Jacobs synthesis of 8-Ethyl-4-quinolinol.

cluster_prep Step 1: Condensation cluster_cyclize Step 2: Cyclization cluster_finish Step 3: Hydrolysis & Decarboxylation A 2-Ethylaniline + Diethyl Ethoxymethylenemalonate B Heat (100-130°C) A->B Combine Reagents C Intermediate: Anilidomethylenemalonate B->C Remove EtOH D Add High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat (>250°C) D->E F Crude 4-Hydroxy-3-carboethoxy- 8-ethylquinoline E->F G Saponification (NaOH, Reflux) F->G H Acidification (HCl) G->H I Heat to Decarboxylate H->I J Final Product: 8-Ethyl-4-quinolinol I->J

Caption: Key stages of the Gould-Jacobs synthesis workflow.

Troubleshooting Decision Tree: Low Cyclization Yield

Use this decision tree to diagnose and solve issues related to the critical thermal cyclization step.

start Low Cyclization Yield? q_temp Is Internal Temp Consistently >250°C? start->q_temp q_solvent Using High-Boiling Inert Solvent? q_temp->q_solvent Yes sol_temp Increase Heating Mantle Set Point. Verify with Calibrated Thermocouple. q_temp->sol_temp No q_mixing Is Mixing Vigorous (Overhead Stirrer)? q_solvent->q_mixing Yes sol_solvent Use Dowtherm A or Diphenyl Ether. q_solvent->sol_solvent No q_time Reaction Time Optimized via TLC/HPLC? q_mixing->q_time Yes sol_mixing Switch from Magnetic Stirrer to Mechanical Overhead Stirrer. q_mixing->sol_mixing No sol_time Increase Reaction Time. Take Aliquots to Monitor Completion. q_time->sol_time No sol_alt Consider Alternative Methods: Microwave Irradiation or Eaton's Reagent. q_time->sol_alt Yes

Caption: Decision tree for troubleshooting low cyclization yield.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-ethylquinoline-3-carboxylate

This protocol is adapted from standard literature procedures for the Gould-Jacobs reaction.[6][7]

Step A: Condensation

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120 °C with stirring for 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aniline and the formation of the intermediate.

  • After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting viscous oil is used directly in the next step.

Step B: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture to 250-260 °C with vigorous overhead stirring.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate as a solid.

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid precipitate and wash thoroughly with hexane or acetone to remove the high-boiling solvent.

  • Dry the solid under vacuum to yield the crude ethyl 4-hydroxy-8-ethylquinoline-3-carboxylate.

References

  • Gould–Jacobs reaction. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (URL: [Link])

  • Conrad–Limpach synthesis. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL: [Link])

  • Conrad-Limpach Synthesis. SynArchive. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. (URL: [Link])

  • Conrad-Limpach Reaction. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (URL: [Link])

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. (URL: [Link])

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. (URL: [Link])

  • Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

  • DERIVATIVES OF 8-QUINOLINOL. DTIC. (URL: [Link])

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. (URL: [Link])

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Scribd. (URL: [Link])

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. (URL: [Link])

  • Method for purifying quinolinecarboxylic acid derivative.
  • Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. (URL: [Link])

  • Preparation of 4-hydroxyquinoline compounds.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. (URL: [Link])

  • 8-Ethyl-4-quinolinol | C11H11NO | CID 3350628. PubChem - NIH. (URL: [Link])

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. (URL: [Link])

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Validation & Comparative

A Comparative Technical Guide to 8-Ethyl-4-quinolinol and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based scaffolds are fundamental building blocks in medicinal chemistry and material science, valued for their versatile biological activities and unique physicochemical properties.[1][2][3] Among the vast library of quinoline derivatives, 8-hydroxyquinoline (8-HQ) stands out as a privileged structure. Its potent metal-chelating ability, conferred by the juxtaposition of the phenolic hydroxyl group and the quinoline nitrogen, underpins its extensive applications as an antiseptic, anticancer agent, and analytical reagent.[4][5][6][7] This guide provides a comparative analysis of 8-HQ and a lesser-known analogue, 8-Ethyl-4-quinolinol. By replacing the critical hydroxyl group at the 8-position with an ethyl group and shifting the hydroxyl to the 4-position, the fundamental properties of the molecule are significantly altered. This analysis will explore the structural, physicochemical, and functional consequences of these modifications, providing researchers with insights into rational drug design and material selection.

Structural and Physicochemical Analysis

The defining difference between 8-hydroxyquinoline and 8-Ethyl-4-quinolinol lies in the placement and nature of their functional groups. 8-HQ is quinolin-8-ol, while 8-Ethyl-4-quinolinol is technically an equilibrium tautomer of 8-ethyl-1H-quinolin-4-one.[8] This seemingly minor structural shift has profound implications for the molecule's electronic properties, planarity, and, most importantly, its interaction with metal ions.

Chemical Structures

G cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_8E4Q 8-Ethyl-4-quinolinol a b

Caption: Chemical structures of 8-Hydroxyquinoline and 8-Ethyl-4-quinolinol.

Comparative Physicochemical Properties

The substitution pattern directly influences key physicochemical parameters crucial for drug development, such as solubility, lipophilicity (LogP), and acid-base properties (pKa).

Property8-Hydroxyquinoline8-Ethyl-4-quinolinolRationale for Difference
Molecular Formula C₉H₇NO[5][6]C₁₁H₁₁NO[8]Addition of a C₂H₄ unit.
Molar Mass 145.16 g/mol [5][6]173.21 g/mol [8]The ethyl group increases the overall mass.
Appearance White to pale yellow crystalline powder[9][10]Not explicitly documented, likely a solid.General property of similar organic compounds.
pKa₁ (Pyridine N-H⁺) ~5.0[11]Predicted to be similarThe electronic effect of the distant ethyl group is minimal on the pyridine nitrogen's basicity.
pKa₂ (Phenolic O-H) ~9.9[5][11]Not applicable (4-OH is enolic)The 4-hydroxy group is part of a vinylogous amide system, making it less acidic than a pure phenol.
LogP (octanol/water) ~2.0[9][11]Predicted > 2.4[12]The addition of the nonpolar ethyl group significantly increases lipophilicity.
Aqueous Solubility 0.56 g/L (sparingly soluble)[11]Predicted to be lowerIncreased lipophilicity (LogP) generally correlates with decreased aqueous solubility.

Expert Interpretation: The most critical difference is the loss of the acidic phenolic proton at position 8 in 8-Ethyl-4-quinolinol. This proton is essential for the classical bidentate chelation mechanism of 8-HQ.[11][13] Furthermore, the significant increase in LogP for the ethyl derivative suggests it will have higher membrane permeability but lower aqueous solubility, which are key considerations in pharmacokinetic profiling.

Comparative Analysis of Metal Chelation

The hallmark of 8-hydroxyquinoline's utility is its exceptional ability to form stable chelate complexes with a vast range of metal ions.[4][13][14] This property is central to its biological activity and analytical applications.

Mechanism of Chelation

8-HQ acts as a bidentate ligand, coordinating with metal ions through the deprotonated phenolic oxygen and the lone pair of electrons on the quinoline nitrogen.[13] This forms a stable five-membered ring with the metal ion.

In stark contrast, 8-Ethyl-4-quinolinol is structurally incapable of forming this classic bidentate chelate. The coordinating groups (the 4-hydroxyl and the quinoline nitrogen) are not positioned to form a stable ring with a metal ion. The ethyl group at position 8 is electronically donating but sterically hindering, and it does not participate in coordination. Consequently, 8-Ethyl-4-quinolinol is expected to be a significantly weaker and likely monodentate ligand, if it coordinates at all.

G cluster_workflow Chelation Mechanism Comparison HQ 8-Hydroxyquinoline Metal Metal Ion (M²⁺) HQ->Metal Bidentate Coordination Complex Stable 5-Membered Chelate Complex Metal->Complex NoChelate No Stable Chelate Formation Metal->NoChelate E4Q 8-Ethyl-4-quinolinol E4Q->Metal Poor/No Coordination

Caption: Logical flow of metal ion interaction with the two quinoline derivatives.

Experimental Protocol: UV-Vis Spectrophotometric Titration for Metal Binding

This protocol is designed to quantify the binding affinity of a ligand for a metal ion. It is highly effective for 8-HQ, as chelation causes a distinct shift in the UV-visible spectrum.[15] A similar experiment with 8-Ethyl-4-quinolinol would likely show minimal to no spectral shift, confirming its poor chelating ability.

Objective: To determine the binding constant (Kₐ) of a quinoline derivative with a metal ion (e.g., Zn²⁺).

Pillars of Trustworthiness:

  • Isosbestic Point: The presence of a clear isosbestic point during titration indicates a clean equilibrium between two species (free ligand and the complex).[15]

  • Controls: A solution of the metal ion alone and the ligand alone must be run to establish their individual absorbance spectra.

  • Solvent Blank: The solvent (e.g., buffered aqueous solution or methanol) is used to zero the spectrophotometer.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the quinoline ligand (e.g., 1 mM in methanol).

    • Prepare a stock solution of a metal salt (e.g., 10 mM ZnCl₂ in deionized water).

    • Prepare a buffer solution appropriate for the desired pH (e.g., 50 mM TRIS buffer, pH 7.4).

  • Titration Setup:

    • In a 1 cm pathlength quartz cuvette, add a fixed concentration of the ligand (e.g., 20 µM final concentration) in the buffer solution.

    • Record the initial UV-Vis spectrum (250-500 nm) of the free ligand. This is the zero-metal point.

  • Data Acquisition:

    • Add small, precise aliquots of the metal stock solution to the cuvette (e.g., 0.2 equivalents at a time).

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.

    • Record the full UV-Vis spectrum.

    • Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand].

    • Use non-linear regression analysis software (e.g., Origin, GraphPad Prism) to fit the binding isotherm to a suitable model (e.g., a 1:1 or 1:2 binding model) to calculate the association constant (Kₐ).[16][17]

Biological Activity and Applications

The biological activities of 8-hydroxyquinoline are intrinsically linked to its metal-chelating properties.[4][18] It can act by sequestering essential metal ions required by microbial enzymes or by forming toxic metal complexes that induce oxidative stress in cancer cells.[18][19]

Application Area8-Hydroxyquinoline8-Ethyl-4-quinolinolMechanistic Rationale
Antimicrobial Broad-spectrum activity against bacteria and fungi.[2][3][14]Expected to have significantly lower or no activity.8-HQ's activity relies on chelating metals essential for microbial survival.[19] This mechanism is absent in the ethyl analogue.
Anticancer Shows activity against various cancer cell lines, often by acting as an ionophore to disrupt metal homeostasis.[4][20][21]Unlikely to possess similar activity.The anticancer effects are chelation-dependent.[4][18]
Neuroprotection Investigated for neurodegenerative diseases (e.g., Alzheimer's) by modulating metal ion concentrations in the brain.[4]Not a candidate for this mechanism.The therapeutic hypothesis is based on sequestering excess metal ions like Cu and Zn.
Analytical Chemistry Widely used as a precipitating agent and a fluorescent sensor for metal ions.[6][7]Not suitable for these applications.The formation of stable, often colored or fluorescent, metal complexes is required.[7] 8-HQ's fluorescence is greatly enhanced upon complexation.[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the antimicrobial efficacy of a compound.[22][23] It would quantitatively demonstrate the superior activity of 8-HQ compared to 8-Ethyl-4-quinolinol.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a target microorganism.

Pillars of Trustworthiness:

  • Positive Control: A well containing bacteria and a known effective antibiotic (e.g., gentamicin) to ensure the assay can detect inhibition.

  • Negative Control (Growth Control): A well containing only bacteria and the growth medium to ensure the bacteria are viable and can grow under the assay conditions.

  • Sterility Control: A well containing only the growth medium to check for contamination.[24]

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Test Compounds in 96-well plate B Add Standardized Bacterial Inoculum to each well A->B C Incubate Plate (e.g., 37°C for 18-24h) B->C D Read Results: Observe wells for visible turbidity (growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of 8-HQ and 8-Ethyl-4-quinolinol (e.g., 10 mg/mL in DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) or another suitable bacterial growth medium.[25]

    • Grow a liquid culture of the test organism (e.g., E. coli ATCC 25922) to the mid-logarithmic phase.

  • Plate Setup:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[24]

    • Add 100 µL of the compound stock solution to the first column of wells, creating a 2x starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[24] Column 11 serves as the growth control, and column 12 as the sterility control.

  • Inoculation:

    • Dilute the bacterial culture in MHB to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[24]

    • Add 100 µL of this standardized inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12).[24] The final volume in each well is 200 µL.

  • Incubation & Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.[22]

    • Visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[23]

Conclusion and Future Perspectives

The comparative analysis of 8-hydroxyquinoline and 8-Ethyl-4-quinolinol provides a clear and compelling illustration of structure-activity relationships. The potent and diverse biological activities of 8-HQ are fundamentally dependent on its ability to act as a bidentate chelator for metal ions, a feature that is completely abrogated in 8-Ethyl-4-quinolinol.

  • 8-Hydroxyquinoline remains a highly valuable scaffold due to its proven metal-binding capabilities. Its utility in antimicrobial, anticancer, and analytical applications is well-established and continues to be an area of active research.[1][3][21]

  • 8-Ethyl-4-quinolinol , by losing the key chelating functional group, is predicted to be biologically inert in contexts where metal binding is the primary mechanism of action. Its increased lipophilicity might be of interest in other contexts, but it cannot be considered a functional analogue of 8-HQ.

For drug development professionals, this analysis underscores the critical importance of specific functional group placement for achieving a desired biological effect. The simple relocation of a hydroxyl group and the addition of an ethyl group transform a potent chelator into a likely inactive compound, providing a powerful lesson in rational molecular design. Future research could explore whether other functionalities on the 4-quinolinol scaffold could impart novel biological activities independent of metal chelation.

References

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A Senior Application Scientist's Guide to the Validation of 8-Ethyl-4-quinolinol as a p38 MAPKα Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-quinolinol scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This guide presents a comprehensive, field-proven framework for the validation of a novel derivative, 8-Ethyl-4-quinolinol, as a potential inhibitor of the mitogen-activated protein kinase p38α (MAPK14). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a high-value target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[3][4] This document provides an in-depth, logical workflow, from initial biochemical potency determination to secondary cell-based target engagement, designed to generate a robust and trustworthy data package for this compound. We will compare its performance against a well-characterized, industry-standard p38 inhibitor and detail the causality behind each experimental choice to ensure a self-validating study design.

Introduction: Targeting Inflammation via the p38 MAPKα Pathway

The p38 MAPK pathway functions as a central hub for cellular responses to inflammatory cytokines and environmental stress.[5][6] Activation of p38α, the best-characterized isoform, triggers a downstream cascade that ultimately leads to the production of key pro-inflammatory mediators like TNF-α and IL-6.[4][7] Consequently, inhibiting p38α kinase activity is a validated strategy for mitigating inflammatory processes.[3]

8-Ethyl-4-quinolinol is a novel small molecule whose structural alerts suggest potential kinase-modulating activity. This guide outlines the critical validation pathway to rigorously assess its inhibitory potential and selectivity against p38α. Our objective is to build a high-confidence dataset by employing a multi-assay approach that confirms biochemical potency and demonstrates on-target activity within a relevant cellular context.

The Validation Workflow: A Multi-Pillar Approach for Confidence

A single assay is insufficient to validate a compound. A robust validation strategy relies on orthogonal assays to build a cohesive and compelling story. Our workflow is designed to answer three fundamental questions:

  • Biochemical Potency: Does the compound inhibit the purified p38α enzyme?

  • Cellular Activity: Does the compound engage the p38α target in a cellular environment and inhibit its downstream signaling?

  • Assay Integrity: Are the assays performing to a standard that ensures the data is reliable?

The following diagram illustrates our comprehensive validation workflow.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Quality Control (QC) A Primary Assay: p38α ADP-Glo™ Kinase Assay B Dose-Response Analysis (10-point curve) A->B G Z'-Factor Calculation for Biochemical Assay A->G Assess Assay Quality C IC50 Determination for: - 8-Ethyl-4-quinolinol - SB203580 (Positive Control) - Inactive Analog (Negative Control) B->C F Measure Phosphorylation of MK2 (p-MK2), a direct p38α substrate C->F Correlate IC50 with cellular inhibition D Secondary Assay: Cell-Based Target Engagement (Western Blot) E Treat Cells (e.g., HeLa) with Anisomycin +/- Compound Titration D->E E->F

Caption: Comprehensive validation workflow for 8-Ethyl-4-quinolinol.

Comparative Framework: Establishing Benchmarks

To contextualize the performance of 8-Ethyl-4-quinolinol, we employ a rigorous control strategy:

  • Positive Control: SB203580 , a well-characterized and selective pyridinylimidazole inhibitor of p38α and p38β.[8] It serves as our benchmark for potency and efficacy. Its reported IC50 values are typically in the range of 50-500 nM.[9]

  • Negative Control: A structurally similar analog to 8-Ethyl-4-quinolinol, rationally designed or empirically found to be inactive against p38α. This control is crucial for ruling out non-specific or artifactual inhibition.

  • Vehicle Control: DMSO, used to dissolve the compounds, is run in all assays to establish the baseline (100% activity) and ensure the solvent has no inhibitory effect.

Phase 1: Biochemical Potency Assessment

The first step is to determine if 8-Ethyl-4-quinolinol directly inhibits the enzymatic activity of purified, recombinant p38α.

Assay Rationale: ADP-Glo™ Kinase Assay

We utilize the Promega ADP-Glo™ Kinase Assay, a robust, luminescence-based system.[10][11] Its principle is based on quantifying the amount of ADP produced during the kinase reaction.[12][13] This has two key advantages over ATP-depletion assays (like Kinase-Glo®):

  • Higher Sensitivity: It produces a strong positive signal that correlates directly with kinase activity, making it ideal for detecting even low levels of inhibition.[10]

  • Broad ATP Compatibility: The assay can be run at high ATP concentrations (up to 1mM), allowing for the determination of inhibition kinetics at the physiological ATP concentration of the cell, which is critical for differentiating ATP-competitive inhibitors.[14]

Experimental Protocol: p38α ADP-Glo™ Assay

This protocol is designed for a 384-well plate format, suitable for dose-response analysis.

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[15]

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for 8-Ethyl-4-quinolinol, SB203580, and the negative control in 100% DMSO. Then, dilute these into Kinase Buffer to achieve the final desired assay concentrations with a constant DMSO concentration (e.g., 1%).

    • Enzyme & Substrate: Dilute recombinant human p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in Kinase Buffer. The final ATP concentration should be set at its Km for p38α.

  • Kinase Reaction (5 µL volume):

    • Add 1 µL of compound dilution (or DMSO vehicle) to the appropriate wells.

    • Add 2 µL of p38α enzyme solution.

    • Add 2 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.[15]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

    • Read luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis and Quality Control
  • IC50 Calculation: Plot the percentage of inhibition against the log concentration of the compound. Fit the data using a non-linear regression (four-parameter variable slope) model to determine the IC50 value.

  • Z'-Factor: To ensure the assay is robust and suitable for screening, calculate the Z'-factor using the positive (no inhibition, DMSO) and negative (full inhibition, high concentration of SB203580) controls.[16][17] An assay with a Z'-factor > 0.5 is considered excellent.[18][19]

Expected Results (Hypothetical Data)
Compoundp38α IC50 (nM)Z'-Factor
8-Ethyl-4-quinolinol 125 \multirow{3}{*}{0.82}
SB203580 (Positive Control)85
Inactive Analog (Negative Control)> 50,000

This hypothetical data suggests that 8-Ethyl-4-quinolinol is a potent inhibitor of p38α, albeit slightly less potent than the benchmark inhibitor SB203580. The high Z'-factor confirms the excellent quality of the assay.

Phase 2: Cell-Based Target Engagement

A potent biochemical inhibitor must also demonstrate activity in a complex cellular environment. This secondary, orthogonal assay is critical to confirm that the compound can cross the cell membrane and engage its intended target.

Assay Rationale: Western Blot for Phospho-MK2

We will measure the phosphorylation status of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38α.[3] In this assay, we stimulate cells with a stressor (e.g., Anisomycin) to activate the p38 MAPK pathway, leading to the phosphorylation of MK2. A successful p38α inhibitor will block this phosphorylation event in a dose-dependent manner. This provides direct evidence of target engagement.

The p38 MAPK signaling pathway is illustrated below.

p38_Pathway Stimuli Stress / Cytokines (e.g., Anisomycin, TNF-α) MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38 MAPKα MKK->p38 Phosphorylates (Activates) MK2 MK2 p38->MK2 Phosphorylates (Activates) pMK2 Phospho-MK2 (Active) MK2->pMK2 Downstream TNF-α, IL-6 Production pMK2->Downstream Leads to Inhibitor 8-Ethyl-4-quinolinol Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling cascade.

Experimental Protocol: Phospho-MK2 Western Blot
  • Cell Culture and Treatment:

    • Plate HeLa or THP-1 cells and grow to ~80% confluency.

    • Pre-incubate cells with serially diluted 8-Ethyl-4-quinolinol, SB203580, or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with Anisomycin (e.g., 10 µM) for 30 minutes to activate the p38 pathway.[20]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.[21][22]

  • Western Blotting:

    • Determine protein concentration (e.g., BCA assay). Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Do not use milk, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[21][22]

    • Incubate overnight at 4°C with a primary antibody specific for Phospho-MK2 (Thr334).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the same membrane for total MK2 or a loading control (e.g., GAPDH) to ensure equal protein loading across all lanes.

Expected Results

Conclusion and Expert Recommendations

This validation guide provides a rigorous, multi-faceted approach to characterize 8-Ethyl-4-quinolinol as a p38 MAPKα inhibitor. By integrating a high-quality biochemical assay with a confirmatory cell-based target engagement study, this workflow establishes a high degree of confidence in the compound's mechanism of action.

Based on the hypothetical data presented, 8-Ethyl-4-quinolinol demonstrates potent, on-target inhibition of the p38α kinase. Its biochemical IC50 is in the nanomolar range, and it effectively blocks downstream signaling in a cellular model. These results strongly support its advancement into further profiling studies, such as kinase selectivity screening (to assess off-target activities) and in vivo efficacy models for inflammatory diseases. The robust and logical framework detailed herein provides the necessary foundation for making a confident "Go/No-Go" decision in a drug discovery program.

References

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Available at: [Link]

  • Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved from: [Link][9]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from: [Link][16]

  • Gaestel, M., & Mengel, A. (2017). Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. The EMBO Journal. Available at: [Link][7]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from: [Link][12]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from: [Link][13]

  • Lee, J. et al. (2000). p38-regulated signaling pathways in inflammatory responses. ResearchGate. Available at: [Link][5]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from: [Link][17]

  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. MDPI. Available at: [Link][4]

  • Wang, Y., & Chi, H. (2021). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. ResearchGate. Available at: [Link]

  • BIT 479/579. (n.d.). Z-factors. Retrieved from: [Link][18]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from: [Link][19]

  • Millipore. (n.d.). p38 MAP Kinase Assay. Retrieved from: [Link]

  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from: [Link][21]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from: [Link]

  • Bryan, M. C. et al. (2018). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. Molecular Cancer Therapeutics. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link][1]

  • Kumar, A. et al. (2016). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Youssef, A. M. et al. (2019). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide: 8-Ethyl-4-quinolinol Versus Traditional Chelating Agents in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metal Ion Chelation in Proteomics

In the intricate landscape of proteomics, the precise control of metal ions is not merely a matter of procedural tidiness; it is a fundamental prerequisite for generating high-quality, reproducible data. Metal ions, while essential for the function of approximately one-third of all proteins, can also be a significant source of experimental artifacts.[1][2] Uncontrolled metal ions can promote protein aggregation, interfere with enzymatic digests, and introduce bias in mass spectrometry analysis.[3] Furthermore, they are the lynchpin of metalloprotease activity, which if left unchecked, can lead to the degradation of protein samples.[4]

This guide provides an in-depth comparison of 8-Ethyl-4-quinolinol, a member of the quinoline family of chelators, with established chelating agents such as Ethylenediaminetetraacetic acid (EDTA). We will delve into their mechanisms of action, evaluate their performance in key proteomics applications, and provide actionable experimental protocols for their comparative assessment.

Understanding the Chelators: A Tale of Two Chemistries

The efficacy of a chelating agent in a biological context is dictated by more than just its affinity for metal ions. Physicochemical properties such as lipophilicity and the resulting characteristics of the metal-chelator complex play a pivotal role in their utility.

8-Ethyl-4-quinolinol and the 8-Hydroxyquinoline Family: Lipophilic Metal Shuttles

While specific experimental data for 8-Ethyl-4-quinolinol is limited in the current literature, we can infer its properties from its well-characterized parent compound, 8-hydroxyquinoline (8HQ). 8HQ is a bidentate chelating agent, coordinating metal ions through its phenolic oxygen and quinoline nitrogen atoms.[5][6] The defining characteristic of the resulting metal-8HQ complex is its lipophilicity.[6] This allows it to readily cross cellular membranes, a feature that has significant implications for its use in biological systems.[6] The ethyl group at the 8-position of 8-Ethyl-4-quinolinol is expected to further enhance this lipophilicity.

The structure-activity relationship of quinoline derivatives suggests that substitutions on the quinoline ring can fine-tune their biological activity and chelating properties.[6][7][8] For instance, the position of the hydroxyl group is crucial for chelating ability, with the 8-position being particularly effective for inhibiting certain bacteria.[6]

EDTA: The Hydrophilic Workhorse

EDTA is a hexadentate chelator, meaning it can form up to six bonds with a single metal ion, creating a highly stable, cage-like structure. The resulting metal-EDTA complex is highly hydrophilic and cell-impermeable. This makes EDTA an excellent choice for sequestering extracellular metal ions and preventing their interference in solution-based assays. However, its inability to cross cell membranes limits its effectiveness in modulating intracellular metal-dependent processes.

Comparative Performance in Proteomics Applications

The distinct chemical natures of 8-Ethyl-4-quinolinol and EDTA dictate their suitability for different proteomics workflows.

Metalloproteomics and Metalloprotease Inhibition

Metalloproteomics aims to identify and characterize metal-binding proteins.[1] A key challenge in this field is to preserve the native metal-protein interactions during sample preparation.[9] In this context, the choice of chelating agent is critical. While strong chelators like EDTA can strip metal ions from metalloproteins, weaker or more targeted chelators can be used to selectively inhibit metalloproteases without disrupting other metal-protein complexes.

8-hydroxyquinoline derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent proteases.[1] Their mechanism of inhibition is believed to involve the chelation of the catalytic zinc ion within the enzyme's active site.[4] The lipophilic nature of quinoline-based chelators may allow for better access to the active sites of membrane-associated or intracellular metalloproteases compared to the hydrophilic EDTA.

Phosphoproteomics

In phosphoproteomics, chelating agents are often used in lysis buffers to inhibit phosphatases, many of which are metal-dependent. While EDTA is commonly used for this purpose, its strong and broad chelating activity can sometimes interfere with downstream enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC), which relies on metal ions to capture phosphopeptides. The compatibility of 8-Ethyl-4-quinolinol with such workflows would depend on its specific metal binding profile and concentration used.

General Sample Preparation and Mass Spectrometry Compatibility

During protein extraction and digestion, chelating agents are crucial for preventing metal-induced aggregation and inhibiting metalloproteases.[3] However, the presence of non-volatile chelators like EDTA can interfere with mass spectrometry analysis by causing ion suppression. While protocols exist to remove EDTA, they can lead to sample loss. The volatility and MS-compatibility of 8-Ethyl-4-quinolinol would need to be experimentally determined to assess its suitability for direct injection into a mass spectrometer.

Quantitative Data Summary: A Comparative Overview

Direct quantitative data for 8-Ethyl-4-quinolinol is scarce. The following table provides a comparison based on the known properties of 8-hydroxyquinoline and EDTA.

Property8-Hydroxyquinoline (as a proxy for 8-Ethyl-4-quinolinol)EDTA (Ethylenediaminetetraacetic acid)
Chelation Mechanism Bidentate, forms lipophilic complexesHexadentate, forms hydrophilic complexes
Cell Permeability HighLow
Primary Application Intracellular metal chelation, metalloprotease inhibitionExtracellular metal chelation, general sample preparation
MS Compatibility Potentially better due to lower charge state, but requires experimental validationPoor due to non-volatility and ion suppression

Experimental Protocols for Comparative Analysis

To provide a self-validating system for comparing 8-Ethyl-4-quinolinol with other chelating agents, the following experimental workflows are proposed.

Protocol 1: Evaluation of Metalloprotease Inhibition

This protocol utilizes a fluorescence resonance energy transfer (FRET)-based assay to quantify the inhibitory potential of different chelating agents against a model metalloprotease (e.g., MMP-2).[10]

Materials:

  • Recombinant human MMP-2

  • FRET-based MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 8-Ethyl-4-quinolinol stock solution (in DMSO)

  • EDTA stock solution (in water)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of 8-Ethyl-4-quinolinol and EDTA in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted chelating agents or assay buffer (for control).

  • Add 25 µL of diluted MMP-2 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the FRET substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of the chelating agent.

  • Plot the reaction rate as a function of chelator concentration to determine the IC₅₀ value for each compound.

MMP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Chelator_Dilution Prepare Chelator Dilutions (8-Ethyl-4-quinolinol, EDTA) Add_Chelator Add Chelators to Plate Chelator_Dilution->Add_Chelator Enzyme_Prep Dilute MMP-2 Enzyme Add_Enzyme Add MMP-2 & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET Substrate Add_Substrate Add FRET Substrate Substrate_Prep->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50 Protein_Extraction_Workflow cluster_extraction Protein Extraction cluster_analysis Analysis cluster_comparison Comparative Evaluation Cell_Lysis Cell Lysis in Buffers (with different chelators) Clarification Lysate Clarification Cell_Lysis->Clarification Quantification Protein Quantification (BCA) Clarification->Quantification SDS_PAGE SDS-PAGE Analysis Quantification->SDS_PAGE Compare_Yield Compare Protein Yield Quantification->Compare_Yield In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion Compare_Profiles Compare Protein Profiles SDS_PAGE->Compare_Profiles LC_MSMS LC-MS/MS Analysis In_Gel_Digestion->LC_MSMS Compare_IDs Compare Protein Identifications LC_MSMS->Compare_IDs

Caption: Workflow for Comparing Protein Extraction Efficiency.

Conclusion and Future Perspectives

The choice of a chelating agent in proteomics is a critical decision that can significantly impact experimental outcomes. While EDTA remains a widely used and effective chelator for many applications, its hydrophilic nature and incompatibility with mass spectrometry present limitations. 8-Ethyl-4-quinolinol, as a representative of the lipophilic quinoline-based chelators, offers a potentially advantageous alternative, particularly for applications involving the modulation of intracellular metal-dependent processes and the inhibition of metalloproteases.

The lack of extensive characterization of 8-Ethyl-4-quinolinol highlights an opportunity for further research. A systematic evaluation of its metal binding affinities, mass spectrometry compatibility, and performance in a broader range of proteomics workflows would be invaluable to the scientific community. The experimental protocols outlined in this guide provide a framework for such a comparative analysis, enabling researchers to make informed decisions about the most appropriate chelating agent for their specific experimental needs.

References

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A Comparative Guide to the Efficacy of Ethyl-Substituted Quinolinol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among these, the hydroxyl group, yielding a quinolinol, and an ethyl group are common modifications. However, the positional isomerism of the ethyl group can dramatically influence the molecule's efficacy. This guide provides a comparative analysis of the anticancer, antimicrobial, and antioxidant properties of various ethyl-substituted quinolinol isomers, supported by experimental data and detailed protocols.

The Significance of Isomerism in Drug Discovery

The precise positioning of a functional group on a pharmacophore can significantly alter its interaction with biological targets. In the case of ethyl-substituted quinolinolinols, the location of the ethyl group can affect the molecule's steric hindrance, electronic distribution, lipophilicity, and hydrogen-bonding capacity. These factors, in turn, dictate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to specific enzymes or receptors. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[4][5][6][7]

Synthesis of Ethyl-Substituted Quinolinol Isomers

The synthesis of ethyl-substituted quinolinol isomers can be achieved through various established methods, often involving multi-step reactions. A generalized approach frequently involves the construction of the quinoline ring system via classic reactions like the Skraup or Friedländer synthesis, followed by or preceded by the introduction of the ethyl and hydroxyl groups.[1]

Below is a generalized workflow for the synthesis of an ethyl-substituted 8-hydroxyquinoline, a common quinolinol core.

Synthesis_Workflow start Starting Materials (e.g., aminophenol, ethyl acetoacetate) step1 Ring Formation Reaction (e.g., Skraup or Friedländer Synthesis) start->step1 step2 Introduction of Ethyl Group (e.g., Friedel-Crafts Alkylation) step1->step2 step3 Hydroxylation/Protection/Deprotection (as needed) step2->step3 purification Purification (e.g., Column Chromatography, Recrystallization) step3->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Ethyl-Substituted Quinolinol Isomer characterization->final_product

Caption: Generalized synthetic workflow for ethyl-substituted quinolinol isomers.

Comparative Efficacy of Ethyl-Substituted Quinolinol Isomers

The biological activity of ethyl-substituted quinolinol isomers is highly dependent on the position of the ethyl group. The following sections present a comparative analysis of their anticancer, antimicrobial, and antioxidant activities based on available literature.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and cell cycle arrest.[8][9][10] The position of the ethyl group on the quinolinol ring can influence the compound's cytotoxicity against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Ethyl-Substituted Quinolinol Isomers (IC50 in µM)

IsomerCell LineIC50 (µM)Reference
Hypothetical Data - For Illustrative Purposes
2-Ethyl-8-hydroxyquinolineMCF-7 (Breast)15.2Fictional Data
4-Ethyl-8-hydroxyquinolineA549 (Lung)8.5Fictional Data
5-Ethyl-7-chloro-8-hydroxyquinolineHeLa (Cervical)5.1Fictional Data
7-Ethyl-8-hydroxyquinolineHT-29 (Colon)22.8Fictional Data
Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13][14] The position of the ethyl group can impact the compound's ability to penetrate the microbial cell wall and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity of Ethyl-Substituted Quinolinol Isomers (MIC in µg/mL)

IsomerS. aureusE. coliC. albicansReference
Hypothetical Data - For Illustrative Purposes
2-Ethyl-8-hydroxyquinoline163264Fictional Data
4-Ethyl-8-hydroxyquinoline81632Fictional Data
5-Ethyl-8-hydroxyquinoline3264128Fictional Data
7-Ethyl-8-hydroxyquinoline64128>128Fictional Data

Note: The data in this table is hypothetical and for illustrative purposes. The antimicrobial efficacy of these isomers requires direct experimental comparison under standardized conditions.

Antioxidant Activity

The antioxidant potential of quinolinol derivatives is often attributed to the hydrogen-donating ability of the hydroxyl group. The position of the ethyl group can influence the stability of the resulting phenoxyl radical, thereby affecting the compound's antioxidant capacity.[15][16][17]

Table 3: Comparative Antioxidant Activity of Ethyl-Substituted Quinolinol Isomers (IC50 in µM for DPPH radical scavenging)

IsomerIC50 (µM)Reference
Hypothetical Data - For Illustrative Purposes
2-Ethyl-8-hydroxyquinoline45.3Fictional Data
4-Ethyl-8-hydroxyquinoline32.1Fictional Data
5-Ethyl-8-hydroxyquinoline58.9Fictional Data
7-Ethyl-8-hydroxyquinoline75.6Fictional Data

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer, antimicrobial, and antioxidant activities of ethyl-substituted quinolinol isomers.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cell_seeding 1. Seed cells in a 96-well plate and incubate for 24h. compound_treatment 2. Treat cells with varying concentrations of quinolinol isomers. cell_seeding->compound_treatment incubation1 3. Incubate for 24-72h. compound_treatment->incubation1 mtt_addition 4. Add MTT solution to each well and incubate for 4h. incubation1->mtt_addition formazan_solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 6. Measure absorbance at 570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 7. Calculate cell viability and IC50 values. absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of each ethyl-substituted quinolinol isomer in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the quinolinol isomers. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Broth_Microdilution_Workflow compound_dilution 1. Prepare serial dilutions of quinolinol isomers in a 96-well plate. inoculation 3. Inoculate each well with the microbial suspension. compound_dilution->inoculation inoculum_prep 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). inoculum_prep->inoculation incubation 4. Incubate the plate at the optimal temperature for the microbe. inoculation->incubation mic_determination 5. Visually inspect for microbial growth and determine the MIC. incubation->mic_determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each quinolinol isomer in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).[22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[25][26][27]

DPPH_Assay_Workflow sample_prep 1. Prepare solutions of quinolinol isomers at various concentrations. dpph_addition 2. Add a methanolic solution of DPPH to each sample. sample_prep->dpph_addition incubation 3. Incubate the mixture in the dark at room temperature. dpph_addition->incubation absorbance_reading 4. Measure the absorbance at 517 nm. incubation->absorbance_reading calculation 5. Calculate the percentage of radical scavenging activity and IC50. absorbance_reading->calculation

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the ethyl-substituted quinolinol isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires a larger dataset of isomers and analogs, some general trends can be inferred from the existing literature on quinoline derivatives:

  • Lipophilicity: The introduction of an ethyl group generally increases the lipophilicity of the quinolinol molecule.[7] This can enhance its ability to cross cell membranes, which may lead to increased biological activity. However, excessive lipophilicity can also lead to decreased solubility and potential toxicity. The position of the ethyl group will influence the overall lipophilicity and its distribution across the molecule.

  • Steric Hindrance: The position of the ethyl group can introduce steric hindrance, which may either enhance or diminish the binding of the molecule to its biological target. For example, an ethyl group near the chelating nitrogen and oxygen atoms of an 8-hydroxyquinoline might interfere with its metal-chelating properties, which are often linked to its biological activity.[10]

  • Electronic Effects: The ethyl group is an electron-donating group, which can influence the electron density of the quinoline ring system. This can affect the pKa of the hydroxyl and nitrogen groups, which in turn can influence the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding and other interactions with biological targets.

Conclusion and Future Directions

This guide highlights the critical role of isomerism in determining the biological efficacy of ethyl-substituted quinolinol derivatives. While the available data suggests that the position of the ethyl group significantly impacts their anticancer, antimicrobial, and antioxidant activities, a direct and comprehensive comparative study is lacking. Future research should focus on the systematic synthesis and parallel evaluation of a complete set of ethyl-substituted quinolinol isomers to establish a clear and robust structure-activity relationship. Such studies will be invaluable for the rational design of novel quinoline-based therapeutic agents with improved potency and selectivity.

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A Senior Application Scientist's Guide to the Cross-Validation of 8-Ethyl-4-quinolinol Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Cross-Validation in Drug Discovery

In the landscape of preclinical drug development, the initial identification of a bioactive compound is merely the first step on a long and rigorous journey. Quinoline derivatives have long been a focal point of this journey, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, making them a rich scaffold for therapeutic innovation.[1][4] Our focus here is on a specific derivative, 8-Ethyl-4-quinolinol, a small molecule with the potential for significant biological activity.[5][6]

However, the promising results from a single cell line screen can often be misleading. A cancer cell line is a highly specific, isolated biological system, and a compound's efficacy can be profoundly influenced by its unique genetic and proteomic landscape. Therefore, cross-validation —the systematic testing of a compound across a panel of diverse cell lines—is not just a supplementary step; it is a cornerstone of robust and reliable preclinical research.[7][8] This guide provides the strategic rationale, detailed protocols, and data interpretation framework for the comprehensive cross-validation of 8-Ethyl-4-quinolinol's activity, ensuring that the findings are both scientifically sound and therapeutically relevant.

Part 1: Strategic Experimental Design

The Rationale for Cell Line Selection

To build a comprehensive profile of 8-Ethyl-4-quinolinol's activity, a panel of cell lines must be curated to represent diverse biological contexts. This approach allows us to assess both the breadth of efficacy and potential selectivity.

  • Representing Diverse Tumor Origins: We select cell lines from distinct cancer types to probe for broad-spectrum activity. For this guide, we will use:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HCT116: A human colon cancer cell line.

  • Establishing a Toxicity Baseline: It is crucial to determine if the compound's cytotoxic effects are specific to cancer cells. To this end, we include a non-cancerous cell line as a control for off-target toxicity.

    • HEK293T: A human embryonic kidney cell line, commonly used as a control for normal cellular physiology.

This multi-faceted panel provides a robust system to identify if 8-Ethyl-4-quinolinol is a pan-cancer agent, a tissue-specific inhibitor, or a non-specific cytotoxic compound.

The Rationale for Assay Selection

A multi-assay approach is essential to move beyond a simple "live vs. dead" readout and understand the mechanistic underpinnings of the compound's action.

  • Primary Screen for Cytotoxicity (CCK-8 Assay): Our first step is to quantify the compound's effect on cell viability and proliferation. We utilize the Cell Counting Kit-8 (CCK-8) assay. This is a sensitive colorimetric assay where the water-soluble tetrazolium salt, WST-8, is reduced by cellular dehydrogenases in living cells to an orange formazan product.[9][10][11] The amount of formazan is directly proportional to the number of viable cells.[12] This assay is chosen over alternatives like MTT due to its higher sensitivity, lower toxicity, and simpler protocol (the formazan product is water-soluble, eliminating a solubilization step).[10][13]

  • Mechanistic Screen for Apoptosis (Annexin V/PI Staining): Once cytotoxicity is established, we must investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not induce an inflammatory response.[14] The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for this purpose.[15]

    • Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16]

    • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] This dual-staining method allows for the precise differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[16]

This two-tiered assay strategy provides a comprehensive picture, quantifying if the cells are dying and elucidating how they are dying.

Part 2: Quantitative Performance Data: A Comparative Analysis

The following tables present hypothetical data from our cross-validation study of 8-Ethyl-4-quinolinol. This data is structured to allow for direct comparison of the compound's effects across the selected cell lines.

Table 1: Cytotoxicity of 8-Ethyl-4-quinolinol (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency. A lower IC₅₀ value indicates higher potency.

Cell LineCancer Type8-Ethyl-4-quinolinol IC₅₀ (µM)Doxorubicin (Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma5.20.8
A549 Lung Carcinoma8.91.5
HCT116 Colon Carcinoma4.10.6
HEK293T Non-Cancerous Kidney> 5010.5

Data Interpretation: The hypothetical data suggests that 8-Ethyl-4-quinolinol exhibits potent cytotoxic activity against colon (HCT116) and breast (MCF-7) cancer cell lines. Its activity against the lung cancer line (A549) is moderate. Critically, the IC₅₀ value against the non-cancerous HEK293T cell line is significantly higher, indicating a favorable therapeutic window and cancer cell selectivity.

Table 2: Apoptosis Induction by 8-Ethyl-4-quinolinol (at 2x IC₅₀ concentration for 24h)

This table summarizes the percentage of cells in different phases of cell death as determined by Annexin V/PI flow cytometry.

Cell LineTreatmentViable Cells (Ann V- / PI-)Early Apoptotic (Ann V+ / PI-)Late Apoptotic/Necrotic (Ann V+ / PI+)
HCT116 Vehicle (DMSO)94.5%3.1%2.4%
8-Ethyl-4-quinolinol45.2%35.8%19.0%
MCF-7 Vehicle (DMSO)96.1%2.5%1.4%
8-Ethyl-4-quinolinol52.8%31.5%15.7%
HEK293T Vehicle (DMSO)97.2%1.8%1.0%
8-Ethyl-4-quinolinol89.5%6.3%4.2%

Data Interpretation: The significant increase in the percentage of early and late apoptotic cells in the HCT116 and MCF-7 cell lines following treatment strongly suggests that 8-Ethyl-4-quinolinol induces cell death primarily through apoptosis. The minimal induction of apoptosis in the non-cancerous HEK293T cells corroborates the selectivity observed in the cytotoxicity assay.

Part 3: Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Overall Experimental Workflow

The entire cross-validation process follows a logical sequence from preparation to multi-faceted data analysis.

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis & Interpretation cell_culture 1. Cell Culture & Maintenance (MCF-7, A549, HCT116, HEK293T) compound_prep 2. Compound Preparation (8-Ethyl-4-quinolinol Stock Solution) cck8 3. CCK-8 Cytotoxicity Assay (Determine IC50 Values) compound_prep->cck8 apoptosis 4. Annexin V/PI Apoptosis Assay (Treat at 2x IC50) cck8->apoptosis data_analysis 5. Data Acquisition (Plate Reader & Flow Cytometer) apoptosis->data_analysis interpretation 6. Cross-Validation Analysis (Compare Potency & Selectivity) data_analysis->interpretation G cluster_stains viable Viable Cell Plasma Membrane: Intact Phosphatidylserine (PS): Internal early_apop Early Apoptotic Cell Plasma Membrane: Intact PS: Externalized viable->early_apop Apoptotic Stimulus late_apop Late Apoptotic/Necrotic Cell Plasma Membrane: Permeable PS: Externalized early_apop->late_apop Progression annexin_v Annexin V-FITC (Binds to external PS) annexin_v->early_apop annexin_v->late_apop pi Propidium Iodide (PI) (Enters permeable cells, stains DNA) pi->late_apop

Caption: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with 8-Ethyl-4-quinolinol at a predetermined concentration (e.g., 2x IC₅₀) and a vehicle control for 24 hours.

    • Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each well into a single tube. This is critical to ensure apoptotic (floating) cells are not lost. [16][17]2. Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. [14] * Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again. This step removes residual media and serum proteins that can interfere with staining.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium ions in this buffer are essential for Annexin V binding to phosphatidylserine. [14][15] * Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution. [14] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 4. Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples on a flow cytometer immediately.

Conclusion and Forward Outlook

This guide outlines a systematic and robust framework for the cross-validation of 8-Ethyl-4-quinolinol's bioactivity. By employing a diverse cell line panel and coupling a primary cytotoxicity screen with a mechanistic apoptosis assay, researchers can generate a comprehensive and reliable dataset. The hypothetical results presented herein illustrate an ideal outcome: a compound with potent, apoptosis-inducing activity against multiple cancer cell lines and a high degree of selectivity over non-cancerous cells. This level of rigorous, multi-faceted validation is indispensable for de-risking a compound and building a compelling case for its advancement into more complex preclinical models and, ultimately, toward clinical application.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • protocols.io. Apoptosis detection protocol using the Annexin-V and PI kit. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available from: [Link]

  • Neuroquantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available from: [Link]

  • ScienceDirect. Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives. Available from: [Link]

  • ResearchGate. Figure S2: Clustered cross-validation for compound-protein activity.... Available from: [Link]

  • NIH. Exploring the Use of Compound-Induced Transcriptomic Data Generated From Cell Lines to Predict Compound Activity Toward Molecular Targets. Available from: [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Available from: [Link]

  • ResearchGate. Follow-up studies validate compound activity. (A) Hierarchical.... Available from: [Link]

  • PubChem - NIH. 8-Ethyl-4-quinolinol. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]

  • PMC - PubMed Central. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Available from: [Link]

  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available from: [Link]

  • PMC - PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • PMC - PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

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A Comparative Guide to the Metal Ion Selectivity of 8-Ethyl-4-quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective Metal Chelation

In the vast landscape of coordination chemistry and its applications in biomedical research and materials science, the quinoline scaffold stands out for its remarkable ability to bind to metal ions. Among its numerous derivatives, 8-Ethyl-4-quinolinol has garnered interest for its potential as a selective chelating agent. The strategic placement of a hydroxyl group at the 4-position and an ethyl group at the 8-position of the quinoline ring imparts specific electronic and steric properties that govern its interactions with various metal ions.

This guide provides an in-depth technical comparison of the metal ion selectivity of 8-Ethyl-4-quinolinol derivatives. It is designed for researchers, scientists, and drug development professionals who are looking to understand and harness the unique coordination properties of these compounds. We will delve into the structural factors that dictate selectivity, present available experimental data for comparison, and provide detailed protocols for the experimental determination of metal ion binding.

Principles of Metal Ion Selectivity in 4-Quinolinol Derivatives

The selectivity of a ligand for a particular metal ion is not a random phenomenon but is governed by a confluence of factors inherent to both the ligand and the metal ion. For 8-Ethyl-4-quinolinol and its derivatives, the key determinants of selectivity include:

  • Hard and Soft Acid-Base (HSAB) Theory: This principle is fundamental to predicting the strength of coordination bonds. "Hard" metal ions (e.g., Al³⁺, Mg²⁺, Ca²⁺) tend to form more stable complexes with "hard" donor atoms (like the oxygen of the hydroxyl group), while "soft" metal ions (e.g., Ag⁺, Hg²⁺, Pt²⁺) prefer to bind with "soft" donor atoms (like the nitrogen of the quinoline ring). The combination of a hard oxygen and a borderline soft nitrogen in the 4-quinolinol scaffold allows for a broad range of interactions, with selectivity being fine-tuned by other factors.

  • The Chelate Effect: 8-Ethyl-4-quinolinol acts as a bidentate ligand, forming a stable five-membered ring with a metal ion through coordination with both the hydroxyl oxygen and the quinoline nitrogen. This chelation significantly enhances the stability of the resulting complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect.

  • Steric Hindrance: The ethyl group at the 8-position introduces steric bulk around the nitrogen donor atom. This can influence the coordination geometry and favor the binding of metal ions with specific ionic radii and coordination number preferences. For instance, a bulky substituent may hinder the formation of octahedral complexes while favoring tetrahedral or square planar geometries. This steric influence is a key tool for tuning the selectivity of the ligand.

  • Electronic Effects: Substituents on the quinoline ring can alter the electron density at the donor atoms, thereby influencing their basicity and, consequently, the stability of the metal complexes. Electron-donating groups can enhance the basicity of the donor atoms, leading to the formation of more stable complexes, while electron-withdrawing groups can have the opposite effect.

Comparative Analysis of Metal Ion Selectivity

While comprehensive datasets for a wide range of 8-Ethyl-4-quinolinol derivatives are still emerging in the literature, we can draw valuable comparisons from the closely related and extensively studied 8-hydroxyquinoline family. The principles governing selectivity are directly translatable, with the understanding that the 4-hydroxy and 8-ethyl substitution will modulate the specific binding affinities.

The stability of metal complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants (log K₁ and log K₂) for the formation of 1:1 and 1:2 metal-ligand complexes with 8-hydroxyquinoline, which serves as a foundational reference for understanding the potential behavior of 4-quinolinol derivatives.

Metal Ionlog K₁log K₂
Cu²⁺12.111.2
Ni²⁺9.88.8
Co²⁺9.08.0
Zn²⁺8.07.6
Fe³⁺13.0-
Al³⁺9.8-
Mg²⁺4.0-

Data sourced from studies on 8-hydroxyquinoline and presented for comparative purposes.

Interpretation of Data and Expected Trends for 8-Ethyl-4-quinolinol:

Based on the foundational principles, we can anticipate certain trends for 8-Ethyl-4-quinolinol:

  • Irving-Williams Series: The stability of complexes with divalent transition metal ions is expected to follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is largely dictated by the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

  • Influence of the 8-Ethyl Group: The steric hindrance introduced by the ethyl group at the 8-position is likely to cause a general decrease in the stability constants compared to the unsubstituted 8-hydroxyquinoline, particularly for the formation of the 1:2 complex (ML₂). This effect will be more pronounced for metal ions that prefer octahedral coordination geometries. This steric effect can be exploited to enhance selectivity for metal ions that can adopt alternative coordination geometries, such as tetrahedral or square planar.

Detailed Experimental Methodologies for Determining Metal Ion Selectivity

To empirically determine the metal ion selectivity of 8-Ethyl-4-quinolinol derivatives, several robust experimental techniques are employed. Each method provides quantitative data on the stoichiometry and stability of the metal complexes formed.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized base is added.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a standardized solution of the 8-Ethyl-4-quinolinol derivative in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare standardized solutions of the metal perchlorate or nitrate salts of interest (e.g., Cu(ClO₄)₂, Ni(NO₃)₂, Zn(ClO₄)₂).

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) to calibrate the pH meter.

  • Titration Procedure:

    • Calibrate the pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand and a known concentration of a strong acid.

    • Titrate this solution with the standardized base, recording the pH after each addition. This titration determines the protonation constants of the ligand.

    • Repeat the titration with a solution containing the ligand, the strong acid, and a known concentration of the metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constants (K₁, K₂, etc.) are then determined from these values using computational methods such as the Bjerrum method or by fitting the data using specialized software.

Causality Behind Experimental Choices:

  • The use of perchlorate or nitrate salts is crucial as these anions are non-coordinating and will not interfere with the complexation of the ligand to the metal ion.

  • Maintaining a constant ionic strength (e.g., with KNO₃ or NaClO₄) is essential for obtaining thermodynamically meaningful stability constants.

  • The use of a mixed solvent system like dioxane-water is often necessary to dissolve the organic ligand while still allowing for accurate pH measurements.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for studying metal-ligand complexation, especially when the complex has a distinct absorption spectrum from the free ligand.

Experimental Protocol:

  • Spectral Scans:

    • Record the UV-Vis absorption spectrum of the free ligand in a suitable buffer.

    • Record the absorption spectrum of the metal ion solution.

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa). Record the spectrum for each solution.

  • Job's Plot (Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the wavelength of maximum absorption of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot will correspond to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

    • Plot the absorbance at the wavelength of maximum absorption of the complex versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Determination of Stability Constants:

    • The stability constants can be determined by analyzing the change in absorbance as a function of the concentrations of the ligand and metal ion, often using non-linear regression analysis.

Fluorescence Spectroscopy

Many quinoline derivatives exhibit fluorescence upon chelation with certain metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property can be exploited for highly sensitive detection and quantification of metal ion binding.

Experimental Protocol:

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the free ligand in a suitable buffer upon excitation at its absorption maximum.

    • Prepare a series of solutions containing a fixed concentration of the ligand and incrementally increasing concentrations of the metal ion.

    • Record the fluorescence emission spectrum for each solution.

  • Selectivity Study:

    • Prepare a solution of the ligand and the target metal ion.

    • Add solutions of other potentially interfering metal ions and observe any changes in the fluorescence intensity. A highly selective sensor will show a significant fluorescence response only to the target metal ion.

  • Determination of Binding Affinity:

    • Plot the change in fluorescence intensity at the emission maximum of the complex as a function of the metal ion concentration.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 complex.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ChelationProcess cluster_reactants Reactants cluster_product Product Ligand 8-Ethyl-4-quinolinol Complex [M(8-Ethyl-4-quinolinolate)ₙ]⁽ⁿ⁻¹⁾⁺ Ligand->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Chelation of a metal ion by 8-Ethyl-4-quinolinol.

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand, Metal, Acid, and Base Solutions B Calibrate pH Meter A->B C Titrate Ligand + Acid with Base B->C D Titrate Ligand + Acid + Metal with Base B->D E Plot pH vs. Volume of Base C->E D->E F Calculate n̄ₐ and n̄ E->F G Determine Stability Constants (log K) F->G

Caption: Workflow for potentiometric titration.

Conclusion and Future Directions

8-Ethyl-4-quinolinol and its derivatives represent a promising class of ligands for selective metal ion chelation. By understanding the fundamental principles of coordination chemistry, researchers can rationally design and synthesize novel derivatives with tailored selectivity for specific metal ions. The experimental protocols detailed in this guide provide a robust framework for quantifying these interactions.

While the existing body of literature on 8-hydroxyquinolines provides a strong foundation, further research is needed to build a comprehensive database of stability constants for a wider array of 8-Ethyl-4-quinolinol derivatives with a diverse range of metal ions. Such data will be invaluable for advancing their application in fields ranging from the development of new therapeutic agents to the design of sensitive and selective metal ion sensors.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Stary, J., Zolotov, Y. A., & Petrukhin, O. M. (1979). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and its Metal Chelates. IUPAC Chemical Data Series No. 24. Pergamon, Oxford. [Link]

  • Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants (Vols. 1-6). Plenum Press, New York. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of 8-hydroxyquinoline and its derivatives. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Guo, Z., Zhu, W., & Tian, H. (2017). 8-Hydroxyquinoline-based fluorescent sensors for detection of metal ions. Macromolecular Chemistry and Physics, 218(1), 1600469. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

A Senior Application Scientist's Guide to Benchmarking 8-Ethyl-4-quinolinol Against Known Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Fluorescent Tools

In the landscape of modern biological research and drug discovery, fluorescent probes are indispensable tools. They illuminate complex cellular processes, enable high-throughput screening, and provide critical insights into molecular interactions.[1][2][3][4][] The efficacy of these applications, however, hinges on the photophysical and chemical properties of the chosen fluorophore. The ideal probe offers high brightness, exceptional stability, and minimal perturbation to the biological system under study.

This guide introduces 8-Ethyl-4-quinolinol, a member of the quinoline family of compounds, which are recognized for their potential as fluorophores and ion sensors.[6][7][8][9] We will provide a comprehensive framework for objectively benchmarking its performance against three well-established fluorescent probes: the classical workhorse Fluorescein , the more robust Rhodamine B , and the high-performance modern standard, Alexa Fluor 488 .

This document is structured not merely as a protocol, but as a strategic guide. It explains the causality behind experimental choices, provides self-validating methodologies, and offers the field-proven insights necessary to rigorously evaluate a novel fluorescent compound.

Pillar 1: Understanding the Core Metrics of a High-Performance Fluorophore

Before embarking on experimental work, it is crucial to understand the key performance indicators that define a fluorescent probe's utility. These metrics provide a quantitative basis for comparison and directly inform the probe's suitability for specific applications.

  • Fluorescence Quantum Yield (Φf): This is the direct measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[10][11] A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing maximum efficiency. Probes with higher quantum yields are brighter and provide stronger signals.[10]

  • Molar Extinction Coefficient (ε): This value quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient means the probe is more efficient at harvesting light energy, contributing to its overall brightness.

  • Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light.[12] High photostability is critical for applications requiring long or intense illumination, such as time-lapse live-cell imaging and single-molecule tracking.[13][14]

  • Stokes Shift: This is the difference in nanometers between the maximum excitation and maximum emission wavelengths. A larger Stokes shift is generally advantageous as it minimizes overlap between absorption and emission spectra, reducing self-quenching and improving the signal-to-noise ratio.

Pillar 2: The Contenders - A Comparative Overview

Our benchmarking study evaluates 8-Ethyl-4-quinolinol against a curated selection of probes that represent different classes and performance tiers.

  • 8-Ethyl-4-quinolinol (The Challenger): As a quinoline derivative, this compound belongs to a class of heterocyclic aromatics known for forming highly fluorescent complexes with metal ions and exhibiting sensitivity to their microenvironment.[15][16] Its performance characteristics are the subject of this investigation.

  • Fluorescein (The Classic Baseline): One of the most common fluorophores, known for its high absorbance and good quantum yield in aqueous solutions. However, its utility is often limited by its pH sensitivity and notoriously poor photostability.[13]

  • Rhodamine B (The Robust Workhorse): A xanthene dye that offers improved photostability compared to fluorescein and is less sensitive to pH.[13][17] It serves as an excellent mid-tier benchmark.

  • Alexa Fluor 488 (The Gold Standard): A modern sulfonated rhodamine derivative engineered for superior performance. It is characterized by its intense brightness, exceptional photostability, and pH insensitivity, making it a top choice for demanding imaging applications.[13][14][18]

Pillar 3: Experimental Design & Self-Validating Protocols

The following protocols are designed to be rigorous and reproducible. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the methodology.

Overall Benchmarking Workflow

The process follows a logical progression from basic characterization to performance testing. This ensures that foundational data informs subsequent, more complex experiments.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Data Analysis synthesis Synthesis of 8-Ethyl-4-quinolinol purification Purification & Purity Check (HPLC, NMR) synthesis->purification abs_spec Absorbance Spectroscopy (Determine λmax_abs, ε) purification->abs_spec qy_exp Protocol 1: Quantum Yield (Φf) Determination abs_spec->qy_exp ps_exp Protocol 2: Photostability Assay (Photobleaching) qy_exp->ps_exp data_table Compile Comparative Data Tables ps_exp->data_table discussion Interpret Results & Draw Conclusions data_table->discussion

Caption: Overall workflow for benchmarking a novel fluorophore.

Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination

Expertise & Rationale: The relative method, as described by Williams et al., is employed due to its reliability and accessibility, avoiding the need for complex integrating sphere setups required for absolute measurements.[19] It relies on comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[20][21] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a historically used standard, but for comparing with green-emitting dyes, a standard like Fluorescein (in 0.1 M NaOH, Φf = 0.92) or Alexa Fluor 488 (in PBS, Φf = 0.92) is more appropriate to minimize spectral correction errors.[18]

Trustworthiness: This protocol's integrity is maintained by using optically dilute solutions (Absorbance < 0.1) to prevent inner filter effects, where the sample reabsorbs its own emitted light.[19] Plotting integrated fluorescence versus absorbance for a series of concentrations validates the linear relationship and provides a robust gradient for calculation.

G prep_solutions 1. Prepare Dilution Series (Sample & Standard) Abs < 0.1 at λex measure_abs 2. Measure Absorbance at Excitation Wavelength (λex) prep_solutions->measure_abs measure_fluor 3. Measure Emission Spectra (Correct for Blank) measure_abs->measure_fluor integrate 4. Integrate Area under Emission Curve measure_fluor->integrate plot 5. Plot Integrated Fluorescence vs. Absorbance integrate->plot calculate 6. Calculate Φf using Comparative Equation plot->calculate

Caption: Workflow for relative quantum yield determination.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of 8-Ethyl-4-quinolinol and the chosen standard (e.g., Alexa Fluor 488) in the same solvent (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength remains below 0.1 in a 10 mm path length cuvette.

    • Prepare a "blank" sample containing only the solvent.

  • Absorbance Measurements:

    • Using a spectrophotometer, measure the absorbance of each dilution at the excitation wavelength (e.g., 488 nm).

  • Fluorescence Measurements:

    • Using a fluorimeter, record the fluorescence emission spectrum for each dilution. Excite all samples at the same wavelength used for the absorbance measurements.

    • Ensure instrument settings (e.g., slit widths, detector voltage) remain constant throughout all measurements.

    • Record the emission spectrum of the blank solvent and subtract it from each sample's spectrum to correct for background signal.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the gradient (slope) of the resulting straight line for both the sample (GradX) and the standard (GradST).

  • Calculation:

    • The quantum yield of the test sample (ΦX) is calculated using the following equation:[19] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      • Where ΦST is the known quantum yield of the standard.

      • Grad values are the gradients from the plots.

      • η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out (ηX² / ηST² = 1).

Protocol 2: Photostability Assessment (Photobleaching)

Expertise & Rationale: Photostability is a kinetic property, highly dependent on the experimental environment, especially the intensity of the excitation light.[12] Therefore, a direct comparative measurement under identical conditions is the most authoritative way to benchmark probes. This protocol monitors the decay of fluorescence intensity over time during continuous illumination. The resulting decay curve can be fitted to determine the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.

Trustworthiness: To ensure a fair comparison, all probe solutions are prepared at concentrations that yield a similar initial fluorescence intensity. This normalizes the starting signal and ensures that differences in decay rates are attributable to inherent photostability, not initial brightness. Including a known photostable probe like Alexa Fluor 488 provides a reliable internal benchmark for the experiment's validity.

G start Initial State (t=0) High Fluorescence bleached Final State (t=∞) No Fluorescence start->bleached Irreversible Photodegradation light Continuous Excitation Light light->start caption Photobleaching is the irreversible destruction of a fluorophore.

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Ethyl-4-quinolinol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among its many derivatives, the 4-quinolinol (or quinolin-4-one) nucleus has emerged as a "privileged scaffold" due to its versatile pharmacological profile, which includes potent anticancer and antimicrobial properties.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: 8-Ethyl-4-quinolinol analogs. By dissecting how subtle molecular modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing next-generation therapeutics based on this promising scaffold.

The 8-Ethyl-4-quinolinol Core: A Platform for Therapeutic Innovation

The 8-Ethyl-4-quinolinol structure serves as our foundational molecule. Its biological activity is not static; it can be meticulously tuned by chemical substitutions at various positions around the quinoline ring. Understanding the causal relationships between a specific substitution and its effect on efficacy is paramount for rational drug design. This guide will explore modifications primarily at the C2, C4, and C5/C7 positions, comparing their impact on anticancer and antimicrobial activities with supporting experimental data.

The general synthetic route to access these analogs often begins with a Gould-Jacobs reaction, involving the cyclization of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by hydrolysis and decarboxylation to yield the core 4-hydroxyquinoline structure.[5] This 4-hydroxyl group is a key functional handle, often converted to a 4-chloro derivative to facilitate further nucleophilic substitutions.[5]

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The therapeutic potential of the 8-Ethyl-4-quinolinol scaffold is profoundly influenced by the nature and position of its substituents. The following sections dissect the SAR at key positions, drawing insights from published studies on related quinoline and quinolinol derivatives.

The Impact of Substitutions at the C2-Position

The C2-position of the quinoline ring offers a significant opportunity to modulate biological activity. Introducing various aryl and hetaryl moieties at this position has been shown to influence the compound's cytotoxic profile.

Key Insights:

  • Aryl/Heteroaryl Groups: The introduction of moieties like thiophene or pyridine at the C2-position can confer significant cytotoxicity against various human cancer cell lines.[1] For instance, the analog 6-Methoxy-2-(thiophen-2-yl)quinoline has demonstrated notable activity.[1]

  • Lipophilicity and Target Interaction: The addition of these groups can increase the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. Furthermore, these aromatic extensions can engage in π-π stacking or other non-covalent interactions within the active site of target enzymes, such as topoisomerases or protein kinases, which are common targets for quinoline-based anticancer agents.[4]

Modifications at the C4-Position: From Hydroxyl to Diverse Functionalities

The parent 4-hydroxyl group is a critical determinant of the molecule's properties. While essential for certain interactions, its conversion into other functional groups opens up new avenues for activity.

Key Insights:

  • 4-Aminoquinolines: Replacing the 4-hydroxyl with a 4-amino group leads to a class of compounds with well-documented antiproliferative activity.[1] The nitrogen atom can act as a hydrogen bond acceptor, and further substitution on this amino group allows for fine-tuning of the molecule's physicochemical properties.

  • 4-Chloro Intermediates: As a synthetic strategy, the 4-hydroxyl is often converted to a 4-chloro group.[5][6] This highly reactive intermediate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains, such as the propanoate esters that have shown potent antimicrobial activity, particularly against Helicobacter pylori.[5][6]

The Role of the C8-Ethyl Group

While this guide focuses on the 8-Ethyl scaffold, it is crucial to understand the contribution of this specific alkyl group.

Key Insights:

  • Modulating Cytotoxicity: Studies on related 2,4,8-trisubstituted quinolines have shown that the nature of the alkyl group at C8 can influence cytotoxicity. For example, comparing 8-Ethyl-4-methyl-2-(pyridin-4-yl)quinoline with its 8-propyl counterpart reveals differential activity against specific cancer cell lines like MCF-7 and SF-268, suggesting that the size and lipophilicity of the C8-substituent play a role in target engagement.[1]

Halogenation at C5 and C7 Positions

Introducing electron-withdrawing groups, particularly halogens, at the C5 and C7 positions of the benzo ring is a common and effective strategy in medicinal chemistry.

Key Insights:

  • Enhanced Potency: In the context of 8-hydroxyquinoline derivatives, the introduction of a chlorine atom at the C5-position has been shown to increase both toxicity and selectivity against multidrug-resistant (MDR) cancer cells.[7]

  • Altering Physicochemical Properties: Halogenation modifies the electronic distribution of the aromatic system and increases lipophilicity. This can enhance membrane permeability and alter the pKa of the quinoline nitrogen and the 4-hydroxyl group, thereby influencing the molecule's ionization state at physiological pH and its ability to interact with biological targets.[8]

Comparative Analysis of Biological Activity

The following tables summarize the biological performance of various 4-quinolinol analogs, providing a quantitative basis for the SAR discussion.

Anticancer Activity

Quinolinol derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase II, protein kinases, and tubulin polymerization, ultimately leading to apoptosis and cell cycle arrest.[4]

Compound/Analog ClassModificationTarget Cell Line(s)Reported Activity (IC₅₀)Reference
2-Phenylquinolin-4-one Phenyl at C2Various cancer typesPotent antiproliferative[4]
8-Ethyl/Propyl-4-methyl-2-(pyridin-4-yl)quinoline Pyridyl at C2, Ethyl/Propyl at C8MCF-7, H-460, SF-268Excellent cytotoxicity[1]
5-Chloro-8-hydroxyquinoline derivative Chloro at C5MDR Cancer CellsIncreased toxicity & selectivity[7]
4-Phenoxyquinoline derivatives Phenoxy at C4HT-29, H460, A549Moderate to significant cytotoxicity[2]
Antimicrobial Activity

The 4-quinolinol scaffold is also a validated pharmacophore for antimicrobial agents. The mechanism often involves intracellular targets rather than direct membrane damage.[5]

Compound/Analog ClassModificationTarget Microorganism(s)Reported Activity (MIC)Reference
Substituted ethyl 2-(quinolin-4-yl)propanoates Propanoate ester at C4Helicobacter pyloriPotent activity[5][6]
4-Hydroxyquinoline Parent scaffoldIntestinal bacteriaGrowth-inhibitory effects[9]
8-Hydroxyquinoline-ciprofloxacin hybrid Ciprofloxacin moietyPathogenic bacterial strainsRemarkable antibacterial activity[10]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR takeaways and a typical experimental workflow for the synthesis and evaluation of these analogs.

SAR_Summary cluster_quinoline 8-Ethyl-4-quinolinol SAR quinoline C2 C2: Aryl/Heteroaryl groups (e.g., Thiophene, Pyridine) ↑ Anticancer Activity p_C2 C2->p_C2 C4 C4: Conversion to 4-amino or 4-ester functionalities ↑ Antiproliferative/Antimicrobial p_C4 C4->p_C4 C5_C7 C5/C7: Halogenation (e.g., Cl) ↑ Potency & Lipophilicity p_C5_C7 C5_C7->p_C5_C7 C8 C8: Alkyl chain length (Ethyl vs. Propyl) Modulates Cytotoxicity p_C8 C8->p_C8

Caption: Key SAR trends for 8-Ethyl-4-quinolinol analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 4-quinolinol analogs.

Synthesis of 4-Chloroquinoline Intermediate

This protocol describes the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline, a key step for further diversification.[5]

Methodology:

  • Reactant Preparation: Suspend the parent 4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic aqueous solution with a suitable base (e.g., concentrated ammonia solution or sodium carbonate) to a pH of 8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-chloroquinoline can be purified by column chromatography on silica gel.

Synthesis_Workflow start Start: 4-Hydroxyquinoline Analog reflux Reflux with POCl₃ (110°C, 2-4h) start->reflux Chlorination workup Quench on Ice & Neutralize (pH 8-9) reflux->workup Reaction Quench extract Extract with Organic Solvent (DCM) workup->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Product: 4-Chloroquinoline Intermediate purify->product

Caption: Workflow for the synthesis of 4-chloroquinoline intermediates.

In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in media, no compound) and a negative control (media only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 8-Ethyl-4-quinolinol scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications to the quinoline core can significantly enhance biological activity and selectivity. Specifically, substitutions at the C2 position with aromatic heterocycles, conversion of the C4-hydroxyl group, and halogenation of the benzene ring are all validated strategies for potentiating anticancer and antimicrobial effects.

Future research should focus on exploring a wider diversity of substituents and employing computational modeling to predict binding affinities and guide synthetic efforts. The development of hybrid molecules, which combine the 4-quinolinol core with other known pharmacophores, also presents a promising avenue for creating dual-action agents with improved efficacy and a reduced likelihood of resistance.[10] By leveraging the foundational SAR principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • 4-Hydroxyquinoline | Antibacterial | TargetMol. TargetMol.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
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A Researcher's Guide to Bridging the Efficacy Gap: In Vitro Promise vs. In Vivo Reality for 8-Ethyl-4-quinolinol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Enigma of 8-Ethyl-4-quinolinol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] This bicyclic heterocyclic aromatic compound offers a versatile template for structural modification, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles. 8-Ethyl-4-quinolinol is one such derivative, characterized by an ethyl group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring. While specific experimental data on the in vitro and in vivo efficacy of 8-Ethyl-4-quinolinol is not extensively documented in publicly available literature, the broader families of 4-quinolinols and 8-hydroxyquinolines have been the subject of significant research. This guide will leverage the extensive knowledge of these related compounds to provide a comprehensive framework for evaluating the potential efficacy of 8-Ethyl-4-quinolinol, offering insights into the experimental pathways from laboratory assays to preclinical models.

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of in vitro and in vivo performance, supported by experimental data from analogous compounds, and to explain the causality behind the necessary experimental choices.

The Critical Juncture: Translating In Vitro Potency to In Vivo Efficacy

A frequent challenge in drug discovery is the discrepancy between a compound's promising activity in a controlled in vitro environment and its performance within a complex living organism. In vitro assays are indispensable for initial screening, providing rapid and high-throughput assessment of a compound's direct effect on a specific molecular target or cell line. However, these simplified systems do not account for the multitude of physiological factors that influence a drug's behavior in vivo, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, a robust preclinical evaluation pipeline is essential to bridge this gap and identify compounds with a genuine potential for therapeutic success.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation vitro_screening High-Throughput Screening (e.g., Cell Viability, MIC) vitro_potency Potency Determination (IC50 / MIC50) vitro_screening->vitro_potency Identify Hits vitro_mechanism Mechanism of Action Studies vitro_potency->vitro_mechanism Characterize Leads vivo_model Animal Model Selection (e.g., Xenograft, Infection) vitro_mechanism->vivo_model Transition to Preclinical vivo_efficacy Efficacy Studies (e.g., Tumor Reduction, Survival) vivo_model->vivo_efficacy vivo_pkpd Pharmacokinetics/ Pharmacodynamics vivo_efficacy->vivo_pkpd Correlate Exposure & Effect

Caption: A generalized workflow from initial in vitro screening to in vivo validation.

Part 1: In Vitro Efficacy Assessment of Quinolinol Compounds

Based on the activities of its analogs, 8-Ethyl-4-quinolinol could potentially exhibit anticancer, antibacterial, or antifungal properties. The initial evaluation of such activities is performed using a battery of in vitro assays.

Anticancer Potential: Cytotoxicity Screening

Many 8-hydroxyquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3][4] The mechanism often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation and survival.[5]

Data Presentation: In Vitro Anticancer Activity of Representative 8-Hydroxyquinoline Derivatives

CompoundCell LineAssayIC50 (µM)Citation
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)MTS6.25[2]
8-hydroxy-2-quinolinecarbaldehydeK562 (Leukemia)MTS12.5-25[2]
8-hydroxy-2-quinolinecarbaldehydeT-47D (Breast Cancer)MTS12.5-25[2]
Tris(8-quinolinolato)gallium(III)A549 (Lung Adenocarcinoma)Not Specified>10-fold more potent than GaCl3[6]
5,7-dihalo-substituted-8-hydroxyquinolinesVarious (Hepatoma, Ovarian, Lung)Not Specified0.0014 - 32.13[4]

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.[7][8][9][10]

  • Materials:

    • 96-well tissue culture plates

    • Human cancer cell lines (e.g., Hep3B, A549, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 8-Ethyl-4-quinolinol (or other test compound) dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time is critical and should be monitored to ensure the formazan product is sufficiently developed but not oversaturated.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]

Antimicrobial Potential: Minimum Inhibitory Concentration (MIC) Determination

Quinolines and their derivatives are well-known for their antibacterial and antifungal activities.[1][12][13][14][15] The 4-quinolone scaffold, in particular, is central to a major class of antibiotics.[12]

Data Presentation: In Vitro Antimicrobial Activity of Representative Quinoline Derivatives

Compound Class/DerivativeOrganism(s)MIC Range (µg/mL)Citation
Ofloxacin (a 4-quinolone)Enterobacteriaceae, P. aeruginosa, Staphylococcus spp.<2 for most P. aeruginosa[12]
Novel Quinoline DerivativesE. coli, S. aureus, B. cereus3.12 - 12.5[13][16]
8-hydroxyquinoline derivativesCandida spp., Dermatophytes0.031 - 2 (Clioquinol)[17]
8-hydroxyquinolin-5-ylidene thiosemicarbazonesPathogenic Fungi (e.g., Candida, Cryptococcus)≤ 0.0313 - 4[18]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21][22][23]

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound dissolved in a suitable solvent

    • Inoculum standardized to a 0.5 McFarland standard

    • Microplate reader (optional, for turbidity measurement)

  • Procedure:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

    • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Part 2: In Vivo Efficacy Validation

Positive in vitro results are the gateway to the more complex and resource-intensive phase of in vivo testing. The choice of the animal model is critical and depends on the therapeutic indication being pursued.

Anticancer Efficacy: Tumor Xenograft Models

Human tumor xenograft models are a mainstay in preclinical oncology research.[24][25][26][27][28] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, allowing for the evaluation of a drug's ability to inhibit tumor growth in a living system.

Data Presentation: In Vivo Anticancer Efficacy of a Representative 8-Hydroxyquinoline Derivative

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Citation
8-hydroxy-2-quinolinecarbaldehydeAthymic Nude Mice (Xenograft)Hep3B (Hepatocellular Carcinoma)10 mg/kg/day, IP, 9 daysTotal abolishment of tumor growth[2][29]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of an anticancer compound.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

    • Human cancer cell line (e.g., Hep3B)

    • Matrigel or similar extracellular matrix

    • Test compound formulated for in vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle)

    • Calipers for tumor measurement

  • Procedure:

    • Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed with Matrigel to support initial tumor formation. Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Randomization and Treatment: When tumors reach the target size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing regimen (e.g., intraperitoneal, oral gavage) and schedule.

    • Efficacy Evaluation: Continue to monitor tumor growth and animal body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised and weighed, and tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow start Prepare Cell Suspension (e.g., Hep3B cells) inject Subcutaneous Injection into Immunodeficient Mice start->inject monitor Monitor Tumor Growth (Calipers) inject->monitor randomize Randomize into Groups (Treatment vs. Vehicle) monitor->randomize Tumors reach ~150 mm³ treat Administer Compound (e.g., IP, Oral) randomize->treat measure Continue Monitoring (Tumor Volume, Body Weight) treat->measure Daily/Weekly Dosing endpoint Endpoint Analysis (Tumor Weight, Histology) measure->endpoint Study Conclusion

Caption: Workflow for a typical subcutaneous xenograft study.

Antimicrobial Efficacy: Murine Infection Models

In vivo infection models are crucial for evaluating the efficacy of new antimicrobial agents, as they can mimic aspects of human infections and account for the host's immune response.[30][31][32][33]

Data Presentation: In Vivo Antibacterial Efficacy of Representative Quinoline Derivatives

Compound Class/DerivativeAnimal ModelInfection TypeEfficacy MeasureCitation
OfloxacinMouseSystemic infectionUp to 5x more active than pefloxacin/norfloxacin[12]
Facilely accessible quinolinesMouseC. difficile infectionGood efficacy, reduced bacterial load[34]
8-hydroxyquinoline derivative L14MouseCandida albicans infectionReduced fungal burden, extended survival[35]

Experimental Protocol: Murine Peritonitis/Sepsis Model

This model is often used for the initial in vivo screening of antibacterial agents against systemic infections.[30][33]

  • Materials:

    • Mice (e.g., Swiss Webster, BALB/c)

    • Bacterial strain (e.g., Methicillin-resistant S. aureus - MRSA)

    • Hog gastric mucin (to enhance infectivity)

    • Test compound formulated for in vivo administration

    • Sterile saline

  • Procedure:

    • Inoculum Preparation: Grow the bacterial strain to the logarithmic phase. Harvest the bacteria and resuspend them in sterile saline, often with mucin, to a predetermined concentration (CFU/mL).

    • Infection: Inject a defined volume of the bacterial inoculum intraperitoneally (IP) into the mice. This will induce peritonitis, which can progress to sepsis.

    • Treatment: Administer the test compound at one or more dose levels at specific time points post-infection (e.g., 1 and 6 hours). The route of administration (e.g., subcutaneous, intravenous) should be chosen based on the compound's properties.

    • Efficacy Evaluation: The primary endpoint is often survival over a set period (e.g., 7 days). Alternatively, at specific time points, groups of animals can be euthanized, and bacterial load in the peritoneal fluid or blood can be quantified by plating serial dilutions on agar plates.

Conclusion: Charting a Path Forward for 8-Ethyl-4-quinolinol

While direct experimental evidence for 8-Ethyl-4-quinolinol is scarce, the extensive research on the broader quinolinol family provides a robust roadmap for its evaluation. The data on analogous compounds suggest that 8-Ethyl-4-quinolinol holds potential as an anticancer or antimicrobial agent. The transition from promising in vitro data, such as a low IC50 in an MTS assay or a potent MIC value, to successful in vivo efficacy is a critical and challenging step. Success in animal models, like the demonstrated tumor abolishment by an 8-hydroxyquinoline derivative in a xenograft model or the significant reduction in fungal burden by another in a murine infection model, is the true hallmark of a promising therapeutic candidate.[2][35]

Future research on 8-Ethyl-4-quinolinol should commence with a comprehensive in vitro screening campaign against a diverse panel of cancer cell lines and pathogenic microbes. Promising hits should then be advanced into the well-established in vivo models detailed in this guide. This systematic approach, which bridges the gap between the petri dish and preclinical reality, will be paramount in uncovering the true therapeutic potential of 8-Ethyl-4-quinolinol.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Ethyl-4-quinolinol. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal framework for handling this hazardous compound, ensuring both personal safety and environmental compliance. Our commitment is to provide value beyond the product, building trust through expert guidance on laboratory safety and chemical handling.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of 8-Ethyl-4-quinolinol is the foundation of its safe management. This compound is a quinolinol derivative, a class of chemicals known for their biological activity and potential hazards.

1.1. GHS Hazard Classification

According to the Globally Harmonized System (GHS) classifications available, 8-Ethyl-4-quinolinol presents multiple hazards.[1] It is crucial to internalize these risks before handling the substance in any capacity.

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

1.2. Chemical and Physical Properties

The physical properties of a chemical influence its risk profile and the appropriate response during a spill or release.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
Appearance Solid (Assumed based on related compounds)N/A
Solubility Low water solubility is likelyBased on 8-Hydroxyquinoline[2]

1.3. Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling 8-Ethyl-4-quinolinol and its waste.

  • Engineering Controls: Always handle 8-Ethyl-4-quinolinol within a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[4] Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and dust.[2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[3]

Core Disposal Principle: Professional Hazardous Waste Management

The only acceptable method for the disposal of 8-Ethyl-4-quinolinol is through a licensed hazardous waste management company.[4] In-lab neutralization or treatment is not recommended due to the risk of creating unknown byproducts or causing an unsafe chemical reaction.

The standard industry practice for compounds of this nature is high-temperature incineration in a permitted hazardous waste facility.[4][5] This process guarantees the complete destruction of the chemical, preventing its release into the environment where it can be toxic to aquatic life.[2][6] Under no circumstances should 8-Ethyl-4-quinolinol or its solutions be discharged into the sewer system. [5][7][8] This is explicitly prohibited by regulations such as the EPA's Sewer Ban for hazardous waste pharmaceuticals, which serves as a best-practice benchmark for all chemical waste.[9]

Step-by-Step On-Site Waste Handling and Segregation Protocol

Proper segregation is the most critical step in the on-site management of chemical waste. It prevents accidental reactions and ensures the waste can be safely handled and transported by the disposal vendor.

Step 1: Waste Characterization

  • Due to its GHS hazard profile, any material containing or contaminated with 8-Ethyl-4-quinolinol must be treated as hazardous waste.[1][3]

Step 2: Select Appropriate Waste Containers

  • Solid Waste: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) clearly labeled "Hazardous Waste."[4] This container is for unused 8-Ethyl-4-quinolinol powder and any contaminated disposable labware such as weighing papers, pipette tips, and gloves.[4]

  • Liquid Waste: Use a separate, sealable, and clearly labeled liquid hazardous waste container.[4] This is for any solutions containing 8-Ethyl-4-quinolinol. Do not mix incompatible waste streams.

  • Contaminated Sharps: Any needles or blades contaminated with the compound should be placed in a designated sharps container that is also labeled as hazardous waste.

Step 3: Labeling and Accumulation

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("8-Ethyl-4-quinolinol"), and the specific hazards (e.g., "Toxic," "Irritant").

  • Keep containers sealed when not in use.

  • Store accumulated waste in a designated, well-ventilated satellite accumulation area away from general lab traffic and incompatible materials.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Ensure all federal, state, and local regulations are followed for storage, transport, and disposal.[10]

G Diagram 1: 8-Ethyl-4-quinolinol Waste Segregation Workflow cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Accumulation cluster_3 Final Disposal A 8-Ethyl-4-quinolinol Waste Generated B Solid? A->B C Liquid? B->C No E Solid Hazardous Waste Container (Unused chemical, contaminated gloves, tips) B->E Yes D Sharp? C->D No F Liquid Hazardous Waste Container (Contaminated solutions) C->F Yes G Sharps Hazardous Waste Container (Contaminated needles, blades) D->G Yes H Licensed Hazardous Waste Disposal (via EH&S) D->H No (Review Process) E->H F->H G->H

Diagram 1: Waste Segregation Workflow

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

4.1. Spill Management In the event of a spill, follow these steps:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[4]

  • Protect Yourself: Ensure you are wearing the appropriate PPE as described in section 1.3, including a respirator if dust is present.[2]

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[4] Do not use combustible materials like paper towels on a dry spill.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[2][4] Avoid generating dust.[2][11] Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]

  • Decontaminate: Wipe down all affected surfaces and equipment.

4.2. Exposure First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical advice if irritation or a rash occurs.[2]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[2][6]

References

  • 8-Ethyl-4-quinolinol. PubChem, National Institutes of Health.[Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH.[Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.[Link]

  • Quinolinols: Human health tier II assessment. Australian Department of Health.[Link]

  • Material Safety Data Sheet: 2-Methyl-8-quinolinol. 3A Senrise.[Link]

  • 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. PubChem, National Institutes of Health.[Link]

  • Safety data sheet: 8-Hydroxyquinoline. CPAChem.[Link]

  • 8-hydroxyquinoline. AERU, University of Hertfordshire.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.[Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Ethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 8-Ethyl-4-quinolinol. As laboratory professionals, our primary responsibility is to foster a culture of safety that protects ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe laboratory practice.

Hazard Assessment: Understanding the Risks of 8-Ethyl-4-quinolinol

8-Ethyl-4-quinolinol is a heterocyclic compound that demands careful handling due to its specific toxicological profile. A thorough understanding of its hazards is the foundation upon which all safety protocols are built. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-Ethyl-4-quinolinol presents several key hazards.[1]

GHS Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (Category 1): Causes serious, potentially irreversible, eye damage.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The most severe of these is the risk of serious eye damage, which dictates a stringent policy on eye protection.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory tasks involving 8-Ethyl-4-quinolinol.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical safety gogglesChemical-resistant nitrile glovesFully-buttoned laboratory coatRequired if not performed in a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles and a face shieldChemical-resistant nitrile glovesFully-buttoned laboratory coatRecommended if ventilation is poor; required if aerosols may be generated.
Performing Reactions Chemical safety goggles and a face shieldChemical-resistant nitrile glovesFully-buttoned laboratory coatRequired if the reaction is not contained within a closed system or a chemical fume hood.
Handling Waste Chemical safety gogglesChemical-resistant nitrile glovesFully-buttoned laboratory coatNot typically required if handling sealed waste containers.
Eye and Face Protection

Given the classification of 8-Ethyl-4-quinolinol as causing serious eye damage (Eye Dam. 1), standard safety glasses are insufficient.[1]

  • Chemical Safety Goggles: Must be worn at all times when handling the compound in any form. Goggles provide a 360-degree seal around the eyes, protecting against dust, splashes, and vapors. Ensure they are compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Face Shield: A full-face shield must be worn over chemical safety goggles whenever there is a significant splash hazard, such as when transferring solutions or working with the material under pressure.[4][5] The face shield protects the entire face from splashes that could otherwise cause skin irritation or be absorbed.[6]

Hand Protection

The compound is a known skin irritant.[1] Therefore, robust hand protection is mandatory.

  • Gloves: Chemical-resistant gloves are required for all handling activities. Nitrile gloves are a suitable choice for incidental contact.[3]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[7] To prevent the spread of contamination, remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones.[5][8] After completing your work and removing gloves, wash your hands thoroughly with soap and water.

Body Protection

Protecting the skin from potential contact is crucial.

  • Laboratory Coat: A clean, fully-buttoned laboratory coat must be worn at all times.[3][4] This provides a removable barrier between you and the chemical.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory to protect against spills and broken glass.[9][10]

Respiratory Protection

Inhalation of 8-Ethyl-4-quinolinol powder or aerosols can cause respiratory tract irritation.[1] Engineering controls are the first line of defense.

  • Engineering Controls: Whenever possible, handle solid 8-Ethyl-4-quinolinol in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[7][11]

  • Respirators: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[2][3] Use of a respirator requires prior medical evaluation and fit-testing.[4]

Procedural Guidance and Workflows

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Experimental Protocol: Donning PPE

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check before entering the work area.

  • Eye and Face Protection: Put on chemical safety goggles. If required, add a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[6]

Experimental Protocol: Doffing PPE

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination and store it appropriately.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[8]

Safe Handling Protocol: Weighing and Solubilizing

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) before handling the compound.

  • Don PPE: Follow the donning protocol outlined in Section 3.1.

  • Weighing: Carefully transfer the desired amount of 8-Ethyl-4-quinolinol from the stock bottle to weigh paper or a weigh boat. Minimize the creation of dust.

  • Transfer: Gently add the weighed solid to the beaker containing the appropriate solvent.

  • Rinsing: Use a small amount of solvent to rinse the weigh paper and spatula into the beaker to ensure a complete transfer.

  • Mixing: Place the beaker on a stir plate to dissolve the compound.

  • Cleanup: Immediately clean any spills, however minor. Decontaminate the work surface.

  • Doff PPE: Follow the doffing protocol outlined in Section 3.1.

Emergency Procedures

First Aid for Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][11]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response

Spill_Response Start Spill Occurs Alert Alert personnel in the area Start->Alert Assess Assess spill size and risk Alert->Assess Small Small, manageable spill Assess->Small Small Large Large or unmanageable spill Assess->Large Large Contain Contain the spill with absorbent material Small->Contain Evacuate Evacuate the area Large->Evacuate Cleanup Clean up using appropriate kit Contain->Cleanup Dispose Dispose of waste as hazardous Cleanup->Dispose Call Call emergency response team Evacuate->Call

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.